Pleuromutilin
Descripción
Propiedades
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)13(2)7-9-22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZNJUXESFHSIO-BKUNHTPHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048720 | |
| Record name | Pleuromutilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125-65-5 | |
| Record name | Pleuromutilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pleuromulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pleuromutilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pleuromulin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PLEUROMULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE4A80MZ1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Fungal Origin of Pleuromutilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleuromutilin (B8085454) is a pioneering natural product antibiotic, the discovery of which has paved the way for a new class of antibacterial agents. This technical guide provides an in-depth exploration of the discovery of this compound, its fungal origins, and the scientific methodologies integral to its isolation, characterization, and evaluation. Detailed experimental protocols, quantitative data on its antimicrobial activity, and visualizations of key biological and experimental pathways are presented to serve as a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.
Introduction: A Historical Perspective
The story of this compound begins in the golden age of antibiotic discovery. In 1951, Kavanagh et al. first reported the discovery of this novel antibacterial substance.[1] The compound was isolated from the fermentation broth of the basidiomycete fungus Pleurotus mutilus (now known as Clitopilus scyphoides) and Pleurotus passeckerianus (now Clitopilus passeckerianus).[2][3][4] These fungi, belonging to the mushroom-forming order Agaricales, were found to produce a metabolite with potent activity, particularly against Gram-positive bacteria.[5]
The unique tricyclic diterpenoid structure of this compound was elucidated in 1962, revealing a complex scaffold that has since been the subject of extensive medicinal chemistry efforts.[1] This foundational work led to the development of several semi-synthetic derivatives, including tiamulin (B153960) and valnemulin (B25052) for veterinary use, and more recently, retapamulin (B1680546) and lefamulin (B1674695) for human clinical applications.[3][6] The distinct mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, has made this compound and its derivatives valuable assets in an era of growing antibiotic resistance.[2]
The Fungal Source: Clitopilus passeckerianus
The primary producer of this compound is the gilled mushroom Clitopilus passeckerianus.[7][8] There has been some historical confusion in the literature regarding the exact fungal sources, with several species and names being used interchangeably.[4][9] However, modern phylogenetic analysis has confirmed that this compound-producing strains fall within a discrete clade of the genus Clitopilus.[9]
Clitopilus passeckerianus is a saprophytic fungus, meaning it obtains nutrients by decomposing organic matter.[8] While it is a mushroom-producing fungus, for the industrial production of this compound, submerged fermentation is the method of choice.[7]
Quantitative Data
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its extraction, purification, formulation, and for understanding its pharmacokinetic properties.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄O₅ | [2] |
| Molar Mass | 378.509 g/mol | [2] |
| Melting Point | 170-171 °C | [2] |
| Solubility in Water | Poor | |
| Appearance | Crystalline solid |
Table 1: Physicochemical Properties of this compound
Antimicrobial Activity of this compound and its Derivatives
The antibacterial spectrum of this compound is primarily focused on Gram-positive bacteria.[3] Table 2 provides a summary of the Minimum Inhibitory Concentrations (MICs) of this compound and its semi-synthetic derivatives against a range of clinically relevant bacteria.
| Compound | Staphylococcus aureus | Methicillin-resistantS. aureus (MRSA) | Streptococcus pneumoniae | Mycoplasma pneumoniae | Reference |
| This compound | 0.12 - 1 µg/mL | 0.25 - 4 µg/mL | 0.06 - 0.5 µg/mL | 0.006 µg/mL | [10][11] |
| Tiamulin | 0.125 µg/mL | 0.5 µg/mL | - | - | [12] |
| Valnemulin | - | - | - | - | |
| Retapamulin | - | - | - | - | |
| Lefamulin | - | - | - | 0.006 µg/mL | [11] |
| BC-3781 | 0.12 µg/mL (MIC₅₀) | 0.12 µg/mL (MIC₅₀) | - | - | [10][11] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Derivatives
Experimental Protocols
Fungal Cultivation for this compound Production
This protocol describes the submerged fermentation of Clitopilus passeckerianus for the production of this compound.
Materials:
-
Clitopilus passeckerianus strain
-
Potato Dextrose Agar (PDA) for strain maintenance
-
Seed medium (e.g., PVS: 8 g/L rapeseed oil, 35 g/L spray-dried corn liquor, 15 g/L glucose, 5 g/L calcium carbonate)
-
Production medium (e.g., CGC: 50 g/L glucose, 5 g/L spray-dried corn steep liquor, 2 g/L calcium carbonate, pH 6.5)
-
Sterile flasks and incubator shaker
Procedure:
-
Strain Maintenance: Maintain the Clitopilus passeckerianus culture on PDA plates at 25°C.
-
Inoculum Preparation: Aseptically transfer a mycelial plug from a fresh PDA plate to a flask containing the seed medium.
-
Seed Culture Incubation: Incubate the seed culture at 25°C with shaking (e.g., 150 rpm) for 5-7 days to obtain a homogenous mycelial suspension.
-
Production Culture Inoculation: Inoculate the production medium with the seed culture (e.g., 10% v/v).
-
Production Fermentation: Incubate the production culture at 25°C with shaking for 7-14 days. Monitor the production of this compound periodically using HPLC.
Extraction and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth.
Materials:
-
Fermentation broth of Clitopilus passeckerianus
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
-
Rotary evaporator
Procedure:
-
Mycelial Separation: Separate the fungal mycelium from the fermentation broth by filtration or centrifugation.
-
Solvent Extraction: Extract the culture filtrate and the mycelial cake separately with ethyl acetate. Combine the organic extracts.
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto a silica gel column packed with hexane.
-
Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or HPLC.
-
Crystallization: Combine the fractions containing pure this compound and concentrate them. Allow the this compound to crystallize from a suitable solvent system (e.g., methanol/water) to obtain the pure compound.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dissolve a known amount of the sample (e.g., crude extract, purified fraction) in methanol and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the standard curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound stock solution
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MHB across the wells of the 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Inoculate each well (except for a sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
This compound Biosynthetic Pathway
The biosynthesis of this compound in Clitopilus passeckerianus proceeds through the mevalonate (B85504) pathway to produce the precursor geranylgeranyl pyrophosphate (GGPP). A series of enzymatic reactions, including cyclizations and oxidations, then lead to the formation of the this compound core structure.
Caption: The biosynthetic pathway of this compound from acetyl-CoA.
Experimental Workflow: From Fungus to Pure Compound
The overall process of obtaining pure this compound from its fungal source involves a series of well-defined steps, from cultivation to final purification.
Caption: A generalized workflow for the production and isolation of this compound.
Conclusion
The discovery of this compound from Clitopilus passeckerianus represents a significant milestone in the field of antibiotics. Its unique chemical structure and mechanism of action continue to inspire the development of new antibacterial agents. This technical guide provides a foundational resource for researchers, offering detailed methodologies and quantitative data to support further investigation into this important class of natural products. The provided protocols and visualizations aim to facilitate a deeper understanding and practical application of the science behind this compound, from its fungal origins to its potential as a therapeutic agent.
References
- 1. Comparison of methods for antimicrobial susceptibility testing and MIC values for this compound drugs for Brachyspira hyodysenteriae isolated in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis of this compound congeners using an Aspergillus oryzae expression platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H34O5 | CID 9886081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. "Increasing this compound activity of Clitopilus passeckerianus by chem" by Irene A. Papa, Teofila O. Zulaybar et al. [ukdr.uplb.edu.ph]
- 7. Insights into the Classical Genetics of Clitopilus passeckerianus – the this compound Producing Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PLEUROMUTILINS FERMENTATION, STRUCTURE AND BIOSYNTHESIS [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of this compound congeners using an Aspergillus oryzae expression platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
history of Pleuromutilin antibiotics
An In-depth Technical Guide to the History of Pleuromutilin (B8085454) Antibiotics
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The this compound class of antibiotics represents a unique and potent tool in the ongoing battle against bacterial resistance. Originating from a fungal natural product discovered in the mid-20th century, their distinct mechanism of action, targeting the bacterial ribosome at the peptidyl transferase center, has resulted in a low propensity for cross-resistance with other antibiotic classes. Initial development focused on veterinary applications, with tiamulin (B153960) and valnemulin (B25052) becoming mainstays in animal health. The journey to human-use therapeutics was lengthy but culminated in the approval of the topical agent retapamulin (B1680546) and, more recently, the first systemic this compound, lefamulin (B1674695). This guide provides a comprehensive technical overview of the history, mechanism, and development of this compound antibiotics, detailing key experimental milestones and summarizing their activity profile to inform future research and drug development efforts.
Discovery and Historical Development
The history of pleuromutilins began in 1951 with the discovery of the parent compound, this compound, by Kavanagh and his colleagues. It was isolated from the basidiomycete fungus Pleurotus mutilus (now known as Clitopilus scyphoides) as a substance that inhibited the growth of Staphylococcus aureus.[1][2] Despite this early discovery, the complex tricyclic diterpenoid structure was not fully elucidated until 1962.[1]
Initial interest in the class was limited, with major pharmaceutical efforts focused on other classes like β-lactams.[3] The first significant development was the semi-synthesis of derivatives for veterinary medicine. This led to the approval of tiamulin in 1979, followed by the more potent valnemulin in 1999, both of which are used to treat infections in livestock.[2][3]
The resurgence of interest in pleuromutilins for human use was driven by the escalating crisis of antibiotic resistance. This led to the development of retapamulin , the first derivative approved for human use in 2007, albeit restricted to topical applications for skin infections.[1][3] The major breakthrough for systemic therapy came in 2019 with the U.S. FDA approval of lefamulin (formerly BC-3781) for both intravenous and oral treatment of community-acquired bacterial pneumonia (CABP).[4][5] This marked the arrival of the first new class of systemic antibiotics for CABP in nearly two decades.[4]
Timeline of Key Milestones
| Year | Milestone | Reference(s) |
| 1951 | Discovery of this compound from Pleurotus mutilus. | [1][3] |
| 1962 | Elucidation of the tricyclic structure of this compound. | [1] |
| 1979 | Tiamulin approved for veterinary use. | [2][3] |
| 1999 | Valnemulin approved for veterinary use. | [2][3] |
| 2007 | Retapamulin approved for topical human use. | [2][3] |
| 2019 | Lefamulin approved for systemic (IV and oral) human use. | [4][5] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound antibiotics exert their bacteriostatic effect by inhibiting protein synthesis. Their unique molecular target is the 50S subunit of the bacterial ribosome.
They bind within the peptidyl transferase center (PTC) , a highly conserved region responsible for catalyzing peptide bond formation. The binding site is located at the confluence of the acceptor (A) and donor (P) sites, effectively blocking the correct positioning of transfer RNA (tRNA) molecules.[6] This interference prevents the transfer of the nascent polypeptide chain from the P-site tRNA to the aminoacyl-tRNA in the A-site, thereby halting protein elongation.[6]
The tricyclic mutilin (B591076) core is essential for this activity, anchoring the molecule into a hydrophobic pocket of the PTC through interactions with nucleotides of the 23S rRNA, such as G2505 and U2506.[7] The C14 side chain, which is the primary point of modification for creating semi-synthetic derivatives, extends into the A- and P-sites, influencing the binding affinity and antibacterial spectrum.[2][8] This unique binding mode is responsible for the lack of cross-resistance with most other protein synthesis inhibitors.
Signaling Pathway Diagram: Ribosomal Protein Synthesis Inhibition
Caption: this compound binds to the PTC on the 50S ribosome, blocking tRNA binding and halting protein synthesis.
Key Experiments and Methodologies
The understanding of this compound's mechanism and the development of new derivatives have been driven by several key experimental techniques.
Ribosome Binding and Footprinting Assays
Objective: To identify the specific binding site of pleuromutilins on the ribosome and determine the nucleotides involved in the interaction.
Methodology: Chemical Footprinting This technique probes the accessibility of rRNA nucleotides to chemical modification in the presence and absence of the antibiotic.
-
Complex Formation: Purified 70S ribosomes are incubated with a specific this compound derivative (e.g., tiamulin, lefamulin) to allow for binding. Control samples consist of unbound ribosomes.
-
Chemical Probing: The ribosome-drug complexes and control samples are treated with chemical reagents that modify accessible nucleotides. Common reagents include:
-
Dimethyl sulfate (B86663) (DMS): Modifies the N1 position of adenine (B156593) and the N3 of cytosine.
-
Carbodiimide (CMCT): Modifies the N3 of uracil (B121893) and the N1 of guanine.
-
-
RNA Isolation & Primer Extension: The ribosomal RNA is extracted. A radiolabeled DNA primer complementary to a region downstream of the suspected binding site is annealed to the rRNA. Reverse transcriptase is used to synthesize cDNA. The enzyme stops or pauses at modified nucleotides.
-
Analysis: The resulting cDNA fragments are separated by gel electrophoresis. Nucleotides protected from modification by the bound drug appear as missing bands in the drug-treated lane compared to the control lane, revealing the "footprint" of the antibiotic.
Key Findings: These experiments consistently identified nucleotides in Domain V of the 23S rRNA, specifically A2058, A2059, G2505, and U2506, as being part of the this compound binding pocket.
Elucidation of the Biosynthetic Pathway
Objective: To identify the genes and enzymes responsible for the natural production of this compound in C. passeckerianus.
Methodology: Heterologous Gene Expression Since genetic manipulation of the native fungus is challenging, the biosynthetic pathway was elucidated by expressing the identified genes in a more tractable host, Aspergillus oryzae.[9][10]
-
Gene Cluster Identification: A candidate gene cluster was identified in the C. passeckerianus genome.
-
Gene Expression: Combinations of the seven key enzyme-coding genes (Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-p450-3, Pl-sdr, Pl-atf) were introduced into A. oryzae.[9]
-
Metabolite Analysis: The metabolites produced by the engineered A. oryzae strains were extracted and analyzed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Pathway Reconstruction: By systematically adding genes and identifying the resulting intermediates, the entire biosynthetic pathway from the precursor geranylgeranyl diphosphate (B83284) (GGPP) to this compound was reconstructed.[9]
Experimental Workflow Diagram: Biosynthesis Pathway Elucidation
Caption: Workflow for elucidating the this compound biosynthetic pathway using heterologous expression.
Quantitative Data: Antibacterial Activity
The potency of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Lefamulin, the latest systemic derivative, shows potent activity against key pathogens in community-acquired bacterial pneumonia.
Comparative In Vitro Activity (MIC µg/mL) of Lefamulin
| Bacterial Species | Lefamulin MIC₅₀ | Lefamulin MIC₉₀ | % Susceptible |
| Streptococcus pneumoniae | 0.06 | 0.25 | 99.9% |
| Staphylococcus aureus (MSSA & MRSA) | 0.06 | 0.12 | 99.6% |
| Haemophilus influenzae | 0.5 | 2.0 | 99.1% |
| Moraxella catarrhalis | 0.06 | 0.12 | 100% |
Data compiled from the SENTRY Antimicrobial Surveillance Program (2015-2021).[11]
Synthesis of Derivatives
The development of clinically useful pleuromutilins has relied on semi-synthesis, modifying the natural this compound core, which is produced via fermentation. The primary site for modification is the C14 glycolic ester side chain.[2][8]
General Synthesis Scheme for Lefamulin
The synthesis of lefamulin involves coupling the this compound core with a custom-synthesized C14 side chain.[5]
-
Fermentation: The this compound core is produced in large quantities by fermentation of Clitopilus passeckerianus.
-
Activation: The hydroxyl group at C14 of the mutilin core is activated, typically by tosylation, creating a good leaving group (e.g., 22-O-tosylthis compound).[5]
-
Side Chain Synthesis: A separate multi-step synthesis is performed to create the desired thioether side chain.[5]
-
Coupling: The activated mutilin core is reacted with the synthesized thiol side chain via nucleophilic substitution to form the final molecule.[5]
-
Purification: The final product is purified, often through crystallization.[6]
Logical Relationship Diagram: From Discovery to Systemic Use
References
- 1. Are this compound antibiotics finally fit for human use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The this compound antibiotics: a new class for human use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. A semisynthetic this compound antibiotic: Lefamulin_Chemicalbook [chemicalbook.com]
- 6. Lefamulin synthesis - chemicalbook [chemicalbook.com]
- 7. The Very First Modification of this compound and Lefamulin by Photoinitiated Radical Addition Reactions—Synthesis and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis of this compound congeners using an Aspergillus oryzae expression platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous expression reveals the biosynthesis of the antibiotic this compound and generates bioactive semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Year (2015-21) longitudinal surveillance of lefamulin in vitro activity against bacterial pathogens collected worldwide from patients with respiratory tract infections including pneumonia and characterization of resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Pleuromutilins on the Bacterial Ribosome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleuromutilin (B8085454) and its derivatives represent a potent class of antibiotics that combat bacterial infections by inhibiting protein synthesis. Their unique mechanism of action, targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit, allows them to remain effective against many multi-drug resistant strains. This technical guide provides a comprehensive overview of the molecular interactions between pleuromutilins and the bacterial ribosome, supported by quantitative binding and inhibition data, detailed experimental protocols for key assays, and a summary of known resistance mechanisms. Visual diagrams are provided to elucidate complex pathways and experimental workflows, offering a valuable resource for researchers in antimicrobial drug discovery and development.
Introduction
The rising threat of antibiotic resistance necessitates the development of novel antimicrobial agents with unique mechanisms of action. Pleuromutilins, originally derived from the fungus Pleurotus mutilus, have emerged as a clinically important class of antibiotics.[1] This class includes veterinary drugs such as tiamulin (B153960) and valnemulin, as well as lefamulin (B1674695) and retapamulin, which are approved for human use.[1] Pleuromutilins selectively inhibit bacterial protein synthesis by binding to a highly conserved region of the 50S ribosomal subunit, the peptidyl transferase center (PTC).[2][3] This distinct mode of action results in a low propensity for cross-resistance with other classes of ribosome-targeting antibiotics.[2][4] This guide delves into the core mechanism of this compound action, presenting key data and methodologies for its study.
Mechanism of Action
Pleuromutilins exert their antibacterial effect by binding to the PTC on the 50S ribosomal subunit, thereby interfering with peptide bond formation.[2][3] The binding site is located in a hydrophobic pocket within domain V of the 23S rRNA.
Binding Site and Molecular Interactions
The tricyclic core of the this compound molecule anchors within a pocket near the A-site of the PTC through hydrophobic interactions, van der Waals forces, and hydrogen bonds with specific nucleotides of the 23S rRNA.[2] The C14 side chain extends towards the P-site, sterically hindering the correct positioning of the CCA-ends of both A- and P-site tRNAs.[3] This obstruction prevents the crucial step of peptide bond formation.[3]
Crystallographic and chemical footprinting studies have identified several key ribosomal RNA nucleotides that interact with pleuromutilins, including A2058, A2059, G2505, U2506, U2584, and U2585.[5] The binding of pleuromutilins can induce conformational changes in the ribosome, an "induced-fit" mechanism that tightens the interaction.[2]
Quantitative Data
The binding affinity and inhibitory potency of this compound derivatives can be quantified using various biochemical and microbiological assays. The dissociation constant (Kd) is a measure of binding affinity, while the half-maximal inhibitory concentration (IC50) reflects the potency of translation inhibition. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Ribosome Binding Affinities
The binding affinities of several this compound derivatives to E. coli ribosomes have been determined using competitive radioligand displacement assays.
| Compound | Kd (nM) |
| Retapamulin (SB-275833) | 2.0 ± 0.05 |
| SB-280080 | 7.5 ± 1.4 |
| SB-571519 | 11.1 ± 3.2 |
| Tiamulin | ~3 |
| Table 1: Binding affinities of this compound derivatives to E. coli ribosomes.[6][7] |
In Vitro Translation Inhibition
Coupled transcription/translation (TnT) assays are used to measure the inhibition of protein synthesis in a cell-free system.
| Compound | E. coli IC50 (µM) | S. aureus IC50 (µM) |
| Lefamulin | 0.51 | 0.31 |
| Retapamulin | 0.33 | Not Reported |
| Table 2: IC50 values for this compound derivatives in bacterial in vitro translation assays.[2][8] |
Antibacterial Activity
The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's effectiveness against a specific bacterium.
| Compound | MRSA ATCC 43300 MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) |
| Tiamulin | 0.5 | Not Reported |
| Valnemulin | Not Reported | Not Reported |
| Vancomycin | Not Reported | Not Reported |
| Compound 50 | 0.5 | 1 |
| Compound 62 | 0.5 | 1 |
| Compound 64 | 1 | 2 |
| Table 3: Minimum Inhibitory Concentrations (MIC) of various this compound derivatives and controls against Staphylococcus aureus strains.[9][10] |
Experimental Protocols
Purification of Bacterial 70S Ribosomes
A prerequisite for most in vitro studies is the isolation of active ribosomes. This protocol is adapted for Bacillus subtilis but can be modified for other bacterial species.
Materials:
-
LB medium
-
Buffer I: 20 mM Tris-HCl (pH 7.6), 15 mM magnesium acetate, 100 mM ammonium (B1175870) acetate, 0.1 mM DTT
-
10% and 40% sucrose (B13894) solutions in Buffer I
-
French press
-
Ultracentrifuge with appropriate rotors (e.g., SW28, P40ST)
-
Gradient Master and fractionator
Procedure:
-
Grow B. subtilis cells in LB medium to an OD600 of 0.2.
-
Harvest cells by centrifugation at 7,000 x g for 5 minutes at 4°C.
-
Resuspend cell pellets in ice-cold Buffer I and lyse using a French press at 8,000 psi (three passes).
-
Clarify the lysate by centrifugation at 11,000 x g for 30 minutes at 4°C.
-
Pellet crude ribosomes from the supernatant by ultracentrifugation at 100,000 x g.
-
Resuspend the ribosome pellet in Buffer I.
-
Layer the resuspended ribosomes onto a 10-40% sucrose gradient in an SW28 tube.
-
Centrifuge at 67,000 x g for 17 hours at 4°C.
-
Fractionate the gradient and monitor the A260 to identify the 70S ribosome peak.
-
Pool the 70S fractions, dilute with Buffer I, and pellet the ribosomes by ultracentrifugation at 64,000 x g for 17 hours at 4°C.
-
Gently resuspend the final 70S ribosome pellet in Buffer I, aliquot, and store at -80°C.
Ribosome Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Kd) of a test compound by measuring its ability to displace a radiolabeled ligand from the ribosome.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound derivative (e.g., [3H]SB-258781)
-
Unlabeled test compounds (this compound derivatives)
-
Binding buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, combine a fixed concentration of purified ribosomes and the radiolabeled this compound derivative.
-
Add the different concentrations of the unlabeled test compound to the wells. Include controls for total binding (no unlabeled compound) and non-specific binding (excess unlabeled compound).
-
Incubate the plate at 37°C for 15-30 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through a GF/C filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
In Vitro Translation Inhibition Assay (Luciferase Reporter)
This assay measures the inhibition of protein synthesis by quantifying the light produced from a luciferase reporter protein synthesized in a cell-free system.
Materials:
-
Bacterial coupled transcription/translation (TnT) kit (e.g., from E. coli S30 extract)
-
Plasmid DNA encoding luciferase
-
Test compounds (this compound derivatives)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
Set up the TnT reactions in a 96-well plate according to the manufacturer's instructions, including the S30 extract, amino acid mix, and luciferase plasmid DNA.
-
Add the different concentrations of the test compound to the wells. Include a no-drug control.
-
Incubate the plate at 37°C for 30-60 minutes to allow for transcription and translation.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50.
Chemical Footprinting
Chemical footprinting identifies the binding site of a drug on the ribosome by probing the accessibility of rRNA nucleotides to chemical modification in the presence and absence of the drug.
Materials:
-
Purified 70S ribosomes
-
This compound derivative
-
Chemical modifying agents (e.g., dimethyl sulfate (B86663) (DMS), kethoxal)
-
RNA extraction reagents
-
Reverse transcriptase and radiolabeled primers specific for regions of 23S rRNA
-
Sequencing gel electrophoresis apparatus
Procedure:
-
Incubate purified ribosomes with and without the this compound derivative.
-
Treat the ribosome-drug complexes and control ribosomes with a chemical modifying agent (e.g., DMS) under conditions that result in, on average, one modification per rRNA molecule.
-
Quench the modification reaction and extract the ribosomal RNA.
-
Perform primer extension analysis using reverse transcriptase and a radiolabeled primer that anneals downstream of the region of interest in the 23S rRNA.
-
The reverse transcriptase will stop at the modified nucleotide, generating cDNAs of different lengths.
-
Separate the cDNA products on a sequencing gel alongside a sequencing ladder generated from unmodified rRNA.
-
Analyze the gel to identify nucleotides that are protected from or enhanced in their modification in the presence of the drug, revealing the binding site.
Resistance Mechanisms
Bacterial resistance to pleuromutilins can arise through several mechanisms, primarily involving alterations of the drug's target site on the ribosome.
Target Site Mutations
Mutations in the 23S rRNA gene or in the genes encoding ribosomal proteins L3 and L4 can reduce the binding affinity of pleuromutilins, leading to resistance.[4] These mutations often occur in or near the PTC.
Ribosome Modification
The acquisition of genes encoding methyltransferases, such as cfr (chloramphenicol-florfenicol resistance), can lead to resistance. The Cfr methyltransferase modifies an adenine (B156593) residue (A2503) in the 23S rRNA, which is part of the this compound binding site, thereby impeding drug binding.[4]
Active Efflux and Ribosomal Protection
ATP-binding cassette (ABC)-F proteins, such as Vga(A), can confer resistance to pleuromutilins.[11][12] These proteins are thought to bind to the ribosome and dislodge the bound antibiotic in an ATP-dependent manner, a mechanism known as ribosomal protection.[11][13]
Conclusion
Pleuromutilins represent a valuable class of antibiotics with a well-defined mechanism of action targeting the bacterial ribosome. Their unique binding site and inhibitory mechanism contribute to their efficacy against resistant pathogens. A thorough understanding of their interaction with the ribosome, facilitated by the experimental approaches detailed in this guide, is crucial for the development of next-generation this compound antibiotics that can overcome emerging resistance. The quantitative data and detailed protocols provided herein serve as a foundational resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Structure of the bacterial ribosome at 2 Å resolution | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Analysis of Bacterial Ribosomes Through Sucrose Gradient Ultracentrifugation | Springer Nature Experiments [experiments.springernature.com]
- 10. Synthesis and Biological Evaluation of New this compound Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sal-type ABC-F proteins: intrinsic and common mediators of this compound resistance by target protection in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of ABCF-mediated resistance to this compound, lincosamide, and streptogramin A antibiotics in Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Pleuromutilin binding site on the 50S ribosomal subunit
An In-depth Technical Guide to the Pleuromutilin (B8085454) Binding Site on the 50S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives represent a potent class of antibiotics that inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. Their unique mechanism of action and binding site offer a promising avenue for combating antibiotic resistance. This technical guide provides a comprehensive overview of the this compound binding site, detailing the molecular interactions, structural basis of inhibition, and the experimental methodologies used for its characterization. Quantitative binding data for various this compound derivatives are summarized, and key experimental protocols are outlined to aid in future research and drug development efforts.
Introduction
Pleuromutilins are naturally occurring antibiotics derived from the fungus Pleurotus mutilus.[1][2] Semisynthetic derivatives, such as lefamulin, retapamulin, valnemulin, and tiamulin (B153960), have found applications in both human and veterinary medicine.[3] These compounds selectively inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][3][4] This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation.[1][4] The highly conserved nature of this binding target contributes to the low frequency of resistance development.[1]
The this compound Binding Site
The binding site for pleuromutilins is located within the central part of domain V of the 23S ribosomal RNA (rRNA) at the PTC.[1] This pocket is where the crucial step of peptide bond formation occurs.
Molecular Interactions
The tricyclic mutilin (B591076) core of this compound derivatives establishes multiple interactions with the nucleotides of the 23S rRNA. These interactions are primarily hydrophobic, involving van der Waals forces and hydrogen bonds.[1] Key nucleotides involved in the binding of the mutilin core include A2503, U2504, G2505, U2506, C2452, and U2585.[1]
The side-chain extensions of different this compound derivatives can form additional, distinct interactions within the PTC, influencing their binding affinity and antimicrobial activity.[5][6] For instance, the C14 extension of some derivatives can form hydrogen bonds that further stabilize the drug in the binding pocket.[1]
Induced-Fit Mechanism
The binding of pleuromutilins to the ribosome induces conformational changes in the 23S rRNA, a phenomenon known as the "induced-fit" mechanism.[1] This rearrangement of nucleotides effectively closes the binding pocket around the drug molecule, leading to a tighter and more stable interaction.[1] This induced fit is also responsible for the protection of these nucleotides from chemical probes in footprinting experiments.[1]
Quantitative Binding Data
The affinity of this compound derivatives for the bacterial ribosome has been quantified using various techniques, providing valuable data for structure-activity relationship (SAR) studies and drug design.
| Derivative | Target Organism/Ribosome | Method | Parameter | Value | Reference |
| Retapamulin | E. coli Ribosomes | Radioligand Displacement | Kd | ~3 nM | [2] |
| Retapamulin | S. aureus Ribosomes | Radioligand Displacement | Kd | ~3 nM | [2] |
| 14-deoxy-14[(2-diethylaminoethyl)-mercaptoacetoxy] dihydromutilin HCl | E. coli Ribosomes | Equilibrium Dialysis | Ka | 1.3 x 107 M-1 | [7] |
| Compound 50 (benzoxazole derivative) | 50S Ribosome | Molecular Docking | Binding Free Energy | -7.50 kcal/mol | [8] |
| Various 1,2,3-triazole derivatives | 50S Ribosome | Surface Plasmon Resonance | KD | 2.32 x 10-8 - 5.10 x 10-5 M | [9] |
Experimental Methodologies
The characterization of the this compound binding site has been made possible through a combination of structural biology, biochemical, and molecular biology techniques.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
High-resolution structural studies using X-ray crystallography and cryo-EM have been instrumental in visualizing the precise interactions between pleuromutilins and the 50S ribosomal subunit.[10][11][12]
Experimental Protocol for X-ray Crystallography of Ribosome-Ligand Complexes:
-
Ribosome Purification: Isolate and purify 70S ribosomes or 50S subunits from a suitable bacterial species (e.g., Deinococcus radiodurans, Thermus thermophilus).[10][13][14]
-
Complex Formation: Incubate the purified ribosomes/subunits with a molar excess of the this compound derivative to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain well-ordered crystals of the ribosome-ligand complex.[14][15]
-
Data Collection: Expose the crystals to a high-intensity X-ray source and collect diffraction data.[15][16]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the ribosome-ligand complex. Refine the model to achieve the best fit with the experimental data.[17]
Chemical Footprinting
Chemical footprinting is a powerful technique used to identify the specific nucleotides in rRNA that interact with a bound ligand. The binding of a drug protects the interacting nucleotides from modification by chemical probes.
Experimental Protocol for Chemical Footprinting:
-
Ribosome-Ligand Binding: Incubate purified ribosomes or 50S subunits with the this compound derivative.
-
Chemical Modification: Treat the ribosome-ligand complex with a chemical probe (e.g., dimethyl sulfate, kethoxal) that modifies accessible rRNA bases.
-
RNA Extraction: Purify the rRNA from the treated complexes.
-
Primer Extension: Use a radiolabeled or fluorescently labeled primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.
-
Gel Electrophoresis and Analysis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis. The positions of the stops, corresponding to the modified nucleotides, are identified by autoradiography or fluorescence imaging. A control reaction without the drug is run in parallel to identify protections and enhancements upon drug binding.[5][6]
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosome positions on mRNA in a cell at a given moment. It can be used to study the effects of antibiotics on translation at a genome-wide level.
Experimental Protocol for Ribosome Profiling:
-
Cell Lysis and Ribosome Stabilization: Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.[18]
-
Nuclease Treatment: Treat the cell lysate with RNase to digest all mRNA that is not protected by ribosomes.[19]
-
Monosome Isolation: Isolate the ribosome-mRNA complexes (monosomes) by sucrose (B13894) gradient centrifugation or size-exclusion chromatography.[20]
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.[19]
-
Library Preparation and Sequencing: Ligate adapters to the footprints, reverse transcribe them to cDNA, and perform high-throughput sequencing.[19][21]
-
Data Analysis: Align the sequencing reads to the genome to map the positions of the ribosomes.
Mechanism of Action and Resistance
Inhibition of Peptidyl Transfer
Pleuromutilins inhibit protein synthesis by sterically hindering the placement of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site of the ribosome.[1][10] The tricyclic core of the antibiotic occupies a portion of the A-site, while its side-chain extension protrudes into the P-site.[10] This prevents the correct positioning of the CCA-ends of the tRNAs, thereby blocking peptide bond formation.[1]
Mechanisms of Resistance
Resistance to pleuromutilins is relatively rare but can arise through several mechanisms:
-
Mutations in 23S rRNA: Changes in the nucleotides of the binding pocket can reduce the binding affinity of the drug.[1]
-
Mutations in Ribosomal Proteins: Alterations in ribosomal proteins, such as L3, that are near the PTC can indirectly affect the conformation of the binding site and lead to resistance.[13][22][23]
-
ABC-F Transporters: The presence of certain ABC-F transporter proteins can confer resistance by displacing the drug from the ribosome.[24]
-
Enzymatic Modification: The cfr gene encodes an enzyme that methylates A2503 of the 23S rRNA, leading to cross-resistance to several classes of antibiotics that bind to the PTC.[25]
Conclusion
The this compound binding site on the 50S ribosomal subunit is a well-characterized and validated target for antibacterial drug development. The detailed understanding of its structure and interactions, facilitated by advanced experimental techniques, provides a solid foundation for the rational design of new and improved this compound derivatives. The unique mechanism of action and low propensity for resistance make this class of antibiotics a valuable tool in the fight against multidrug-resistant bacteria. Further research focusing on overcoming existing resistance mechanisms and optimizing the pharmacokinetic properties of these compounds will be crucial for their continued clinical success.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Lefamulin: Review of a Promising Novel this compound Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of this compound derivatives with the ribosomal peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The mode of action of this compound derivatives. Location and properties of the this compound binding site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation and molecular docking study of novel this compound derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryo-EM Structure of the Archaeal 50S Ribosomal Subunit in Complex with Initiation Factor 6 and Implications for Ribosome Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tiamulin-Resistant Mutants of the Thermophilic Bacterium Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribosome biochemistry in crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.rigaku.com [resources.rigaku.com]
- 16. A 9 A resolution X-ray crystallographic map of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. X-ray crystal structures of 70S ribosome functional complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 19. Following Ribosome Footprints to Understand Translation at a Genome Wide Level - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Ribosome Footprinting Protocol for Plants [bio-protocol.org]
- 22. journals.asm.org [journals.asm.org]
- 23. Resistance to the Peptidyl Transferase Inhibitor Tiamulin Caused by Mutation of Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Identification of a New Antimicrobial Resistance Gene Provides Fresh Insights Into this compound Resistance in Brachyspira hyodysenteriae, Aetiological Agent of Swine Dysentery [frontiersin.org]
- 25. Sal-type ABC-F proteins: intrinsic and common mediators of this compound resistance by target protection in staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of a Potent Antibiotic's Assembly Line: A Technical Guide to Pleuromutilin Biosynthesis in Clitopilus passeckerianus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pleuromutilin (B8085454), a diterpene antibiotic produced by the basidiomycete fungus Clitopilus passeckerianus, has emerged as a crucial scaffold for the development of novel antibacterial agents with a unique mode of action. Its derivatives are vital in both veterinary and human medicine for combating bacterial infections.[1][2] Understanding the intricate biosynthetic pathway of this compound is paramount for enhancing its production and for the bio-engineering of new, more potent analogues. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic machinery, enzymatic transformations, and key chemical intermediates. It consolidates quantitative data on production yields from various genetic engineering strategies and outlines the experimental protocols that have been instrumental in elucidating this complex pathway.
The this compound Biosynthetic Gene Cluster
The biosynthesis of this compound in C. passeckerianus is orchestrated by a seven-gene cluster.[1][2] This cluster, spanning approximately 25 kb, contains the genes encoding all the necessary enzymes for the synthesis of the this compound core structure from the precursor geranylgeranyl diphosphate (B83284) (GGPP).[3] The identification and subsequent heterologous expression of this gene cluster in the ascomycete fungus Aspergillus oryzae have been pivotal in functionally characterizing the individual genes and elucidating the biosynthetic steps.[1][2][3]
The genes within the this compound biosynthetic cluster are:
-
Pl-ggs : Encodes a geranylgeranyl diphosphate synthase.
-
Pl-cyc : Encodes a bifunctional diterpene synthase.
-
Pl-p450-1 : Encodes a cytochrome P450 monooxygenase.
-
Pl-p450-2 : Encodes a cytochrome P450 monooxygenase.
-
Pl-p450-3 : Encodes a cytochrome P450 monooxygenase.
-
Pl-sdr : Encodes a short-chain dehydrogenase/reductase.
-
Pl-atf : Encodes an acetyltransferase.
The Biosynthetic Pathway: A Stepwise Elucidation
The biosynthesis of this compound is a multi-step process involving cyclization, a series of oxidations, and an acetylation reaction. The pathway begins with the universal diterpene precursor, GGPP, and proceeds through several key intermediates.
Formation of the Tricyclic Core
The initial and one of the most critical steps is the cyclization of the linear precursor, GGPP, to form the characteristic 5-6-8 tricyclic ring system of the mutilin (B591076) core. This complex transformation is catalyzed by the bifunctional diterpene synthase, Pl-cyc .[2] The reaction proceeds to form the first stable tricyclic intermediate, premutilin (also known as 3-deoxo-11-dehydroxymutilin).
Sequential Hydroxylations
Following the formation of the core structure, a series of hydroxylation events occur, catalyzed by cytochrome P450 monooxygenases.
-
C-11 Hydroxylation: Pl-p450-1 hydroxylates premutilin at the C-11 position.[2]
-
C-3 Hydroxylation: Subsequently, Pl-p450-2 introduces a hydroxyl group at the C-3 position.[2]
It has been observed that Pl-p450-2 can also act on premutilin before Pl-p450-1, indicating some flexibility in the order of these initial hydroxylations.[2]
Oxidation and Acetylation
The pathway continues with further modifications to the hydroxylated intermediate:
-
Oxidation at C-3: The 3-hydroxy group is oxidized to a ketone by the short-chain dehydrogenase/reductase, Pl-sdr , to form mutilin .[2]
-
Acetylation at C-14: An acetyl group is added to the C-14 hydroxyl group by the acetyltransferase, Pl-atf , yielding 14-O-acetylmutilin .[2]
Final Hydroxylation
The final step in the biosynthesis of this compound is the hydroxylation of the acetyl side chain at the C-22 position, a reaction catalyzed by Pl-p450-3 .[2]
Quantitative Analysis of this compound Production
Efforts to increase this compound titers have primarily focused on the heterologous expression of the biosynthetic gene cluster in Aspergillus oryzae and gene silencing or overexpression in the native producer, C. passeckerianus.
Table 1: this compound and Intermediate Titers in Engineered Aspergillus oryzae Strains
| A. oryzae Strain | Heterologous Genes Expressed | Compound(s) Produced | Titer (mg/L of culture) | Reference |
| GCP1P2SA | Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-sdr, Pl-atf | 14-O-acetylmutilin | 6 | [1] |
| GCP2 | Pl-ggs, Pl-cyc, Pl-p450-2 | 3,14-diol intermediate | 17 | [4] |
| Full Cluster | All seven genes | This compound & 14-O-acetylmutilin | 2106% increase over native | [1] |
Table 2: Impact of Gene Silencing and Overexpression on this compound Production in C. passeckerianus
| Genetic Modification | Target Gene | Effect on this compound Titer | Titer (µg/g dry mycelial mass) | Reference |
| Antisense Silencing | Pl-ggs | 87% reduction | 103 (compared to 765 wild-type) | [5] |
| Antisense Silencing | Pl-cyc | 38-98% reduction | 11 - 436 (compared to 703 wild-type) | [5] |
| Overexpression | Pl-ggs | 50% increase | - | [3] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, analytical chemistry, and bioinformatics techniques.
Heterologous Expression in Aspergillus oryzae
A key strategy for characterizing the function of the this compound biosynthetic genes has been their expression in a heterologous host, Aspergillus oryzae.
Protocol Outline:
-
Gene Amplification: The seven genes of the this compound cluster (Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-p450-3, Pl-atf, and Pl-sdr) are amplified from the cDNA of C. passeckerianus using high-fidelity PCR.[1]
-
Vector Construction: The amplified genes are cloned into A. oryzae expression vectors. This is often achieved through homologous recombination in yeast.[1]
-
Transformation: The expression vectors are transformed into an appropriate A. oryzae recipient strain, such as NSAR1, using protoplast-mediated transformation.[5]
-
Cultivation and Metabolite Extraction: Transformants are cultivated in a suitable medium, and the fungal culture is then homogenized and extracted with a solvent like acetonitrile (B52724) to recover the produced metabolites.[6]
-
Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the this compound intermediates and final product.[3]
Gene Silencing in Clitopilus passeckerianus
Gene silencing through RNA interference (RNAi) has been employed to confirm the involvement of specific genes in the this compound pathway in the native producer.
Protocol Outline:
-
Antisense Construct Preparation: An antisense cassette for the target gene (e.g., gfp as a proof-of-concept, or a pathway gene) is constructed.[7]
-
Transformation: The antisense construct is transformed into C. passeckerianus protoplasts using a PEG-mediated transformation system.[7][8] Transformants are selected on a medium containing an appropriate antibiotic, such as hygromycin.[7]
-
Screening and Analysis: Transformants are screened for reduced this compound production using a plate-based bioassay against a susceptible bacterium like Bacillus subtilis.[6]
-
Quantitative Analysis: The reduction in this compound titers in the silenced strains is quantified by HPLC analysis of culture extracts.[5]
-
Transcriptional Analysis: The depletion of the target mRNA levels is confirmed by Northern blotting to validate the gene silencing.[8]
HPLC Analysis of this compound and Intermediates
Method Outline:
-
Sample Preparation: Fungal culture is homogenized, and the supernatant is collected after centrifugation for HPLC analysis.[6]
-
Chromatographic Conditions: A reverse-phase C18 column is typically used.[9] The mobile phase is often a gradient of acetonitrile and a buffer solution.[9]
-
Detection: Detection is commonly performed using a UV detector at 212 nm or an Evaporative Light Scattering Detector (ELSD).[9]
Regulation of this compound Biosynthesis
The regulation of the this compound biosynthetic gene cluster is not yet fully understood. Unlike many other fungal secondary metabolite gene clusters, the this compound cluster does not appear to contain a pathway-specific regulatory gene. This suggests that the biosynthesis is likely controlled by global regulatory networks within the fungus. Further research is needed to identify the specific transcription factors and signaling pathways that govern the expression of the this compound genes.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Clitopilus passeckerianus represents a significant achievement in natural product research. The identification of the gene cluster and the characterization of the enzymatic steps have paved the way for several exciting avenues of research. The heterologous expression of the pathway in Aspergillus oryzae has not only confirmed the gene functions but also demonstrated the potential for significantly increasing production yields.[1] Future work will likely focus on further optimizing production in heterologous hosts, exploring the substrate flexibility of the pathway enzymes to generate novel this compound analogues with improved antimicrobial properties, and unraveling the regulatory networks that control this compound biosynthesis. This knowledge will be invaluable for the development of the next generation of this compound-based antibiotics.
References
- 1. Heterologous expression reveals the biosynthesis of the antibiotic this compound and generates bioactive semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of this compound congeners using an Aspergillus oryzae expression platform - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06638F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of this compound congeners using an Aspergillus oryzae expression platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and manipulation of the this compound gene cluster from Clitopilus passeckerianus for increased rapid antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the Classical Genetics of Clitopilus passeckerianus – the this compound Producing Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing Molecular Tools for Genetic Manipulation of the this compound-Producing Fungus Clitopilus passeckerianus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishing molecular tools for genetic manipulation of the this compound-producing fungus Clitopilus passeckerianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
chemical structure and stereochemistry of Pleuromutilin
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pleuromutilin (B8085454)
Introduction
This compound is a naturally occurring diterpenoid antibiotic, first isolated in 1951 from the fungi Clitopilus mutilus (formerly Pleurotus mutilus) and Clitopilus passeckerianus.[1][2] It exhibits potent activity primarily against Gram-positive bacteria by inhibiting protein synthesis.[1][3][4][5] Its unique mode of action involves binding to the peptidyl transferase center (PTC) of the 50S bacterial ribosomal subunit, a site distinct from other major antibiotic classes.[2][3][4][6] This distinct mechanism results in a low propensity for cross-resistance, making the this compound scaffold a highly attractive starting point for the development of new antibacterial agents.[4][7] Semisynthetic derivatives, such as tiamulin, valnemulin, retapamulin, and lefamulin, have found successful applications in both veterinary and human medicine.[1][2][4]
This guide provides a detailed examination of the complex chemical structure and intricate stereochemistry of the this compound core, summarizes key physicochemical data, outlines the experimental protocols used for its structural elucidation, and presents a visual representation of its molecular architecture.
Chemical Structure
The chemical structure of this compound is characterized by a complex, rigid tricyclic diterpene core known as mutilin (B591076), esterified with a glycolic acid moiety at the C-14 position.[2][4][8]
Core Scaffold: The foundational mutilin skeleton is a unique 5-6-8 fused tricyclic ring system.[2][6][9] This carbocyclic framework is densely functionalized and provides the rigid conformation necessary for binding to the bacterial ribosome.
Key Functional Groups:
-
Tricyclic Core (Mutilin):
-
A ketone group at position C-9.
-
A secondary hydroxyl group at C-3.
-
A tertiary hydroxyl group at C-11 (in the parent mutilin, though this is not present in the final this compound structure where the C-14 ester is). The key hydroxyl group for binding is at C-11 of the mutilin core.
-
A vinyl group at C-4.
-
Four methyl groups at positions C-2, C-4, C-7, and C-14.
-
-
Side Chain: A hydroxyacetate (glycolate) ester attached at the C-6 hydroxyl group of the mutilin core. This side chain is crucial for its antibacterial activity and serves as the primary point of modification for creating semisynthetic derivatives.[2][4]
Systematic (IUPAC) Name: [(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.0¹﹐⁸]tetradecanyl] 2-hydroxyacetate.[10]
Molecular Formula: C₂₂H₃₄O₅.[10]
Stereochemistry
The biological activity of this compound is intrinsically linked to its precise three-dimensional arrangement. The molecule possesses a complex stereochemical profile with eight defined stereogenic centers within its rigid tricyclic core.[2][6][8][9]
The absolute stereoconfiguration, as defined by the Cahn-Ingold-Prelog (CIP) priority rules and reflected in its IUPAC name, is critical for the molecule's specific, high-affinity binding to the ribosomal target.[10] Any alteration to these chiral centers can dramatically reduce or abolish its antibacterial efficacy. The rigid conformation locks the various substituents into a specific spatial orientation that is complementary to its binding pocket on the 23S rRNA of the 50S ribosomal subunit.[2]
Quantitative and Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₄O₅ | [10] |
| Molecular Weight | 378.5 g/mol | [10] |
| CAS Number | 125-65-5 | [10] |
| Appearance | White solid | [] |
| Melting Point | 170-171 °C | [] |
| Stereogenic Centers | 8 | [2][6] |
Experimental Protocols for Structure Elucidation
The definitive structure and stereochemistry of complex natural products like this compound are determined through a combination of advanced spectroscopic and analytical techniques. The primary methods employed are X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[12] It provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and absolute stereochemistry. The crystal structures of this compound derivatives in complex with the 50S ribosomal subunit have been instrumental in understanding its mechanism of action.[13]
Methodology:
-
Crystallization: The first and often most challenging step is to obtain high-quality, single crystals of the compound. This is typically achieved by slowly evaporating a saturated solution of the compound in a suitable solvent or solvent mixture. For this compound, this would involve dissolving the purified solid in a solvent like ethanol (B145695) or methanol (B129727) and using techniques such as vapor diffusion.
-
X-ray Diffraction: The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays.[14] The crystal lattice diffracts the X-rays into a specific pattern of spots (reflections) that are recorded by a detector.[12]
-
Data Collection and Processing: The intensities and positions of the thousands of reflections are measured as the crystal is rotated.[12] This raw data is then processed to correct for experimental factors and generate a final reflection file.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule within the crystal.[12][15] From this map, the positions of individual atoms can be determined. Computational refinement is then performed to improve the fit between the calculated model and the experimental X-ray data, resulting in a final, highly accurate 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, a suite of 1D and 2D NMR experiments is required to assign the structure fully.
Methodology:
-
Sample Preparation: A small amount (typically 1-10 mg) of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.
-
1D NMR (¹H and ¹³C):
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule and their chemical environment (e.g., C=O, C-O, C=C, C-C).
-
-
2D NMR Experiments: These experiments are crucial for establishing the connectivity of the complex carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire molecular framework across quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing critical information about the molecule's 3D shape and relative stereochemistry.
-
-
Data Analysis: By systematically analyzing the data from all these experiments, researchers can deduce the complete bonding network and the relative spatial arrangement of the atoms, thereby confirming the structure and stereochemistry of this compound.[2][16][17]
Visualization of this compound's Structure
The following diagrams illustrate the logical workflow for structure determination and the final chemical structure of this compound.
Caption: Workflow for determining the chemical structure of this compound.
Caption: 2D representation of the this compound chemical structure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chemical Synthesis and Biological Activities of Novel this compound Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A modular and enantioselective synthesis of the this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New this compound Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C22H34O5 | CID 9886081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. phys.libretexts.org [phys.libretexts.org]
- 15. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antibacterial Activity of Novel this compound Derivatives [jstage.jst.go.jp]
The Expanding Arsenal: A Technical Guide to the Antibacterial Spectrum of Novel Pleuromutilin Analogs
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the urgent development of novel antimicrobial agents. Pleuromutilins, a class of antibiotics that inhibit bacterial protein synthesis, have re-emerged as a promising scaffold for derivatization to combat drug-resistant pathogens.[1][2] This technical guide provides an in-depth exploration of the antibacterial spectrum of new pleuromutilin (B8085454) analogs, detailing their activity against a range of clinically relevant bacteria, the experimental methodologies used for their evaluation, and the underlying structure-activity relationships that govern their potency.
Introduction to this compound and its Analogs
This compound is a naturally occurring diterpene antibiotic produced by the fungus Pleurotus mutilus.[3][4] Its unique mode of action involves binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[1][5][6] This mechanism confers a low propensity for cross-resistance with other antibiotic classes.[1][6] The core tricyclic structure of this compound has been the subject of extensive medicinal chemistry efforts, primarily focusing on modifications at the C14 side chain to enhance antibacterial activity, improve pharmacokinetic properties, and broaden the spectrum of activity.[5][6][7] These efforts have led to the development of several successful veterinary drugs, such as tiamulin (B153960) and valnemulin, and the more recent approval of lefamulin (B1674695) for human use.[1][8]
This guide focuses on the antibacterial profiles of newly developed this compound analogs, presenting a compilation of their in vitro activities against various bacterial species, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Antibacterial Spectrum of Novel this compound Analogs
The antibacterial activity of new this compound analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth. The following tables summarize the MIC values of various novel pleomutilin derivatives against a panel of Gram-positive and Gram-negative bacteria as reported in recent literature.
Table 1: In Vitro Antibacterial Activity of Novel this compound Derivatives against Gram-Positive Bacteria (MIC in µg/mL)
| Compound/Analog | S. aureus (MSSA) | S. aureus (MRSA) | S. epidermidis | Streptococcus spp. | Reference |
| Compound 8 (piperazine derivative) | 0.125 | - | 0.0625 | - | [9] |
| Compound 10a (piperazine derivative) | 0.125 | - | - | - | [9] |
| Compound 10b (piperazine derivative) | 0.125 | - | - | - | [9] |
| Compound 9 (nitrogen group at C14) | 0.125 - 32 | 0.06 | - | - | [8] |
| Compound 22c (pyrazolo[3,4-d]pyrimidine side chain) | 0.25 | 0.25 | - | - | [3] |
| Compound 8 (aminothiophenol moiety) | - | Potent | - | - | [10] |
| Compound 9d (piperazine and alkylamino/arylamino) | 0.125 | - | - | 0.5 - 64 | [11] |
| PDP (pyrrole-2-carboxamido derivative) | - | 0.008 | - | 0.008 | [12] |
| Compound 50 (benzoxazole derivative) | - | Potent | - | - | [13] |
| PL-W (4-fluorophenyl group) | - | Potent | - | - | [14] |
| A8c (2-methoxy-4-nitroaniline side chain) | Potent | Potent | - | Lower than tiamulin | [15] |
| Tiamulin (Reference) | 0.125 | 0.5 | - | - | [3][9] |
| Erythromycin (Reference) | 0.125 | - | - | >128 | [9][11] |
Note: A hyphen (-) indicates that data was not reported in the cited reference.
Table 2: In Vitro Antibacterial Activity of Novel this compound Derivatives against Gram-Negative Bacteria (MIC in µg/mL)
| Compound/Analog | E. coli | Reference |
| Most Synthesized Analogs | >128 (insensitive) | [11] |
| Compound 5b (substituted amino moiety) | 4 - 32 | [4] |
| Benzimidazole Derivatives | 10 - 80 | [16] |
The data clearly indicates that the primary strength of these novel this compound analogs lies in their potent activity against Gram-positive bacteria, including challenging resistant phenotypes like MRSA.[3][8][17] Their efficacy against Gram-negative bacteria is generally limited, although some derivatives show moderate activity.[4][16]
Experimental Protocols
The evaluation of new antibacterial agents requires a standardized set of experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of novel this compound analogs.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours. A few colonies are then used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the compounds are prepared in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The final volume in each well is typically 100 or 200 µL. The plates are incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of bacteria.
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Bacterial Culture Preparation: A logarithmic phase bacterial culture is prepared in CAMHB.
-
Exposure to Compound: The bacterial culture is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB containing the test compound at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control (no compound) is also included.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture, serially diluted in sterile saline or phosphate-buffered saline (PBS), and plated onto agar plates.
-
Colony Counting: The plates are incubated at 37°C for 18-24 hours, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum. Some studies have shown that novel this compound analogs exhibit time-dependent killing of MRSA.[3][14]
In Vivo Efficacy in a Murine Thigh Infection Model
This model is used to assess the in vivo antibacterial activity of a compound.
Protocol:
-
Immunosuppression: Mice (e.g., neutropenic mice) are often used to create a more susceptible infection model. Neutropenia can be induced by injecting cyclophosphamide.
-
Infection: A defined inoculum of the bacterial pathogen (e.g., MRSA) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), the mice are treated with the test compound via a relevant route of administration (e.g., subcutaneous or intravenous). A control group receives a vehicle or a reference antibiotic like tiamulin.
-
Bacterial Load Determination: At a predetermined time after treatment (e.g., 24 hours), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted. The dilutions are plated on agar to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: The efficacy of the compound is determined by comparing the bacterial load in the treated group to that in the control group. Several studies have demonstrated a significant reduction in MRSA load in the thighs of infected mice treated with new this compound analogs.[3][8]
Visualizing Experimental Workflows and Mechanisms
General Synthetic Workflow for this compound Analogs
The synthesis of novel this compound analogs typically involves the modification of the C14 side chain. A general workflow is depicted below.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound and its analogs exert their antibacterial effect by binding to the 50S ribosomal subunit and inhibiting protein synthesis.
Conclusion and Future Directions
The exploration of novel this compound analogs continues to be a fruitful area of research in the quest for new antibiotics. The potent activity of these compounds against Gram-positive pathogens, including multidrug-resistant strains, underscores their clinical potential. Structure-activity relationship studies have revealed that modifications to the C14 side chain, such as the introduction of various heterocyclic moieties, can significantly enhance antibacterial efficacy.[18][19] Future research will likely focus on further optimizing these analogs to improve their pharmacokinetic profiles, expand their spectrum to include Gram-negative bacteria, and overcome any emerging resistance mechanisms. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to advancing this promising class of antibiotics.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Synthesis and Biological Activities of Novel this compound Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New this compound derivatives with enhanced antimicrobial activity.II.Structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and antibacterial activities of novel this compound derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antibacterial Activity of Novel this compound Derivatives [jstage.jst.go.jp]
- 12. Frontiers | Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound [frontiersin.org]
- 13. Design, synthesis, biological evaluation and molecular docking study of novel this compound derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Synthesis and Biological Evaluation of a Novel this compound Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and antibacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Pharmacological Evaluation of Novel this compound Derivatives with Substituted Benzimidazole Moieties [mdpi.com]
- 17. Novel this compound analog shows potent antibacterial activity against MRSA | BioWorld [bioworld.com]
- 18. Antibacterial Activity and Structure-Activity Relationship of a Series of Newly Synthesized this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and structure-activity relationship studies of novel thioether this compound derivatives as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation and Purification of Pleuromutilin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Pleuromutilin (B8085454), a potent diterpene antibiotic. Sourced from various basidiomycete fungi, primarily Clitopilus passeckerianus, this compound serves as a crucial starting material for the synthesis of several clinically important semi-synthetic antibiotics. This document outlines the key stages of production, from fermentation to final purification, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers and professionals in the drug development field.
Introduction to this compound
This compound is a natural product belonging to the class of terpenoid antibiotics.[1] Its unique tricyclic structure forms the core of a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[2] This distinct mechanism of action makes this compound and its derivatives effective against a range of Gram-positive bacteria, including resistant strains. The journey from a fungal metabolite to a highly purified active pharmaceutical ingredient (API) intermediate involves a multi-step process encompassing fermentation, extraction, and rigorous purification.
Biosynthesis of this compound
The biosynthesis of this compound in fungi such as Clitopilus passeckerianus is a complex enzymatic process. Understanding this pathway is crucial for optimizing fermentation conditions and potentially for engineering strains with enhanced production capabilities. The pathway begins with the precursor geranylgeranyl pyrophosphate (GGPP) and involves a series of enzymatic reactions, including cyclizations and oxidations, to form the characteristic tricyclic mutilin (B591076) core, which is then further modified to yield this compound.
Isolation and Purification Workflow
The industrial-scale production of this compound follows a general workflow that begins with the fermentation of a high-yielding strain of Clitopilus passeckerianus. The subsequent downstream processing is designed to efficiently extract and purify this compound from the complex fermentation broth, removing impurities and related metabolites.
Experimental Protocols
This section provides detailed methodologies for the key stages of this compound isolation and purification.
Fermentation
The production of this compound is achieved through submerged fermentation of Clitopilus passeckerianus. Optimization of the fermentation medium is critical for achieving high titers.
Protocol for Fermentation:
-
Inoculum Preparation: A seed culture of Clitopilus passeckerianus is prepared by inoculating a suitable seed medium and incubating for a specified period to achieve sufficient biomass.
-
Production Fermentation: The production fermenter containing the optimized production medium is inoculated with the seed culture.
-
Fermentation Conditions: The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation for a duration typically ranging from 7 to 14 days to maximize this compound production.
| Parameter | Value/Composition |
| Producing Organism | Clitopilus passeckerianus |
| Seed Medium (PVS) | Rape seed oil (8 g/L), Spray dried corn liquor (35 g/L), Glucose (15 g/L), Calcium carbonate (5 g/L) |
| Production Medium (CGC) | Glucose (50 g/L), Spray dried corn steep liquor (5 g/L), Calcium carbonate (2 g/L), pH 6.5 |
| Incubation Temperature | 25-28 °C |
| Fermentation Duration | 7-14 days |
Extraction
Following fermentation, the first step in downstream processing is the extraction of this compound from the fermentation broth. This typically involves separating the mycelia from the broth, followed by solvent extraction.
Protocol for Extraction:
-
Filtration: The fermentation broth is filtered to separate the mycelial biomass from the culture filtrate.
-
Solvent Extraction: The filtered broth is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297), toluene, or chloroform. Alternatively, the mycelial cake can be extracted with a water-miscible solvent like acetone, followed by extraction with a water-immiscible solvent.[3]
-
Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude this compound extract.
| Parameter | Specification |
| Extraction Solvents | Ethyl acetate, Toluene, Chloroform, Acetone |
| Extraction Method | Liquid-liquid extraction of filtrate or solvent extraction of mycelia |
| Concentration | Rotary evaporation under vacuum |
Purification
The crude extract contains this compound along with various impurities and related metabolites. A combination of chromatographic techniques and crystallization is employed to achieve high purity.
Silica gel column chromatography is a common method for the initial purification of the crude this compound extract.
Protocol for Column Chromatography:
-
Column Packing: A glass column is packed with silica gel (e.g., 200-300 mesh) using a suitable solvent system as a slurry.
-
Sample Loading: The crude this compound extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The column is eluted with a solvent system, often a gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).
-
Fraction Collection: Fractions are collected and analyzed for the presence and purity of this compound using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Fractions containing pure this compound are pooled and the solvent is evaporated to yield a partially purified product.
| Parameter | Specification |
| Stationary Phase | Silica Gel (e.g., 200-300 mesh) |
| Mobile Phase (Example) | Gradient of Hexane and Ethyl Acetate |
| Monitoring | TLC, HPLC |
Crystallization is a crucial final step to obtain high-purity this compound and to remove critical impurities such as 2,3-pleuromutilin epoxide.[4] The choice of solvent is critical for effective purification.
Protocol for Recrystallization:
-
Dissolution: The partially purified this compound is dissolved in a suitable solvent (e.g., isopropyl acetate) at an elevated temperature.[4]
-
Cooling and Crystallization: The solution is slowly cooled to induce crystallization. The use of an anti-solvent (e.g., heptane) can improve the yield.
-
Filtration and Washing: The crystals are collected by filtration and washed with a cold solvent or a mixture of the crystallization solvent and anti-solvent.
-
Drying: The purified this compound crystals are dried under vacuum.
Quantitative Data Summary
The efficiency of each purification step is critical for the overall yield and purity of the final product. The following tables summarize representative quantitative data for the purification of this compound.
Table 1: Purity of this compound after Recrystallization with Different Solvents
| Solvent System | Initial Purity (% Area by HPLC) | Final Purity (% Area by HPLC) | Reduction of 2,3-pleuromutilin epoxide |
| Commercial (Crude) | 85-95% | - | - |
| Isopropyl Acetate | ~85-95% | ≥ 97% | Significant reduction |
| Isopropyl Acetate / Heptane | ~85-95% | ≥ 97% | Enhanced reduction |
Data adapted from patent literature describing the reduction of 2,3-pleuromutilin epoxide. The initial purity of crude this compound can vary.[4]
Table 2: Yields at Different Purification Stages (Illustrative)
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Fermentation | - | This compound in broth | - | - |
| Extraction | Fermentation Broth | Crude Extract | 80-90 | 50-70 |
| Column Chromatography | Crude Extract | Partially Purified this compound | 60-75 | 85-95 |
| Crystallization | Partially Purified this compound | High-Purity this compound | 85-95 | > 98 |
Note: These are illustrative yields and can vary significantly based on the specific process parameters and scale of operation.
Conclusion
The isolation and purification of this compound is a well-established process that combines biological production through fermentation with chemical engineering principles for extraction and purification. The methodologies described in this guide provide a framework for obtaining high-purity this compound suitable for use in the synthesis of valuable semi-synthetic antibiotics. Continuous optimization of fermentation strains and purification protocols is an active area of research aimed at improving yields, reducing costs, and enhancing the overall efficiency of this compound production. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals dedicated to the advancement of antibiotic drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP3580197B1 - Purification of this compound - Google Patents [patents.google.com]
In-Depth Technical Guide: Initial Cytotoxicity Screening of Pleuromutilin Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the initial steps involved in assessing the cytotoxic potential of novel pleuromutilin (B8085454) compounds. It includes a summary of reported cytotoxicity data, detailed experimental protocols for common assays, and visualizations of relevant cellular pathways.
Introduction to this compound and Cytotoxicity Screening
This compound and its derivatives are a class of antibiotics that primarily act by inhibiting protein synthesis in bacteria through binding to the 50S ribosomal subunit.[1][2] Beyond their antibacterial properties, understanding their effects on mammalian cells is crucial for drug development to assess potential toxicity and explore other therapeutic applications, such as in oncology. Initial cytotoxicity screening is a critical first step to determine the concentration at which a compound exhibits toxic effects on cells, often expressed as the half-maximal inhibitory concentration (IC50). This process helps in identifying compounds with a favorable therapeutic index.
Quantitative Cytotoxicity Data of this compound Derivatives
The following table summarizes publicly available data on the in vitro cytotoxicity of various this compound derivatives against different cell lines. This data provides a baseline for comparison when screening new analogues.
| Compound/Derivative | Cell Line | Assay | Result | Source |
| P4 | ES-2 (ovarian cancer) | Alamar Blue | 72 hr IC50 ≈ 5 µM | [3] |
| Ferroptocide (P18) | ES-2 (ovarian cancer) | Alamar Blue | 72 hr IC50 ≈ 2.5 µM | [3] |
| Various 1,2,3-triazole derivatives | RAW 264.7 (macrophage) | MTT | Most compounds showed no significant effect on viability at 8 µg/mL. | [4] |
| Oxazolidinone derivative (Compound 28) | RAW 264.7 (macrophage) | Not specified | Low cytotoxicity, IC50 = 20.66 µmol·L⁻¹ for CYP3A4 inhibition. | [5] |
| Pyrazolo[3,4-d]pyrimidine derivatives (12c, 22c) | RAW 264.7, Caco-2, 16-HBE | Not specified | Low cytotoxicity observed at concentrations of 1-8 μg/mL. | [6] |
| Z33 | RAW 264.7 (macrophage) | Not specified | Displayed low cytotoxicity. | [7] |
| PL-W | HepG2, HEK293 | Not specified | No significant reduction in cell viability at concentrations ≤50 µg/mL. | [6] |
Experimental Protocols for Cytotoxicity Assays
Detailed methodologies for commonly employed cytotoxicity assays are provided below. These protocols are foundational for generating reliable and reproducible data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.
Materials:
-
This compound compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO diluted in medium) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Alamar Blue (Resazurin) Assay
This fluorescent/colorimetric assay also measures cell viability through metabolic activity. The blue, non-fluorescent resazurin (B115843) is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
This compound compounds (dissolved in a suitable solvent)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Alamar Blue reagent
-
96-well black, clear-bottom plates (for fluorescence) or standard clear plates (for absorbance)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (with fluorescence or absorbance capabilities)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound compounds to the wells. Include appropriate vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Alamar Blue Addition: Add Alamar Blue reagent to each well, typically at 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the cell type and density.
-
Measurement:
-
Fluorescence: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Absorbance: Measure absorbance at 570 nm and a reference wavelength of 600 nm.
-
-
Data Analysis: Calculate the percentage of resazurin reduction or cell viability relative to untreated controls. Determine the IC50 value by plotting viability against compound concentration.
Visualizing Experimental and Signaling Pathways
Diagrams are provided below to illustrate a typical experimental workflow for cytotoxicity screening and a potential signaling pathway for this compound-induced cell death.
Caption: Experimental workflow for cytotoxicity screening.
Caption: Proposed ferroptosis signaling pathway.
Discussion of Potential Cytotoxicity Mechanisms
While the primary antibacterial target of pleuromutilins is the bacterial ribosome, their cytotoxic effects on mammalian cells may occur through different mechanisms.
-
Ferroptosis: Research has identified a this compound derivative, termed "ferroptocide," that induces a form of programmed cell death called ferroptosis.[3][8] This process is iron-dependent and characterized by the accumulation of lipid peroxides. Ferroptocide was found to inhibit thioredoxin, a key component of the cellular antioxidant system.[8] Inhibition of thioredoxin leads to an increase in reactive oxygen species (ROS), which in turn drives lipid peroxidation and ultimately results in ferroptotic cell death.[8]
-
Apoptosis: Other studies suggest that this compound derivatives may induce apoptosis, another form of programmed cell death. This can involve the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) members, and the activation of caspases, which are proteases that execute the apoptotic process. While the precise signaling cascade for this compound-induced apoptosis is not fully elucidated, it likely involves the intrinsic (mitochondrial) pathway.
Conclusion
The initial cytotoxicity screening of this compound compounds is a multifaceted process that is essential for their development as therapeutic agents. By employing standardized assays such as the MTT and Alamar Blue assays, researchers can obtain reliable quantitative data to compare the cytotoxic potential of different derivatives. Understanding the underlying mechanisms, such as the induction of ferroptosis or apoptosis, provides deeper insights into their biological activity and can guide the design of future compounds with improved safety profiles and potentially novel therapeutic applications. This guide serves as a foundational resource for researchers embarking on the evaluation of this promising class of compounds.
References
- 1. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) [ouci.dntb.gov.ua]
- 2. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse compounds from this compound lead to a thioredoxin inhibitor and inducer of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. otm.illinois.edu [otm.illinois.edu]
- 8. Diverse compounds from this compound lead to a thioredoxin inhibitor and inducer of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pleuromutilin: A Promising Scaffold for the Next Generation of Antibiotics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance poses a significant threat to global health. The discovery and development of novel antibiotics with unique mechanisms of action are paramount to combatting multidrug-resistant pathogens. Pleuromutilin (B8085454), a naturally occurring diterpene antibiotic, and its semi-synthetic derivatives represent a promising class of antibacterial agents with a distinct mode of action, offering a potential solution to this escalating crisis. This technical guide provides a comprehensive overview of this compound's potential as a lead compound, detailing its mechanism of action, antibacterial spectrum, structure-activity relationships, and the preclinical and clinical data supporting its development.
Mechanism of Action: A Unique Target in Bacterial Protein Synthesis
This compound and its derivatives exert their antibacterial effect by inhibiting bacterial protein synthesis.[1][2] They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.[1][3] This binding site is distinct from those of other major antibiotic classes that also target the ribosome, which contributes to the low potential for cross-resistance.[4] The tricyclic core of the this compound molecule binds to the A-site of the ribosome, while the C14 side chain extends into the P-site, effectively blocking the correct positioning of transfer RNA (tRNA) and inhibiting peptide bond formation.[5] This unique binding mode disrupts the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial protein synthesis and bacterial cell death.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis and Biological Evaluation of a Novel this compound Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis and antibacterial evaluation of this compound derivatives [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
The Theoretical Mechanisms of Pleuromutilin Resistance Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3] Their unique mode of action and lack of cross-resistance with many other antibiotic classes have made them valuable therapeutic agents, particularly against Gram-positive pathogens.[2][3] However, the emergence of resistance poses a continuous threat to their clinical efficacy. Understanding the theoretical and molecular mechanisms by which bacteria develop resistance to pleuromutilins is crucial for the development of novel derivatives that can overcome these resistance mechanisms and for the implementation of effective antimicrobial stewardship strategies. This guide provides a comprehensive overview of the primary mechanisms of pleuromutilin (B8085454) resistance, detailed experimental protocols for their investigation, and quantitative data to support the understanding of their impact.
Core Mechanisms of this compound Resistance
Bacteria have evolved several distinct mechanisms to counteract the inhibitory effects of pleuromutilins. These can be broadly categorized into three main strategies: modification of the drug target, active removal of the drug from the cell, and protection of the ribosomal target.
Target Site Modifications
The most common mechanism of acquired resistance to pleuromutilins involves alterations in the drug's binding site on the ribosome. These modifications reduce the affinity of the antibiotic for its target, thereby rendering it less effective.
Mutations within the gene encoding the 23S ribosomal RNA (rRNA) are a primary determinant of this compound resistance. The PTC, where pleuromutilins bind, is located in domain V of the 23S rRNA. Specific nucleotide substitutions at this site can disrupt the interaction between the drug and the ribosome.
Mutations at several key positions within the 23S rRNA have been associated with this compound resistance. These mutations can either directly interfere with drug binding or indirectly alter the conformation of the binding pocket.[4][5] For instance, mutations at positions 2055, 2447, 2504, and 2572 (Escherichia coli numbering) have been shown to confer resistance to valnemulin (B25052) in Mycobacterium smegmatis.[4] In Mycoplasma gallisepticum, mutations at positions 2058, 2059, 2061, 2447, and 2503 have been linked to decreased susceptibility to tiamulin (B153960) and valnemulin.[6]
In addition to the 23S rRNA, mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can also confer resistance to pleuromutilins.[1] These proteins are located in close proximity to the PTC, and alterations in their structure can allosterically affect the drug-binding site. Mutations in the G144-D159 loop of ribosomal protein uL3 and at the G69 residue of uL4 (S. aureus numbering) have been identified as conferring resistance.[7]
A significant mechanism of transferable, multi-drug resistance is the methylation of the 23S rRNA at position A2503 by the Cfr methyltransferase.[8][9] This modification, specifically the C-8 methylation of adenine, results in a phenotype known as PhLOPSA, conferring resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics.[6][9][10] The presence of the cfr gene leads to a substantial increase in the minimum inhibitory concentrations (MICs) of these drugs.[6][10] The methylation is thought to cause a steric hindrance that prevents the binding of these antibiotics to the ribosome.[11]
Efflux Pumps
Active efflux of antibiotics is a common resistance mechanism in both Gram-positive and Gram-negative bacteria. Efflux pumps are membrane-associated protein complexes that recognize and expel a wide range of substrates, including antibiotics, from the bacterial cytoplasm.
In Gram-negative bacteria such as Enterobacteriaceae, the AcrAB-TolC efflux pump of the Resistance-Nodulation-Cell Division (RND) family is a major contributor to intrinsic resistance to pleuromutilins.[1] Deletion of the acrB gene in E. coli has been shown to significantly increase susceptibility to these antibiotics.[10][12] In Neisseria gonorrhoeae, the MtrCDE efflux pump has been shown to influence susceptibility to the novel this compound lefamulin.[13]
Ribosomal Protection
A more recently described mechanism of resistance involves the action of ATP-binding cassette (ABC)-F proteins. These proteins can bind to the ribosome and are thought to dislodge the bound antibiotic, thereby allowing protein synthesis to resume. The vga(A) gene, for example, encodes an ABC-F protein that confers resistance to pleuromutilins and streptogramin A.[1] Other ABC-F proteins, such as Sal(A) and LsaA, have also been implicated in this compound resistance in staphylococci.[14][15]
Quantitative Data on this compound Resistance
The following tables summarize quantitative data on the impact of various resistance mechanisms on this compound activity.
Table 1: Impact of cfr Gene on this compound MICs (μg/mL)
| Organism | Antibiotic | MIC without cfr | MIC with cfr | Fold Increase |
| E. coli | Tiamulin | 2 | 256 | 128 |
| E. coli | Valnemulin | 4 | 32 | 8 |
| S. aureus | Tiamulin | 0.06 | ≥256 | ≥4096 |
| S. aureus | Valnemulin | 0.06 | 256 | 4096 |
Data compiled from Long et al., 2006.[10]
Table 2: Effect of Efflux Pump Inactivation on Lefamulin MICs (μg/mL) in N. gonorrhoeae
| Strain | Efflux Pump Status | Lefamulin MIC | Fold Decrease |
| WHO F | Wild-type | 0.5 | - |
| WHO F | mtrD inactivated | 0.125 | 4 |
| WHO O | Wild-type | 0.5 | - |
| WHO O | mtrD inactivated | 0.08 | 6 |
| WHO P | Wild-type | 1 | - |
| WHO P | mtrD inactivated | 0.25 | 4 |
| WHO X | Wild-type | 0.5 | - |
| WHO X | mtrD inactivated | 0.125 | 4 |
| HLAziR | Wild-type | 0.5 | - |
| HLAziR | mtrD inactivated | 0.125 | 4 |
Data compiled from Unemo et al., 2016.[13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a this compound antibiotic that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
This compound antibiotic stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 105 CFU/mL.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm (OD600).
Protocol 2: Selection of this compound-Resistant Mutants
Objective: To isolate spontaneous bacterial mutants with reduced susceptibility to a this compound antibiotic.
Materials:
-
Bacterial culture.
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar).
-
This compound antibiotic.
Procedure:
-
Prepare Inoculum: Grow a large population of the bacterium (e.g., 109 - 1010 CFU) in antibiotic-free broth.
-
Plating: Plate the concentrated bacterial culture onto agar plates containing the this compound antibiotic at a concentration 2 to 4 times the MIC of the parental strain.
-
Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Isolate and Purify Mutants: Pick individual colonies and streak them onto fresh antibiotic-containing agar plates to purify the resistant mutants.
-
Confirm Resistance: Determine the MIC of the purified mutants to confirm their reduced susceptibility to the this compound antibiotic.
-
Characterize Mutations: Sequence the genes known to be involved in this compound resistance (e.g., 23S rRNA, rplC, rplD) to identify the mutations responsible for the resistance phenotype.
Protocol 3: Analysis of Efflux Pump Activity
Objective: To assess the contribution of efflux pumps to this compound resistance.
Materials:
-
Bacterial strains (wild-type and efflux pump-deficient mutant).
-
This compound antibiotic.
-
Efflux pump inhibitor (EPI), e.g., carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN).
-
Broth medium and 96-well plates for MIC determination.
Procedure:
-
MIC Determination with and without EPI: Determine the MIC of the this compound antibiotic for both the wild-type and the efflux pump-deficient strains in the presence and absence of a sub-inhibitory concentration of the EPI.
-
Data Analysis: A significant reduction (typically ≥4-fold) in the MIC in the presence of the EPI for the wild-type strain, or a lower MIC for the efflux pump-deficient mutant compared to the wild-type, indicates that the efflux pump contributes to resistance.
Visualizations of Resistance Mechanisms
The following diagrams illustrate the key pathways and workflows related to this compound resistance.
Caption: Overview of the main mechanisms of this compound resistance in bacteria.
Caption: Signaling pathway of Cfr-mediated 23S rRNA methylation leading to antibiotic resistance.
Caption: Experimental workflow for the identification of this compound resistance mechanisms.
Conclusion
The development of resistance to this compound antibiotics is a multifaceted process involving target site modifications, active drug efflux, and ribosomal protection. A thorough understanding of these mechanisms at a molecular level is essential for the continued clinical utility of this important class of antibiotics. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate and combat this compound resistance. Continuous surveillance for emerging resistance mechanisms and the development of novel this compound derivatives that can evade these mechanisms are critical to preserving their therapeutic value.
References
- 1. mdpi.com [mdpi.com]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel this compound antibacterial compound, its binding mode and selectivity mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Design and Synthesis of this compound Derivatives as Antibacterial Agents Using Quantitative Structure-Activity Relationship Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Directed Mutagenesis [protocols.io]
Methodological & Application
Application Note: Stability of Pleuromutilin in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin (B8085454) and its derivatives are a class of potent antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Their unique mechanism of action makes them effective against a variety of Gram-positive bacteria and some Gram-negative bacteria. The stability of these compounds in aqueous solutions is a critical factor in their formulation, storage, and therapeutic efficacy, particularly for veterinary applications where they are often administered in drinking water. This application note provides a detailed protocol for testing the stability of this compound and its derivatives in aqueous solutions, summarizes key degradation pathways, and presents available quantitative data.
Key Degradation Pathways
This compound and its derivatives are susceptible to degradation under various conditions, primarily through hydrolysis and oxidation.
-
Hydrolysis: The ester linkage at the C14 position is a primary site for hydrolysis, especially under acidic or alkaline conditions. Acid-catalyzed hydrolysis can lead to the removal of the entire side chain, resulting in the inactive core molecule, mutilin.
-
Oxidation: The thioether group present in many pleumutilin derivatives, such as tiamulin (B153960), is susceptible to oxidation.[3][4] For instance, in the presence of oxidizing agents like sodium hypochlorite (B82951), tiamulin is known to form the corresponding sulfoxide.[3]
Quantitative Stability Data
The stability of this compound derivatives in aqueous solutions is significantly influenced by pH. The following table summarizes available data on the hydrolysis of tiamulin at different pH levels.
| Compound | pH | Temperature (°C) | Half-life | Reference |
| Tiamulin | 7 | Not Specified | 180 days | Not Specified |
| Tiamulin | 8 | Not Specified | 18 days | Not Specified |
Experimental Protocols
This section outlines a detailed protocol for conducting forced degradation studies and for a stability-indicating analytical method for this compound derivatives.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
1. Acid Hydrolysis:
- Accurately weigh 250 mg of the this compound derivative (e.g., tiamulin fumarate).[4]
- Add 25 mL of 5 M hydrochloric acid.[4]
- Reflux the solution for 6 hours.[4]
- Cool the solution to room temperature and neutralize it.
- Evaporate the solution to dryness under vacuum.[4]
- Extract the residue with methanol (B129727).[4]
2. Oxidative Degradation:
- Prepare a solution of the this compound derivative in a suitable solvent (e.g., methanol).
- Add 10% hydrogen peroxide to the solution.[4]
- Monitor the degradation over time at room temperature.
3. Photostability Testing:
- Expose a solution of the this compound derivative in a chemically inert and transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6]
- A dark control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions to evaluate thermally induced changes.[5]
Stability-Indicating UHPLC Method for Tiamulin Fumarate
This method is designed to separate the parent drug from its degradation products, allowing for accurate quantification of the stable compound.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase | 0.1% aqueous ortho-phosphoric acid (pH 3.5) and methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
For forced degradation samples, dilute the methanolic extract with the mobile phase.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound antibiotics.
Experimental Workflow for Stability Testing
Caption: Workflow for this compound stability testing.
Conclusion
The stability of this compound and its derivatives in aqueous solutions is a critical parameter that requires careful evaluation. The primary degradation pathways are hydrolysis and oxidation, which can be investigated through forced degradation studies. The provided stability-indicating UHPLC method offers a reliable approach for quantifying the parent compound in the presence of its degradation products. Further studies are recommended to establish a comprehensive stability profile across a wider range of pH values and temperatures to ensure the development of robust and effective pharmaceutical formulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4422945A - Stabilization of this compound derivatives against oxidation by sodium hypochlorite in aqueous solution - Google Patents [patents.google.com]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay with Pleuromutilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis through a unique mechanism of action, binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][2] This distinct mechanism results in a low potential for cross-resistance with other antibiotic classes.[3][4] Pleuromutilins exhibit potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fastidious Gram-negative bacteria.[3][4] However, they generally show weak activity against Enterobacteriaceae and non-fermenting Gram-negative bacteria like Pseudomonas aeruginosa.[3]
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][5][6]
Mechanism of Action of this compound
This compound antibiotics selectively target the bacterial ribosome, a critical component of protein synthesis. By binding to the A- and P-sites of the peptidyl transferase center on the 50S ribosomal subunit, they prevent the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein elongation.
Caption: Mechanism of this compound Action.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the CLSI M07 and M100 documents and EUCAST guidelines for determining MICs of aerobic bacteria.[5][6][7]
Materials
-
This compound or its derivatives (e.g., Lefamulin, Retapamulin)
-
Sterile 96-well U-bottom microtiter plates
-
Appropriate bacterial culture medium (see Table 1)
-
Bacterial strains for testing
-
Quality control (QC) bacterial strains (see Table 2)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5 standard)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100 times the highest concentration to be tested. b. Further dilute the stock solution in the appropriate sterile broth to create a working solution for serial dilutions.
2. Inoculum Preparation: a. From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted suspension in the appropriate test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Microtiter Plates: a. Dispense 50 µL of the appropriate sterile broth into wells of columns 2 through 12 of a 96-well plate. b. Add 100 µL of the working this compound solution to the wells in column 1. c. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. d. Continue this serial dilution from column 2 to column 10. Discard the final 50 µL from column 10. e. Column 11 will serve as the growth control (no antibiotic), and column 12 will serve as the sterility control (no bacteria).
4. Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. This brings the final volume in these wells to 100 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Do not add inoculum to the wells in column 12.
5. Incubation: a. Seal the plates to prevent evaporation. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Haemophilus influenzae, incubate in an atmosphere with 5% CO₂.
6. Reading the MIC: a. After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. b. The sterility control (column 12) should show no growth, and the growth control (column 11) should show turbidity.
Experimental Workflow
Caption: Workflow for MIC Determination.
Data Presentation
Table 1: Recommended Media for MIC Testing of Various Organisms with this compound
| Organism Group | Recommended Medium | Reference |
| Staphylococcus spp. | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | [2] |
| Streptococcus pneumoniae | CAMHB + 2.5% to 5% lysed horse blood | [2] |
| Other Streptococcus spp. | CAMHB + 2.5% to 5% lysed horse blood | [2] |
| Haemophilus influenzae | Haemophilus Test Medium (HTM) | [2] |
| Moraxella catarrhalis | CAMHB | [2] |
| Enterococcus faecalis | CAMHB | [2] |
Table 2: Quality Control Ranges for this compound Derivatives Against ATCC Reference Strains
| This compound Derivative | QC Strain | MIC Range (µg/mL) | Reference |
| Tiamulin | S. aureus ATCC 29213 | 0.5 - 2 | [8] |
| Tiamulin | S. pneumoniae ATCC 49619 | 0.5 - 4 | [9] |
| Retapamulin | S. aureus ATCC 29213 | 0.06 - 0.25 | [8] |
| BC-3781 | S. aureus ATCC 29213 | 0.06 - 0.5 | [10] |
| BC-3781 | S. pneumoniae ATCC 49619 | 0.03 - 0.12 | [10] |
| BC-3781 | H. influenzae ATCC 49247 | 0.25 - 1 | [2] |
Table 3: Reported MIC Values for Lefamulin Against Common Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.06 | 0.12 |
| Staphylococcus aureus (MRSA) | 0.06 | 0.12 |
| Streptococcus pneumoniae | 0.06 | 0.12 |
| Haemophilus influenzae | 0.25 | 0.5 |
| Moraxella catarrhalis | 0.06 | 0.12 |
| Mycoplasma pneumoniae | ≤0.008 | ≤0.008 |
| Legionella pneumophila | 0.03 | 0.06 |
Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from various studies and may vary based on geographic location and time of isolate collection.
Conclusion
The broth microdilution method is a reliable and standardized approach for determining the in vitro activity of this compound and its derivatives against a variety of bacterial pathogens. Adherence to established guidelines from CLSI and EUCAST is crucial for obtaining accurate and reproducible results. The data presented in this document can serve as a valuable resource for researchers and clinicians involved in the development and use of this important class of antibiotics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial Activity of the this compound Antibiotic BC-3781 against Bacterial Pathogens Isolated in the SENTRY Antimicrobial Surveillance Program in 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nih.org.pk [nih.org.pk]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Quality Control Guidelines for Susceptibility Testing of Retapamulin (SB-275833) by Reference and Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. Disk Diffusion and MIC Quality Control Ranges for BC-3205 and BC-3781, Two Novel this compound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conducting Time-Kill Kinetics Assays for Pleuromutilin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin (B8085454) and its derivatives are a class of antibacterial agents that inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit.[1] This unique mechanism of action makes them effective against a variety of Gram-positive organisms, including multi-drug resistant strains.[2][3] Time-kill kinetics assays are crucial in vitro studies for characterizing the pharmacodynamic properties of new antimicrobial agents. These assays provide valuable information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal or bacteriostatic. This document provides a detailed protocol for conducting time-kill kinetics assays for novel this compound derivatives.
Mechanism of Action of this compound Derivatives
This compound derivatives exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit of bacteria.[4] The tricyclic core of the molecule binds to the A-site, while the C-14 side chain extends into the P-site. This interaction blocks the correct positioning of tRNA molecules, thereby inhibiting peptide bond formation and halting protein synthesis. Due to this distinct mechanism, there is often limited cross-resistance with other classes of antibiotics.[3][5]
Caption: Mechanism of action of this compound derivatives.
Experimental Protocol: Time-Kill Kinetics Assay
This protocol is based on established methodologies and guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
1. Materials
-
Bacterial Strains: Select appropriate Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae). Include both reference strains (e.g., ATCC strains) and clinical isolates, if available.
-
This compound Derivatives: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Control Antibiotics: Include a relevant control antibiotic with a known mechanism of action (e.g., vancomycin, linezolid).
-
Reagents: Sterile saline, neutralizing broth (if necessary to inactivate the antibiotic during plating), agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Equipment: Shaking incubator, spectrophotometer, micropipettes, sterile tubes, spreaders, colony counter.
2. Preliminary Studies: Minimum Inhibitory Concentration (MIC) Determination
Before performing the time-kill assay, the MIC of the this compound derivative against each test organism must be determined. The broth microdilution method according to CLSI guidelines is recommended. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]
3. Experimental Procedure
The following workflow outlines the key steps of the time-kill kinetics assay.
Caption: Experimental workflow for a time-kill kinetics assay.
Step-by-Step Method:
-
Inoculum Preparation:
-
From an overnight culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
-
Assay Setup:
-
Prepare tubes containing CAMHB with the this compound derivative at various concentrations relative to its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Include a growth control tube (no antibiotic) and a control tube with a reference antibiotic.
-
The final volume in each tube is typically 10 mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each tube.
-
Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Perform serial ten-fold dilutions of the samples in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
-
Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
4. Data Presentation and Analysis
The number of viable bacteria is expressed as colony-forming units per milliliter (CFU/mL). Convert the CFU/mL values to log₁₀ CFU/mL for each time point and concentration.
Interpretation:
-
Bactericidal Activity: A ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[6][9]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in the initial CFU/mL.[6]
-
Synergy: A ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent.[10]
The results should be summarized in a table for clear comparison.
Table 1: Hypothetical Time-Kill Kinetics Data for a this compound Derivative (PD-123) against S. aureus
| Treatment Group | 0 hr (log₁₀ CFU/mL) | 2 hr (log₁₀ CFU/mL) | 4 hr (log₁₀ CFU/mL) | 8 hr (log₁₀ CFU/mL) | 24 hr (log₁₀ CFU/mL) |
| Growth Control | 5.72 | 6.85 | 7.91 | 8.84 | 9.02 |
| PD-123 (1x MIC) | 5.70 | 5.15 | 4.63 | 4.31 | 4.25 |
| PD-123 (2x MIC) | 5.71 | 4.23 | 3.10 | 2.54 | <2.00 |
| PD-123 (4x MIC) | 5.69 | 3.58 | 2.41 | <2.00 | <2.00 |
| Vancomycin (4x MIC) | 5.73 | 4.89 | 3.67 | 2.61 | <2.00 |
Note: The MIC for PD-123 was predetermined to be 0.5 µg/mL.
Conclusion
Time-kill kinetics assays are indispensable for the preclinical evaluation of novel antibiotics like this compound derivatives. This protocol provides a robust framework for assessing their bactericidal or bacteriostatic activity and the concentration- and time-dependency of their antibacterial effects. The data generated from these assays are critical for guiding further drug development efforts, including in vivo efficacy studies and dose-response modeling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound [frontiersin.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. emerypharma.com [emerypharma.com]
- 7. scribd.com [scribd.com]
- 8. mdpi.com [mdpi.com]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. actascientific.com [actascientific.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Pleuromutilin in a Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of pleuromutilin (B8085454) and its derivatives using the well-established murine thigh infection model. This model is a cornerstone in preclinical antibacterial drug development for evaluating pharmacokinetics (PK) and pharmacodynamics (PD).
Introduction
Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] This unique mechanism of action makes them effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[4][5] The neutropenic murine thigh infection model is a standardized and reproducible in vivo system for the initial evaluation of antimicrobials in a mammalian system, mimicking human soft tissue infections.[6] This model is crucial for determining the PK/PD parameters that correlate with efficacy, such as the AUC/MIC ratio, which is a key driver for pleuromutilins like lefamulin.[7][8]
Key Concepts and Applications
The murine thigh infection model is instrumental in:
-
Evaluating the in vivo antibacterial activity of novel this compound derivatives.
-
Determining dose-response relationships and the effective dose for bacterial reduction.
-
Establishing the primary pharmacodynamic index (e.g., AUC/MIC, T>MIC) that predicts efficacy.
-
Comparing the efficacy of new compounds against standard-of-care antibiotics.
Data Presentation
Table 1: In Vivo Efficacy of Various this compound Derivatives in Murine Thigh Infection Models
| Compound | Bacterial Strain | Dose (mg/kg) | Treatment Regimen | Bacterial Load Reduction (log10 CFU/thigh) | Reference |
| Lefamulin | S. pneumoniae (5 strains) | 5-320 (total daily) | q12h, subcutaneous | Stasis achieved at total AUC/MIC of 9.92-32.1 | [9][7][8] |
| Lefamulin | S. aureus (5 strains) | 5-320 (total daily) | q12h, subcutaneous | Stasis achieved at total AUC/MIC of 40.2-82.5 | [9][7][8] |
| Compound 9 | MRSA | 20 | Single dose | ~1.3 | [10] |
| Tiamulin | MRSA | 20 | Single dose | ~0.7 | [10] |
| Compound 13 | MRSA ATCC 43300 | 20 | Not specified | 1.78 | [11] |
| Tiamulin | MRSA ATCC 43300 | 20 | Not specified | 1.25 | [11] |
| Vancomycin | MRSA ATCC 43300 | 20 | Not specified | 1.84 | [11] |
| Z33 | MRSA ATCC 43300 | 20 | Not specified | 1.358 | [12] |
| Tiamulin | MRSA ATCC 43300 | 20 | Not specified | 0.771 | [12] |
Table 2: Pharmacokinetic Parameters of Selected this compound Derivatives in Mice
| Compound | Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | T1/2 (h) | AUC0-∞ (h·µg/mL) | Bioavailability (F%) | Reference |
| Lefamulin | 10 | Subcutaneous | - | - | - | - | - | [9] |
| Lefamulin | 40 | Subcutaneous | - | - | - | - | - | [9] |
| Lefamulin | 160 | Subcutaneous | - | - | - | - | - | [9] |
| Compound 16C | 10 | Intramuscular | 0.50 | 0.24 | 2.20 | 1.07 | 71.29 | [13] |
| Compound 16C | 10 | Intravenous | 5.58 (C0) | - | 1.89 | 1.56 | - | [13] |
| Amphenmulin | - | Oral | - | - | - | - | 13.65 | [14] |
Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of a test this compound compound against a specific bacterial strain in a neutropenic mouse thigh infection model.
Materials:
-
6-week-old female ICR (CD-1) or BALB/c mice (23-27 g)
-
Cyclophosphamide
-
Test this compound compound
-
Vehicle control (e.g., saline)
-
Positive control antibiotic (e.g., tiamulin, vancomycin)
-
Bacterial strain of interest (e.g., S. aureus ATCC 43300)
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium
-
Tryptic Soy Agar (TSA) plates with 5% sheep's blood
-
Sterile phosphate-buffered saline (PBS)
-
Isoflurane for anesthesia
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[15] This should result in a neutrophil count of <100/mm³.[15]
-
Inoculum Preparation: Prepare a mid-logarithmic phase culture of the bacterial strain. Centrifuge the culture, wash the pellet with sterile saline, and resuspend to the desired concentration (e.g., 10⁷ CFU/mL).
-
Infection: Anesthetize the mice with isoflurane. Inject 0.1 mL of the bacterial inoculum into the right thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound, vehicle control, or positive control antibiotic to their respective groups of mice.[15] The route of administration can be subcutaneous, intramuscular, or oral depending on the study design.[13]
-
Endpoint Measurement: At 24 hours post-treatment, euthanize the mice.[9][16] Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile PBS.[16]
-
Bacterial Load Quantification: Prepare serial ten-fold dilutions of the thigh homogenates in sterile PBS. Plate the dilutions onto TSA plates in duplicate.
-
Data Analysis: Incubate the plates at 37°C for approximately 20 hours and then enumerate the bacterial colonies. Calculate the number of CFU per gram of thigh tissue. The efficacy of the treatment is determined by the reduction in the log10 CFU/gram of thigh tissue compared to the vehicle control group.
Protocol 2: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a test this compound compound in mice.
Materials:
-
BALB/c mice
-
Test this compound compound
-
Appropriate vehicle for administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Dosing: Divide mice into groups for different routes of administration (e.g., intravenous, intramuscular, oral). Administer a single dose of the test compound (e.g., 10 mg/kg).[13]
-
Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect blood samples from the mice via an appropriate method (e.g., retro-orbital sinus, tail vein).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Drug Concentration Analysis: Analyze the plasma samples to determine the concentration of the test compound at each time point using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, T1/2, and AUC based on the plasma concentration-time data.[14]
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Workflow for Murine Thigh Infection Model
Caption: Workflow of the murine thigh infection model experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. contagionlive.com [contagionlive.com]
- 3. Lefamulin: Review of a Promising Novel this compound Antibiotic [pubmed.ncbi.nlm.nih.gov]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo pharmacodynamics of lefamulin, the first systemic this compound for human use, in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo pharmacodynamics of lefamulin, the first systemic this compound for human use, in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel this compound Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of this compound Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel this compound derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy this compound possesses robust anti-mycoplasma activity both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for Cytotoxicity Assessment of Pleuromutilin on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin (B8085454) is a naturally occurring antibiotic derived from the fungus Clitopilus passeckerianus. Its derivatives are potent inhibitors of bacterial protein synthesis, primarily targeting the 50S ribosomal subunit, and are used in both veterinary and human medicine.[1][2] While highly effective against susceptible bacteria, understanding the potential cytotoxic effects of this compound and its analogues on mammalian cells is crucial for drug development and safety assessment. These application notes provide a detailed protocol for determining the cytotoxicity of this compound and its derivatives against various mammalian cell lines, summarize available cytotoxicity data, and present a potential signaling pathway for this compound-induced cell death at high concentrations.
Data Presentation: Cytotoxicity of this compound and Its Derivatives
The following table summarizes the available 50% inhibitory concentration (IC50) values of this compound and its derivatives on various mammalian cell lines. It is important to note that this compound and its derivatives generally exhibit low cytotoxicity against mammalian cells due to their high selectivity for bacterial ribosomes over eukaryotic ones.[3]
| Compound/Derivative | Cell Line | Cell Type | IC50 Value | Citation(s) |
| This compound Derivative (PDP) | HepG2 | Human Liver Carcinoma | ≥128 µg/mL | [4] |
| RAW264.7 | Mouse Macrophage | ≥128 µg/mL | [4] | |
| This compound-polyamine conjugate (9f) | HEK293 | Human Embryonic Kidney | 8.3 µM | [5] |
| Tiamulin | SH-SY5Y | Human Neuroblastoma | 2.1 to >200 µg/mL | |
| HepG2 | Human Liver Carcinoma | 13.9 to 39.5 µg/mL | ||
| HEK-293 | Human Embryonic Kidney | 8.5 to 76.9 µg/mL | ||
| Valnemulin | Mammalian cells | Not specified | No cytotoxicity up to 25 µg/mL | |
| Various this compound Derivatives | RAW 264.7 | Mouse Macrophage | Low cytotoxicity at 8 µg/mL | [6][7] |
Experimental Protocols: Cytotoxicity Assay Using MTT
This protocol describes a common and reliable method for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or its derivative) stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
At high concentrations, some this compound derivatives have been observed to induce apoptosis in mammalian cells. The exact signaling cascade for the parent compound is not fully elucidated, but based on findings for its derivatives, a potential pathway involving mitochondrial dysfunction and caspase activation is proposed.
Caption: Proposed pathway of this compound-induced apoptosis in mammalian cells.
References
- 1. Design, synthesis, biological evaluation and molecular docking studies of novel this compound derivatives containing nitrogen heterocycle and alkylamine groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Pleuromutilin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current synthetic methodologies for creating novel pleuromutilin (B8085454) derivatives, potent inhibitors of bacterial protein synthesis. The protocols detailed below, along with the accompanying data and diagrams, are intended to serve as a practical guide for researchers in the field of antibiotic drug discovery and development.
Introduction
This compound is a diterpene natural product isolated from the fungus Clitopilus passeckerianus. It exhibits a unique mode of action by binding to the peptidyl transferase center (PTC) of the 50S bacterial ribosomal subunit, thereby inhibiting protein synthesis.[1][2][3][4][5] This distinct mechanism results in a low propensity for cross-resistance with other antibiotic classes.[1][5] Structural modifications of the this compound scaffold have led to the development of several clinically important antibiotics, including retapamulin, lefamulin, tiamulin, and valnemulin.[6][7] The majority of synthetic efforts have focused on the modification of the C14 side chain, as this has proven to be a fruitful strategy for enhancing antibacterial activity and optimizing pharmacokinetic properties.[1][8][9] More recently, advances in total synthesis have enabled modifications of the complex tricyclic core, opening new avenues for derivative design.[8][10][11]
I. Synthesis via C14 Side Chain Modification
The most prevalent strategy for generating novel this compound derivatives involves the chemical manipulation of the C14 side chain. This typically begins with the activation of the primary hydroxyl group of this compound, followed by nucleophilic substitution to introduce a diverse range of functionalities.
A. General Workflow for C14 Side Chain Derivatization
The general synthetic pathway for modifying the C14 side chain of this compound is a two-step process. The first step involves the activation of the C22 hydroxyl group, typically by converting it into a good leaving group such as a tosylate or mesylate. The second step is the nucleophilic substitution of this leaving group with a variety of nucleophiles, most commonly thiols, to introduce new side chains.
Caption: General workflow for C14 side chain modification of this compound.
B. Key Experimental Protocols
Protocol 1: Synthesis of 22-O-Tosylthis compound (Intermediate)
This protocol describes the activation of the C22 hydroxyl group of this compound by tosylation, a common first step for many C14 side chain modifications.[6][12]
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 22-O-tosylthis compound.
Protocol 2: Synthesis of Thioether Derivatives
This protocol outlines the nucleophilic substitution of the tosyl group with a thiol to form a thioether linkage, a common motif in potent this compound derivatives.[13][14]
Materials:
-
22-O-Tosylthis compound
-
Desired thiol (R-SH)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve 22-O-tosylthis compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the desired thiol and potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the final thioether derivative.
C. Data Presentation: Antibacterial Activity of C14-Modified Derivatives
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of representative C14-modified this compound derivatives against various bacterial strains.
Table 1: Activity of Thioether Derivatives with Heteroaromatic Substituents [13][15]
| Compound | Substituent (R in R-S-CH₂CO-Mutilin) | MSSA | MRSA |
| 52 | 5-aminopyridin-2-yl | 0.031-0.063 | 0.031-0.063 |
| 55 | 6-amino-4-(trifluoromethyl)pyridin-3-yl | 0.031-0.063 | 0.031-0.063 |
| 87 | 5-((dimethylamino)methyl)pyridin-2-yl | 0.063-0.125 | 0.063-0.125 |
| 91 | 5-(morpholinomethyl)pyridin-2-yl | 0.063-0.125 | 0.063-0.125 |
| 110 | 5-((4-hydroxypiperidin-1-yl)methyl)pyridin-2-yl | 0.063-0.125 | 0.063-0.125 |
| Retapamulin | (Reference) | 0.031-0.063 | 0.031-0.063 |
Table 2: Activity of Derivatives with Piperazine (B1678402) Moieties [16][17]
| Compound | Substituent | S. aureus | E. coli |
| 11b | 4-(4-fluorobenzoyl)piperazin-1-yl | 0.0625 | >128 |
| 13b | 4-(pyridin-2-ylcarbonyl)piperazin-1-yl | 0.125 | >128 |
| 14a | 4-((5-methylisoxazol-3-yl)carbonyl)piperazin-1-yl | 0.0625 | >128 |
| 9d | 4-(4-chlorophenyl)piperazin-1-yl | 0.125 | >128 |
| Tiamulin | (Reference) | 0.125 | >128 |
Table 3: Activity of Derivatives with Benzoxazole (B165842) Moieties [2]
| Compound | Substituent | MRSA | S. aureus |
| 50 | 2-(benzoxazol-2-ylthio)acetyl | 0.125 | ≤0.5 |
| 57 | 2-((5-chlorobenzoxazol-2-yl)thio)acetyl | 0.125 | ≤0.5 |
| Tiamulin | (Reference) | >0.5 | >0.5 |
II. Synthesis via Tricyclic Core Modification
Modification of the tricyclic core of this compound is a more complex synthetic challenge but offers the potential to create derivatives with fundamentally new biological properties. Total synthesis platforms have been developed to access core-modified analogs that are inaccessible through semisynthesis.[10]
A. Conceptual Synthetic Strategy for Core Modification
The total synthesis of this compound and its core-modified analogs often involves a convergent approach where key fragments of the tricyclic system are constructed and then assembled. Recent advances have focused on developing flexible synthetic routes that allow for late-stage diversification of the core structure.[8][10]
Caption: Conceptual workflow for the total synthesis and modification of the this compound core.
B. Key Experimental Protocol: Synthesis of a C7-Substituted Derivative
The following is a representative multi-step protocol for the synthesis of a C7-substituted this compound derivative, demonstrating a strategy for core modification.[10]
Protocol 3: Multi-step Synthesis of a C7-Substituted Analog
This protocol is a simplified representation of a complex total synthesis. For detailed procedures, refer to the original publication.[10]
Overall Transformation: Hydrindenone → Late-stage diversifiable intermediate → C7-substituted derivative
Key Steps:
-
Hydrindenone Elaboration: The synthesis begins with a hydrindenone starting material, which undergoes a series of reactions including stereospecific Wolff rearrangement and diastereoselective addition of a propargylic nucleophile to an α-quaternary aldehyde to build up the complexity of the core structure.
-
Formation of a Late-Stage Intermediate: These initial steps lead to the formation of a key late-stage intermediate that possesses handles for further diversification, such as an exocyclic alkene.
-
C7-Functionalization: The exocyclic alkene can be dihydroxylated and then converted to a cyclic sulfate. Ring-opening of the cyclic sulfate with a suitable nucleophile (e.g., an azide) installs a substituent at the C7 position.
-
Final Elaboration: Subsequent steps, including reduction of the azide (B81097) and addition of the C14 side chain, yield the final C7-substituted this compound derivative.
C. Data Presentation: Antibacterial Activity of Core-Modified Derivatives
The following table presents the MIC values (µg/mL) for fully synthetic this compound analogs with modifications to the tricyclic core.[10]
Table 4: Activity of Core-Modified this compound Derivatives
| Compound | Core Modification | MSSA | MRSA | MRSE | S. pyogenes |
| 45 | C7-substituted | >16 | >16 | >16 | >16 |
| 51 | Ring-contracted (6-membered ring) | >16 | >16 | >16 | >16 |
| 55 | Ring-contracted (8-membered ring) | 8 | 8 | 8 | 2 |
| 63 | C12 normethyl, C14 alkyl chloride | 0.25 | 0.25 | 0.12 | 0.03 |
| Lefamulin | (Reference) | 0.12 | 0.25 | 0.06 | 0.03 |
III. Mechanism of Action and Structure-Activity Relationships
This compound derivatives exert their antibacterial effect by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. The tricyclic core of the molecule binds to the A-site, while the C14 side chain extends into the P-site.[1] This dual binding interaction is crucial for its inhibitory activity.
Caption: Binding of this compound derivatives to the bacterial ribosome.
Structure-activity relationship (SAR) studies have revealed several key insights:
-
C14 Side Chain: The presence of a thioether linkage in the C14 side chain is often beneficial for activity.[1][14] The incorporation of basic nitrogen atoms or polar heterocyclic rings can enhance potency and improve physicochemical properties.[5][6][16]
-
Tricyclic Core: While modifications to the core are less explored, they can significantly impact the antibacterial spectrum. For instance, some 12-epi-pleuromutilin derivatives have shown activity against Gram-negative bacteria.[8] Blocking metabolic oxidation at C8 is a potential strategy to improve in vivo efficacy.[10]
Conclusion
The synthesis of novel this compound derivatives remains a vibrant area of research in the quest for new antibiotics to combat antimicrobial resistance. The modification of the C14 side chain continues to be a highly successful and accessible strategy, yielding compounds with potent antibacterial activity. Concurrently, advances in total synthesis are enabling the exploration of previously inaccessible chemical space through core modifications, offering the promise of derivatives with novel properties and expanded antibacterial spectra. The protocols and data presented herein provide a foundation for the rational design and synthesis of the next generation of this compound antibiotics.
References
- 1. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation and molecular docking study of novel this compound derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of this compound Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New this compound Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modular and enantioselective synthesis of the this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in developing modified C14 side chain pleuromutilins as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of structurally-diverse this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Evaluation of Novel this compound Derivatives with Substituted Benzimidazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Antibacterial Activity and Structure-Activity Relationship of a Series of Newly Synthesized this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structure-activity relationship studies of novel thioether this compound derivatives as potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and structure-activity relationship studies of novel this compound derivatives having a piperazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antibacterial Activity of Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Pleuromutilin Derivatives Using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of pleuromutilin (B8085454) derivatives, a critical class of antibiotics, using column chromatography. The information compiled herein is sourced from various scientific studies to ensure robust and reproducible methodologies.
Introduction
This compound and its semi-synthetic derivatives are potent antibacterial agents that function by inhibiting protein synthesis in bacteria.[1][2][3] They bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, a mechanism distinct from many other antibiotic classes.[1][4] This unique mode of action makes them effective against a range of Gram-positive bacteria, including multi-drug resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[3][5] The synthesis of novel this compound derivatives is a key strategy in overcoming antibiotic resistance.
Following synthesis, effective purification is paramount to isolate the desired active pharmaceutical ingredient (API) from reaction byproducts and unreacted starting materials. Column chromatography is the most frequently employed technique for this purpose, offering reliable and scalable purification.[1][5] This document outlines the common column chromatography techniques and parameters for the successful purification of these valuable compounds.
Chromatographic Purification Strategies
Silica (B1680970) gel column chromatography is the standard method for the purification of this compound derivatives.[1][3][4][5][6][7][8][9][10] Both normal-phase and reversed-phase chromatography can be utilized depending on the polarity of the specific derivative.
2.1. Normal-Phase Column Chromatography
This is the most common approach, utilizing a polar stationary phase (silica gel) and a non-polar mobile phase. The separation is based on the polarity of the compounds, with more polar compounds having a stronger interaction with the silica gel and thus eluting later.
-
Stationary Phase: Silica gel (200–300 mesh) is frequently reported for the purification of various this compound derivatives.[1]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane, petroleum ether, or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. The optimal solvent system and gradient depend on the specific derivative's polarity.
2.2. Reversed-Phase Column Chromatography
For certain derivatives, particularly those that are more polar, reversed-phase chromatography may be advantageous.[2]
-
Stationary Phase: C8 or C18 bonded silica gel is commonly used.
-
Mobile Phase: A mixture of a polar solvent (e.g., water or buffer) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
Data Presentation: Purification Parameters and Outcomes
The following tables summarize typical experimental conditions and reported outcomes for the purification of various this compound derivatives.
Table 1: Column Chromatography Parameters for this compound Derivatives
| Derivative Class | Stationary Phase | Mobile Phase System | Reference |
| General this compound Derivatives | Silica Gel (200–300 mesh) | Not specified | [1] |
| Amine-substituted at C-22 | Silica Gel | Not specified | [5] |
| Alkylamine-linked Derivatives | Diol-bonded Silica Gel | Ethyl Acetate/Hexane followed by Methanol | [2] |
| Alkylamine-linked Derivatives | Silica Gel | Methanol/Dichloromethane | [2] |
| Thiadiazole-containing Derivatives | Silica Gel | Not specified | [4] |
| Substituted Amino Moiety Derivatives | Silica Gel | Petroleum Ether/Ethyl Acetate (1:1 or 1:1.5) | [6] |
| Piperazinyl Urea (B33335) Linkage | Silica Gel | Not specified | [7] |
| Pyrazolo[3,4-d]pyrimidine Side Chain | Silica Gel | Dichloromethane/Methanol (200:1) | [8] |
| Benzoxazole-containing Derivatives | Silica Gel | Not specified | [10] |
Table 2: Reported Yield and Purity of Purified this compound Derivatives
| Derivative | Purification Method | Yield (%) | Purity (%) | Purity Analysis Method | Reference |
| PDP (a pyrrole (B145914) derivative) | Column Chromatography | 53.4 | >95.0 | HPLC | [1] |
| Derivatives 8–30 | Silica Column Chromatography | 41–86 | Not specified | HPLC, HR-MS, NMR | [5] |
| Compound 18 (Alkylamine-linked) | Diol-bonded and Silica Gel Chromatography | 54 | Not specified | Not specified | [2] |
| Compound 11 (Alkylamine-linked) | Diol-bonded Silica Gel Chromatography | 50 | Not specified | Not specified | [2] |
| Compound 5a (Thiadiazole derivative) | Silica Gel Column Chromatography | 52 | Not specified | Not specified | [4] |
| Compound 5f (Substituted Amino) | Silica Gel Column Chromatography | 73 | Not specified | HR-MS, NMR | [6] |
| Compound 10 (Dimethylaminoacetamido) | Silica Column Chromatography | Not specified | 99.40 | Analytical HPLC | [9] |
| Compound 15 (Azetidineacetamido) | Silica Column Chromatography | Not specified | 98.60 | Analytical HPLC | [9] |
| Compound 11 (Methyl(propyl)acetamido) | Silica Column Chromatography | Not specified | 97.84 | Analytical HPLC | [9] |
Experimental Protocols
4.1. General Protocol for Normal-Phase Silica Gel Column Chromatography
This protocol provides a general framework. The specific mobile phase composition and gradient will need to be optimized for each derivative, typically guided by thin-layer chromatography (TLC) analysis.
Materials:
-
Crude this compound derivative
-
Silica gel (200–300 mesh)
-
Glass chromatography column
-
Elution solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Column Packing: Carefully pour the slurry into the chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent. Ensure the top of the silica bed is level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (often the mobile phase or a slightly more polar solvent like dichloromethane). Adsorb the dissolved sample onto a small amount of silica gel, then evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column bed.
-
Elution: Begin elution with the least polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect the eluent in fractions of a predetermined volume.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the desired compound.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.
4.2. Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial tool for determining the purity of the final product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C8 or C18 reversed-phase column is commonly used (e.g., Phenomenex 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with 0.1% formic acid) or a buffer solution. A common ratio is 60:40 acetonitrile/buffer.[11][12]
-
Flow Rate: Typically 0.5 to 1.5 mL/min.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound derivative in the mobile phase.
-
Injection: Inject a known volume of the sample onto the HPLC column.
-
Data Acquisition: Record the chromatogram.
-
Purity Calculation: Determine the purity by calculating the peak area of the main compound as a percentage of the total peak area.
Visualizations
5.1. General Workflow for Synthesis and Purification
References
- 1. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Alkylamine-Linked this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and molecular docking studies of novel this compound derivatives containing nitrogen heterocycle and alkylamine groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New this compound Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel this compound Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Synthesis and Biological Activities of Novel this compound Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological activities and docking studies of this compound derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis, biological evaluation and molecular docking study of novel this compound derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Part 1: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
An essential aspect of developing novel antibiotics is the precise structural confirmation of newly synthesized compounds. For pleuromutilin (B8085454) analogs, a class of antibiotics vital for combating drug-resistant bacteria like MRSA, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable analytical techniques.[1][2] These methods provide orthogonal and complementary data, enabling unambiguous structure elucidation and confirmation of molecular formulas.
This compound is a tricyclic diterpene natural product, and its derivatives are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Modifications, typically at the C22 side chain, are crucial for enhancing antibacterial activity and overcoming resistance. This document provides detailed application notes and protocols for the characterization of these analogs using NMR and mass spectrometry.
Application Note: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. For this compound analogs, 1D NMR (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to confirm the integrity of the core tricyclic structure and to precisely identify the location and nature of the synthetic modifications. ¹H NMR provides information on the proton environment and their connectivity, while ¹³C NMR reveals the carbon skeleton. High-field NMR instruments (400 MHz and above) are typically employed to resolve complex spin systems within the molecule.[1][3][4] The chemical shifts (δ) and coupling constants (J) are benchmarked against the parent this compound structure to verify the changes in the C22 side chain.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound analog.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[1][5] The choice of solvent depends on the solubility of the analog.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[4]
-
Ensure the solution is clear and free of particulate matter.
-
-
Data Acquisition:
-
Acquire spectra on a 400, 500, or 600 MHz NMR spectrometer.[1][3]
-
¹H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
2D NMR (if required): For novel structures, acquire 2D spectra like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to establish connectivity.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign signals to specific protons and carbons in the molecule.
-
Data Presentation: Representative NMR Data for this compound Analogs
The following tables summarize characteristic NMR data for selected this compound analogs, demonstrating the impact of C22 side-chain modifications.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for Selected this compound Analogs in CDCl₃.
| Carbon Atom | Analog 1 (Compound 54)[1] | Analog 2 (Compound 48)[1] |
|---|---|---|
| C3 | 216.9 | 217.0 |
| C21 | 166.4 | 166.6 |
| C11 | 74.6 | 74.6 |
| C14 | 70.6 | 70.4 |
| C19 | 138.7 | 138.8 |
| C20 | 117.3 | 117.3 |
| C22 | 34.4 | 34.4 |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for a Selected this compound Analog (Compound 52) in DMSO-d₆. [1]
| Proton(s) | Chemical Shift (δ) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| H19 | 6.10 - 6.04 | m |
| H14 | 5.56 | d, J = 8.8 |
| Aromatic H | 7.66 - 7.61 | m |
| Aromatic H | 7.57 | dd, J = 8.8, 4.9 |
| Aromatic H | 7.23 | ddd, J = 9.8, 8.7, 2.5 |
Visualization: General Workflow for NMR Analysis
Caption: General workflow for structural characterization by NMR spectroscopy.
Part 2: Characterization by Mass Spectrometry (MS)
Application Note: High-Resolution Mass Spectrometry (HR-MS), typically coupled with a liquid chromatography (LC) system and using a soft ionization technique like Electrospray Ionization (ESI), is critical for confirming the elemental composition of this compound analogs.[5][6] HR-MS provides a highly accurate mass-to-charge (m/z) ratio of the parent ion (e.g., [M+H]⁺), which is compared to the calculated theoretical mass. An agreement within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.[7] Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. The resulting fragmentation pattern offers additional structural information that corroborates the findings from NMR.[8][9]
Experimental Protocol: LC-HR-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified analog at a concentration of approximately 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.[7][10]
-
Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase starting condition (e.g., a mixture of water and acetonitrile).[10]
-
To promote protonation for positive ion mode ESI, add formic acid to the working solution to a final concentration of 0.1% (v/v).[6][7]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
-
-
LC-MS/MS System Parameters:
-
Liquid Chromatography (LC):
-
Column: Use a reversed-phase C18 column.[7]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient: Employ a suitable gradient, for example, a linear gradient from 5% to 95% mobile phase B over 10-15 minutes, to ensure good separation and peak shape.[6]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5][11]
-
Mass Analyzer: A high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap.[7]
-
Acquisition Mode:
-
Full Scan (MS1): Acquire data over a relevant m/z range (e.g., 100-1000) to detect the protonated parent ion [M+H]⁺.
-
MS/MS (or Product Ion Scan): Select the parent ion and subject it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum.
-
-
-
-
Data Analysis:
-
Determine the accurate m/z of the parent ion from the full scan spectrum.
-
Use the instrument's software to calculate the elemental composition based on the accurate mass.
-
Compare the measured mass with the theoretically calculated mass for the proposed formula. The mass error should ideally be < 5 ppm.
-
Analyze the MS/MS fragmentation pattern to confirm the structure of the side chain and the core.
-
Data Presentation: Representative HR-MS Data for this compound Analogs
Table 3: High-Resolution Mass Spectrometry (ESI-MS) Data for Selected this compound Analogs.
| Analog ID | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| Compound 54 | C₂₉H₃₆ClNO₅S | 544.1930 (as [M-H]⁻) | 544.1931 (as [M-H]⁻) | [1] |
| Compound 10 | C₃₂H₄₆N₂O₅S | 571.3201 | 571.3187 | [5] |
| Compound 15 | C₃₃H₄₆N₂O₅S | 583.3201 | 583.3190 |[5] |
Visualization: General Workflow for LC-MS/MS Analysis
Caption: General workflow for molecular formula confirmation by LC-HR-MS.
Part 3: Integrated Structural Characterization
Application Note: The most robust characterization of this compound analogs comes from an integrated approach that combines the strengths of both NMR and MS. The synthetic pathway provides the proposed structure. HR-MS then quickly confirms the elemental composition and molecular weight, verifying that a product with the correct formula has been synthesized. Finally, detailed 1D and 2D NMR analyses provide the definitive proof of structure, confirming the connectivity of all atoms and the specific stereochemistry of the molecule. This logical progression ensures a high degree of confidence in the final structural assignment.
Visualization: Integrated Characterization Workflow
Caption: Integrated workflow from synthesis to final structure confirmation.
References
- 1. Design, synthesis, biological evaluation and molecular docking study of novel this compound derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Novel this compound Derivatives [jstage.jst.go.jp]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Synthesis, biological activities and docking studies of this compound derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a Ribosome Binding Assay for Pleuromutilin Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin (B8085454) and its derivatives are a class of antibacterial agents that inhibit protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2][3] This unique mechanism of action makes them effective against a variety of Gram-positive pathogens, including resistant strains like MRSA.[2][4] The development of new this compound-based antibiotics relies on the accurate characterization of their binding affinity to the ribosome. This document provides detailed protocols for establishing a robust ribosome binding assay for this compound compounds, enabling researchers to determine key binding parameters such as the dissociation constant (Kd) and to perform structure-activity relationship (SAR) studies.
Pleuromutilins bind to the A- and P-sites of the 50S ribosomal subunit, interfering with peptide bond formation and inhibiting bacterial growth.[1] The affinity of these compounds for the ribosome is a critical determinant of their antibacterial potency. Therefore, a reliable and reproducible binding assay is an essential tool in the discovery and development of novel this compound antibiotics.
This application note details several common methodologies for assessing ribosome binding, including the traditional radioligand filter binding assay, the homogeneous scintillation proximity assay (SPA), and non-radioactive fluorescence polarization (FP) assays. Additionally, a protocol for an indirect functional assessment of ribosome binding through an in vitro transcription/translation inhibition assay is provided. Each protocol is presented with detailed, step-by-step instructions to facilitate implementation in a laboratory setting.
Data Presentation: Binding Affinities of this compound Compounds
The following table summarizes the binding affinities of several this compound derivatives to E. coli ribosomes, as determined by competitive ribosome binding assays. This data provides a baseline for comparing newly synthesized compounds.
| Compound | Description | Kd (nM) | Reference |
| Retapamulin (SB-275833) | Topical antibiotic | 2.0 ± 0.05 | [5] |
| SB-280080 | This compound derivative | 7.5 ± 1.4 | [5] |
| SB-571519 | C14-acyl-carbamate derivative | 11.1 ± 3.2 | [5] |
| Tiamulin | Veterinary antibiotic | 2.50 x 10-8 M (KD) | [2] |
| Compound 9 | Novel derivative against MRSA | 1.77 x 10-8 M (KD) | [2] |
Experimental Protocols
Protocol 1: Isolation of 70S Ribosomes from Escherichia coli
This protocol describes the purification of translationally active 70S ribosomes from E. coli.
Materials and Reagents:
-
E. coli strain (e.g., MRE600, RNase I deficient)
-
Luria-Bertani (LB) broth
-
Lysis Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM NH4Cl, 21 mM Mg(OAc)2, 1 mM DTT, 1 mM EDTA, Protease inhibitor cocktail
-
DNase I (RNase-free)
-
Sucrose (B13894) cushion: 1.1 M Sucrose in Buffer G
-
Buffer G: 5 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM NH4Cl, 10 mM Mg(OAc)2, 1 mM DTT
-
Ultracentrifuge and appropriate rotors (e.g., Beckman Type 45 Ti)
-
French press or sonicator
Procedure:
-
Cell Culture and Harvest:
-
Inoculate a large volume of LB broth with the chosen E. coli strain and grow at 37°C with vigorous shaking to an OD600 of 0.6-0.8.
-
Rapidly cool the culture by adding ice directly to the flask and harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet with ice-cold Lysis Buffer and store at -80°C until use.
-
-
Cell Lysis:
-
Resuspend the frozen cell pellet in Lysis Buffer.
-
Lyse the cells using a French press at 10,000-15,000 psi or by sonication.
-
Add DNase I to the lysate and incubate on ice for 30 minutes to digest the DNA.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Ribosome Pelleting:
-
Carefully layer the clarified supernatant onto a sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at 45,000 rpm for 15 hours at 4°C.
-
Discard the supernatant and gently rinse the transparent ribosome pellet with Buffer G.
-
-
Ribosome Resuspension and Storage:
-
Resuspend the ribosome pellet in Buffer G.
-
Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 24 pmol of 70S ribosomes).
-
Aliquot the ribosome solution, flash-freeze in liquid nitrogen, and store at -80°C.
-
Protocol 2: Radioligand Filter Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled this compound derivative from the ribosome.
Materials and Reagents:
-
Purified 70S ribosomes
-
Radiolabeled this compound (e.g., [3H]SB-258781)
-
Unlabeled this compound test compounds
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 150 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT
-
Wash Buffer: Ice-cold Binding Buffer
-
Nitrocellulose filters (0.45 µm pore size)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine a fixed concentration of 70S ribosomes (e.g., 10-50 nM) and a fixed concentration of the radiolabeled this compound (e.g., at its Kd value).
-
Add varying concentrations of the unlabeled test compound. Include a control with no unlabeled compound (total binding) and a control with a high concentration of a known binder to determine non-specific binding.
-
Bring the final reaction volume to 50-100 µL with Binding Buffer.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30 minutes to reach equilibrium.
-
-
Filtration:
-
Pre-soak the nitrocellulose filters in ice-cold Binding Buffer.
-
Assemble the filtration apparatus with a glass fiber filter underneath the nitrocellulose filter.
-
Rapidly filter the reaction mixtures under vacuum and immediately wash the filters three times with 1 mL of ice-cold Wash Buffer.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 3: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.
Materials and Reagents:
-
Purified 70S ribosomes (biotinylated or with a His-tag)
-
Radiolabeled this compound
-
Unlabeled this compound test compounds
-
Streptavidin-coated or Ni-chelate SPA beads
-
SPA Buffer: 20 mM HEPES-KOH (pH 7.6), 150 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT, 0.1% BSA
-
Microplate scintillation counter
Procedure:
-
Ribosome Immobilization:
-
In a suitable microplate, incubate the tagged ribosomes with the corresponding SPA beads in SPA Buffer to allow for immobilization.
-
-
Competitive Binding:
-
Add a fixed concentration of the radiolabeled this compound to each well.
-
Add varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
-
Signal Detection:
-
Measure the light emission from the SPA beads using a microplate scintillation counter.
-
-
Data Analysis:
-
The signal is proportional to the amount of radiolabeled ligand bound to the immobilized ribosomes.
-
Analyze the data as described for the filter binding assay to determine IC50 and Ki values.
-
Protocol 4: Fluorescence Polarization (FP) Assay
This non-radioactive, homogeneous assay measures the change in polarization of a fluorescently labeled this compound derivative upon binding to the ribosome.
Materials and Reagents:
-
Purified 70S ribosomes
-
Fluorescently labeled this compound derivative (e.g., BODIPY-pleuromutilin)
-
Unlabeled this compound test compounds
-
FP Buffer: 20 mM HEPES (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20.[3]
-
Black, low-binding microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled this compound.
-
Add varying concentrations of the 70S ribosomes to determine the Kd of the fluorescent probe.
-
For competitive binding, use a fixed concentration of ribosomes and fluorescent probe, and add varying concentrations of the unlabeled test compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[3]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The increase in polarization is proportional to the amount of fluorescent ligand bound to the ribosome.
-
For direct binding, plot the change in polarization against the ribosome concentration to determine the Kd.
-
For competitive binding, analyze the data as described for the previous assays to determine IC50 and Ki values.
-
Protocol 5: In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay indirectly assesses ribosome binding by measuring the inhibition of protein synthesis.
Materials and Reagents:
-
Commercial E. coli S30 IVTT kit (e.g., PURExpress®)
-
DNA template encoding a reporter protein (e.g., luciferase or GFP)
-
This compound test compounds
-
Luminometer or fluorescence plate reader
Procedure:
-
Reaction Preparation:
-
Prepare the IVTT reactions according to the manufacturer's instructions.
-
Add varying concentrations of the this compound test compound to the reactions. Include a no-compound control and a no-DNA template control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Signal Measurement:
-
If using a luciferase reporter, add the luciferase substrate and measure the luminescence.
-
If using a GFP reporter, measure the fluorescence.
-
-
Data Analysis:
-
The decrease in signal is proportional to the inhibition of protein synthesis.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for ribosome binding assay.
Caption: this compound mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staphylococcus aureus 30S Ribosomal Subunit Purification and Its Biochemical and Cryo-EM Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Pleuromutilin-Ribosome Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pleuromutilin (B8085454) and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2] This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting peptide bond formation.[3][4] Understanding the kinetics and affinity of this interaction is crucial for the development of new and more effective this compound-based antibiotics. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, making it an ideal platform for characterizing the binding of small molecules like this compound to large complexes such as the ribosome.[5][6]
These application notes provide a detailed protocol for the analysis of the this compound-ribosome interaction using SPR technology. The protocol covers the immobilization of the 50S ribosomal subunit, kinetic analysis of this compound binding, and data analysis.
Mechanism of Action: this compound Inhibition of Protein Synthesis
This compound antibiotics target the highly conserved peptidyl transferase center of the bacterial 50S ribosomal subunit. The tricyclic core of the this compound molecule binds to a hydrophobic pocket within the PTC, primarily through interactions with domain V of the 23S rRNA.[7] The C14 side chain of the this compound derivative extends into the A- and P-sites of the PTC, interfering with the binding of the aminoacyl- and peptidyl-tRNAs. This steric hindrance prevents the formation of the peptide bond, thus halting protein synthesis.[3][4]
Caption: Mechanism of this compound action on the bacterial ribosome.
Quantitative Data Summary
The binding kinetics of this compound derivatives to the ribosome can be characterized by the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). The following table summarizes representative kinetic parameters for the interaction of this compound derivatives with the bacterial 50S ribosome, as determined by SPR.
| Compound | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (M) | Reference |
| This compound Derivative 1 | E. coli 50S | 1.2 x 10⁵ | 2.5 x 10⁻³ | 2.1 x 10⁻⁸ | [5] |
| This compound Derivative 2 | S. aureus 50S | 3.5 x 10⁵ | 7.0 x 10⁻⁴ | 2.0 x 10⁻⁹ | [5] |
| Tiamulin | D. radiodurans 50S | 5.8 x 10⁴ | 1.1 x 10⁻³ | 1.9 x 10⁻⁸ | Fictional Data for Illustration |
| Valnemulin | E. coli 50S | 2.1 x 10⁵ | 4.2 x 10⁻⁴ | 2.0 x 10⁻⁹ | Fictional Data for Illustration |
Note: The fictional data is provided for illustrative purposes to demonstrate the structure of the data presentation. Actual values should be determined experimentally.
Experimental Protocols
This section provides a detailed methodology for the SPR analysis of the this compound-ribosome interaction.
Materials and Reagents
-
SPR Instrument: A Biacore instrument (e.g., Biacore T200, Biacore 8K) or similar is recommended.
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran (B179266) surface).[8]
-
Immobilization Reagents:
-
Amine Coupling Kit containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
Immobilization buffer: 10 mM Sodium Acetate, pH 4.5.
-
-
Ribosomes: Purified bacterial 50S ribosomal subunits (e.g., from E. coli or S. aureus) at a concentration of 20-50 µg/mL in a suitable buffer (e.g., 10 mM HEPES, 50 mM KCl, 10 mM MgCl₂, pH 7.5).
-
This compound Compound: Stock solution of the this compound derivative of interest dissolved in 100% DMSO.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). The final running buffer should contain a matched concentration of DMSO (typically 1-2%) to the this compound samples to minimize bulk refractive index effects.
-
Regeneration Solution: A mild acidic or basic solution, or a solution with high salt concentration. Examples include 10 mM Glycine-HCl pH 2.0, 50 mM NaOH, or 2 M MgCl₂. The optimal regeneration solution must be determined empirically.
Experimental Workflow
Caption: Experimental workflow for SPR analysis of this compound-ribosome interaction.
Step-by-Step Protocol
1. Immobilization of the 50S Ribosomal Subunit
This protocol utilizes standard amine coupling chemistry to covalently immobilize the 50S ribosomal subunits to the carboxymethylated dextran surface of a CM5 sensor chip.
-
System Priming: Prime the SPR instrument with running buffer (HBS-EP+ with matched DMSO concentration) until a stable baseline is achieved.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.
-
Ligand Immobilization: Inject the purified 50S ribosomal subunits (20-50 µg/mL in 10 mM Sodium Acetate, pH 4.5) over the activated surface. The target immobilization level should be between 8,000 and 12,000 Response Units (RU) to ensure an adequate signal for the small molecule analyte.
-
Deactivation: Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.
-
Reference Surface: A reference flow cell should be prepared by performing the activation and deactivation steps without the injection of the ribosome. This will be used to subtract non-specific binding and bulk refractive index changes.
2. Preparation of this compound Analytes
-
Prepare a dilution series of the this compound compound in the running buffer. The concentration range should ideally span from 0.1x to 10x the expected KD value. A typical concentration range for initial experiments could be from 10 nM to 1 µM.
-
Ensure that the final DMSO concentration is identical across all analyte samples and the running buffer.
3. Kinetic Analysis
-
Association: Inject the lowest concentration of the this compound analyte over the immobilized ribosome and reference surfaces at a flow rate of 30-50 µL/min for a defined period (e.g., 120-180 seconds) to monitor the association phase.
-
Dissociation: Switch back to the running buffer flow for a defined period (e.g., 300-600 seconds) to monitor the dissociation of the this compound from the ribosome.
-
Repeat the association and dissociation steps for each concentration in the dilution series, from the lowest to the highest concentration.
4. Surface Regeneration
-
After each analyte injection cycle, the sensor surface must be regenerated to remove all bound this compound.
-
Inject the chosen regeneration solution (e.g., 10 mM Glycine-HCl pH 2.0) for a short duration (e.g., 30-60 seconds) at a high flow rate (e.g., 50-100 µL/min).
-
The effectiveness of the regeneration should be confirmed by the return of the baseline to the pre-injection level. It is crucial to test different regeneration solutions to find one that provides complete regeneration without denaturing the immobilized ribosome.
5. Data Analysis
-
Data Processing: The raw sensorgram data should be processed by subtracting the reference flow cell data from the active flow cell data and then subtracting a blank (zero analyte) injection to correct for any systematic drift.
-
Model Fitting: The processed data is then fitted to a suitable binding model. For a simple 1:1 interaction, a Langmuir binding model is appropriate. The fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
Affinity Calculation: The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd/ka).
Conclusion
The protocol outlined in these application notes provides a robust framework for the detailed characterization of the interaction between this compound antibiotics and the bacterial ribosome using Surface Plasmon Resonance. The quantitative data obtained from these experiments, including binding affinity and kinetics, are invaluable for understanding the structure-activity relationships of this compound derivatives and for guiding the rational design of novel antibacterial agents with improved efficacy. Adherence to proper experimental design, including the use of appropriate controls and optimization of regeneration conditions, is critical for obtaining high-quality, reproducible data.
References
- 1. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experiments [sprpages.nl]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. molecular-interactions.si [molecular-interactions.si]
- 7. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols: Assessing Pleuromutilin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics.[1][2] The development of novel antimicrobial agents with unique mechanisms of action is crucial to combatting MRSA infections.[1] Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[1][3][4] This distinct mechanism results in a low probability of cross-resistance with other clinically used antibiotics.[1][5][6][7]
This document provides detailed protocols for key in vitro assays to assess the efficacy of pleuromutilin (B8085454) and its derivatives against MRSA, including Minimum Inhibitory Concentration (MIC) determination, time-kill kinetic assays, and Post-Antibiotic Effect (PAE) studies. It also presents a summary of efficacy data for various this compound compounds and visual diagrams of the mechanism of action and experimental workflows.
Mechanism of Action of Pleuromutilins
This compound and its derivatives exert their antibacterial effect by binding to the A- and P-sites of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S bacterial ribosomal subunit.[1][3][5][6] This interaction prevents the correct positioning of transfer RNA (tRNA) and inhibits peptide bond formation, thereby halting bacterial protein synthesis.[3][5][6]
Quantitative Efficacy Data
The following tables summarize the in vitro activity of various this compound derivatives against MRSA strains as reported in recent literature.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against MRSA
| Compound | MRSA Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Retapamulin | Various clinical isolates | 0.03 - 0.5 | 0.06 | 0.12 | [8][9] |
| Mupirocin-resistant isolates | 0.125 - 0.5 | - | - | [10] | |
| Lefamulin (BC-3781) | Various clinical isolates | - | 0.12 | 0.25 | [5][6][11] |
| Isolates from children with cystic fibrosis | - | 0.06 | 0.12 | [12] | |
| Novel Derivatives | |||||
| Compound 9 (nitrogen-containing) | ATCC 43300 | 0.06 | - | - | [13] |
| Compound 58 (benzimidazole-containing) | ATCC 43300 | 0.0625 | - | - | [14] |
| Benzoxazole-2-thiol derivative | Not specified | 0.125 | - | - | [2] |
| Coumarin derivative 14b | ATCC 33591, ATCC 43300 | < 2 | - | - | [15] |
| PL-W (4-fluorophenyl group) | ATCC 33591 | 0.03125 | - | - | [3] |
| Z33 (triazole-containing) | ATCC 43300 | - | - | - | [16] |
Table 2: Time-Kill and Post-Antibiotic Effect (PAE) of this compound Derivatives against MRSA
| Compound | Assay | MRSA Strain | Key Findings | Reference(s) |
| Novel Derivatives | ||||
| Compound 9 | Time-Kill | Not specified | Bactericidal at 2x and 4x MIC within 9 hours. | [13] |
| Compound 58 | Time-Kill | Not specified | Faster bactericidal kinetics than tiamulin. | [14] |
| Compound 58 | PAE | Not specified | Longer PAE than tiamulin. | [14] |
| Benzoxazole-2-thiol derivative | Time-Kill | Not specified | 99.9% eradication after 24 hours at 4x MIC. | [2] |
| Benzoxazole-2-thiol derivative | PAE | Not specified | 3.55 hours at 4x MIC. | [2] |
| PL-W | Time-Kill | ATCC 33591 | Achieved 99.9% reduction at ≥ 4x MIC. | [3] |
| Z33 | PAE | Not specified | Long-term post-antibiotic effect. | [16] |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of a this compound compound against MRSA, based on CLSI guidelines.[1][17]
I. Materials
-
Test this compound compound
-
MRSA strain (e.g., ATCC 43300)
-
Sterile 96-well microtiter plates[18]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
II. Procedure
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).[10] Further dilute in CAMHB to the highest concentration to be tested.
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[18]
-
-
Plate Setup:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the highest concentration of the test compound to the first well of a row and perform 2-fold serial dilutions across the plate.
-
The final volume in each well before inoculation should be 50 µL.
-
-
Inoculation: Add 50 µL of the prepared MRSA inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Growth Control: A well containing CAMHB and the MRSA inoculum, but no antibiotic.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[18]
-
MIC Determination: The MIC is the lowest concentration of the this compound compound that completely inhibits visible growth of the MRSA.[18]
Protocol 2: Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of a this compound compound over time.[19]
I. Materials
-
Test this compound compound
-
MRSA strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
II. Procedure
-
Inoculum Preparation: Prepare a logarithmic-phase MRSA culture in CAMHB with a density of approximately 1 x 10⁶ CFU/mL.[18]
-
Assay Setup:
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[9][13]
Protocol 3: Post-Antibiotic Effect (PAE) Determination
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[21]
I. Materials
-
Test this compound compound
-
MRSA strain
-
CAMHB
-
Sterile centrifuge tubes
-
Centrifuge
II. Procedure
-
Inoculum Preparation: Prepare a logarithmic-phase MRSA culture in CAMHB.
-
Antibiotic Exposure:
-
Prepare two sets of tubes: "Test" and "Control".
-
Inoculate both sets with the MRSA culture to a density of approximately 10⁶ CFU/mL.
-
Add the this compound compound (typically at a concentration of 4x to 10x MIC) to the "Test" tubes.[2] The "Control" tubes receive no antibiotic.
-
Incubate all tubes for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Antibiotic Removal:
-
Remove the antibiotic from the "Test" culture by centrifugation. Pellet the bacteria, discard the supernatant, and resuspend the pellet in fresh, pre-warmed CAMHB. Repeat this washing step twice to ensure complete removal of the drug.
-
The "Control" culture should be treated similarly (centrifugation and resuspension) to account for any effects of the procedure on bacterial growth.
-
-
Monitoring Regrowth:
-
Incubate both the "Test" and "Control" cultures at 37°C.
-
At regular intervals, take samples from each tube to determine the viable count (CFU/mL) as described in the time-kill assay protocol.
-
-
PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C [21][22]
-
Where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal.[21]
-
And C is the time required for the viable count of the unexposed control culture to increase by 1 log₁₀ CFU/mL.[21]
-
Conclusion
This compound and its derivatives represent a promising class of antibiotics for the treatment of MRSA infections due to their potent activity and unique mechanism of action.[1][16] The protocols provided herein offer a standardized framework for the in vitro evaluation of these compounds. The presented data demonstrates the significant potential of novel this compound derivatives, with some exhibiting superior activity compared to earlier compounds in this class.[13][14] A thorough understanding and application of these methodologies are essential for the continued development of new and effective treatments against multidrug-resistant pathogens.
References
- 1. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel this compound analog shows potent antibacterial activity against MRSA | BioWorld [bioworld.com]
- 3. The Synthesis and Biological Evaluation of a Novel this compound Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Activity of the Investigational this compound Compound BC-3781 Tested against Gram-Positive Organisms Commonly Associated with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. ihma.com [ihma.com]
- 9. In Vitro Activity of Retapamulin against Staphylococcus aureus Resistant to Various Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retapamulin activity against mupirocin-resistant strains of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of the this compound antibiotic BC-3781 against bacterial pathogens isolated in the SENTRY antimicrobial surveillance program in 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1320. In Vitro Activity of Lefamulin against Staphylococcus aureus Isolated from the Lower Respiratory Tract of Children with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel this compound Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection [mdpi.com]
- 14. Design, synthesis, and biological evaluation of novel this compound derivatives containing benzimidazoles as effective anti-MRSA agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of this compound Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Studying Bacterial Protein Synthesis Inhibition by Pleuromutilin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing pleuromutilin (B8085454) and its derivatives in studies focused on the inhibition of bacterial protein synthesis. Detailed protocols for key experiments are provided, along with a summary of quantitative data for various this compound derivatives.
Introduction to this compound and its Mechanism of Action
This compound is a naturally occurring antibiotic produced by the fungus Pleurotus mutilus. Its unique tricyclic diterpenoid structure serves as a scaffold for a class of potent antibacterial agents. This compound and its semi-synthetic derivatives selectively inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1][2] This binding pocket is located in a highly conserved region of the 23S rRNA.[1]
The binding of this compound to the ribosome sterically hinders the correct positioning of the acceptor (A) and donor (P) sites of tRNAs, thereby preventing the formation of peptide bonds and halting protein elongation.[1][3] The tricyclic core of the this compound molecule is situated in a hydrophobic pocket near the A-site, while its C14 side chain extends towards the P-site, interfering with the placement of the CCA-ends of tRNA molecules.[1] This distinct mechanism of action results in a low propensity for the development of cross-resistance with other classes of antibiotics that also target the ribosome.[1]
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize key quantitative data for various this compound derivatives, providing a comparative overview of their activity.
Table 1: In Vitro Translation Inhibition (IC50 Values)
| Compound | Target Organism | IC50 (µM) | Reference |
| Lefamulin | Escherichia coli | 0.51 | [1] |
| Lefamulin | Staphylococcus aureus | 0.31 | [1] |
| Tiamulin | Staphylococcus aureus | 0.10 | |
| BC-3205 | Staphylococcus aureus | 0.08 | |
| Retapamulin | Eukaryotic System | 952 | [1] |
Table 2: Ribosome Binding Affinity (Kd Values)
| Compound | Target Organism | Kd (nM) | Reference |
| Retapamulin | Escherichia coli | ~3 | |
| Retapamulin | Staphylococcus aureus | ~3 | |
| Compound 9 | Staphylococcus aureus 50S | 17.7 | [4] |
| Tiamulin | Staphylococcus aureus 50S | 25.0 | [4] |
Table 3: Minimum Inhibitory Concentrations (MICs) of Novel Derivatives
| Compound | Staphylococcus aureus (MRSA) MIC (µg/mL) | Reference |
| Compound 9 | 0.06 | [4] |
| Tiamulin | >32 | [4] |
| Compound 1 | < 0.0625 | |
| Compound 2 | 1 |
Experimental Protocols
Detailed methodologies for key experiments to study this compound's inhibitory effects are provided below.
Protocol 1: In Vitro Transcription/Translation (IVT) Inhibition Assay
This assay measures the ability of a this compound derivative to inhibit the synthesis of a reporter protein in a bacterial cell-free system.
Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for the in vitro translation inhibition assay.
Materials:
-
E. coli S30 extract system for coupled transcription/translation
-
Reporter plasmid DNA (e.g., containing a luciferase or β-galactosidase gene)
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP)
-
Reaction buffer
-
Nuclease-free water
-
Detection reagent (e.g., luciferase substrate)
-
Luminometer or spectrophotometer
-
Microplates (e.g., 96-well)
Procedure:
-
Prepare the IVT Reaction Mix: On ice, combine the E. coli S30 extract, amino acid mixture, energy source, and reaction buffer according to the manufacturer's instructions.
-
Prepare this compound Dilutions: Perform serial dilutions of the this compound derivative stock solution to achieve a range of desired final concentrations in the assay. Include a vehicle control (solvent only).
-
Set up the Reactions: In a microplate, add the reporter plasmid DNA to each well. Then, add the different concentrations of the this compound derivative or vehicle control.
-
Initiate the Reaction: Add the prepared IVT reaction mix to each well to start the transcription and translation process.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Detection: Add the appropriate detection reagent (e.g., luciferase substrate) to each well.
-
Measurement: Immediately measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Competitive Ribosome Binding Assay
This assay determines the binding affinity (Kd) of a this compound derivative by measuring its ability to displace a radiolabeled or fluorescently labeled ligand from the ribosome.
Workflow for Competitive Ribosome Binding Assay
Caption: Workflow for the competitive ribosome binding assay.
Materials:
-
Purified bacterial ribosomes (e.g., 70S from E. coli or S. aureus)
-
Radiolabeled ([³H]) or fluorescently labeled this compound derivative
-
Unlabeled this compound derivative for competition
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter or fluorescence plate reader
-
Scintillation fluid (for radiolabeled assays)
Procedure:
-
Prepare Ribosomes: Isolate and purify 70S ribosomes from the desired bacterial strain.
-
Prepare Ligands: Prepare a stock solution of the radiolabeled or fluorescently labeled this compound ligand at a known concentration. Prepare serial dilutions of the unlabeled competitor this compound derivative.
-
Set up Binding Reactions: In microcentrifuge tubes, combine the purified ribosomes, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor. Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled ligand).
-
Incubation: Incubate the reactions at 37°C for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through pre-wetted nitrocellulose filters using a vacuum filtration apparatus. Ribosomes and bound ligands will be retained on the filter, while unbound ligands will pass through.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.
-
Quantification: For radiolabeled assays, place the filters in scintillation vials with scintillation fluid and count the radioactivity. For fluorescent assays, measure the fluorescence of the filters.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the unlabeled competitor concentration. Determine the IC50 value and calculate the inhibition constant (Ki) or dissociation constant (Kd) using appropriate equations (e.g., the Cheng-Prusoff equation).
Protocol 3: Toeprinting Analysis
Toeprinting (or primer extension inhibition) analysis is used to map the precise location of the ribosome stalled on an mRNA molecule by a protein synthesis inhibitor.
Workflow for Toeprinting Analysis
Caption: Workflow for the toeprinting analysis.
Materials:
-
In vitro translation system (e.g., PURE system or S30 extract)
-
Target mRNA transcript
-
This compound derivative
-
Radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected stall site
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Set up the Translation Reaction: Combine the components of the in vitro translation system with the target mRNA.
-
Induce Stalling: Add the this compound derivative to the reaction at a concentration known to inhibit translation and incubate to allow ribosomes to stall.
-
Primer Annealing: Add the labeled primer to the reaction and anneal it to the mRNA.
-
Primer Extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize cDNA until it encounters the stalled ribosome, creating a "toeprint."
-
Purify cDNA: Purify the resulting cDNA fragments.
-
Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide sequencing gel. Include a sequencing ladder of the same mRNA to precisely map the stall site.
-
Visualization: Visualize the radiolabeled or fluorescently labeled cDNA fragments. The appearance of a specific band in the presence of the this compound derivative indicates the position of the stalled ribosome.
-
Mapping the Stall Site: By comparing the position of the toeprint band to the sequencing ladder, the exact nucleotide position of the 3' end of the stalled ribosome on the mRNA can be determined.
Signaling Pathways and Cellular Responses to Ribosomal Stalling
The stalling of ribosomes by this compound triggers cellular quality control pathways to rescue the stalled ribosome and degrade the aberrant nascent polypeptide chain. In bacteria, the primary rescue system is trans-translation, mediated by tmRNA and SmpB. In eukaryotes, a more complex system known as Ribosome-associated Quality Control (RQC) is activated.
Ribosome-associated Quality Control (RQC) Pathway in Eukaryotes
Caption: The Eukaryotic Ribosome-associated Quality Control (RQC) Pathway.
When a ribosome stalls, the ZNF598 protein (in mammals) recognizes the stalled state and ubiquitinates ribosomal proteins.[1] This signals for the dissociation of the ribosomal subunits. The 60S subunit, still carrying the nascent polypeptide chain and tRNA, is then recognized by the RQC complex.[5] The Rqc2 component of this complex adds a C-terminal alanine (B10760859) and threonine "CAT-tail" to the nascent chain, which is thought to act as a signal for degradation.[5] The E3 ubiquitin ligase Listerin (Ltn1) then ubiquitinates the nascent polypeptide, targeting it for degradation by the proteasome.[5]
Bacterial Ribosome Rescue by Trans-Translation
Caption: Bacterial Ribosome Rescue by Trans-Translation.
In bacteria, a stalled ribosome is recognized by the tmRNA-SmpB complex, which enters the ribosomal A-site.[6] The nascent polypeptide is then transferred to the alanyl-tRNA-like domain of tmRNA.[6] The ribosome then switches from the original mRNA to the mRNA-like domain of tmRNA and resumes translation, adding a short peptide tag to the C-terminus of the truncated protein.[6] This tag targets the protein for degradation by cellular proteases, and the ribosome is subsequently recycled.[6]
References
- 1. Filter-binding assay [gene.mie-u.ac.jp]
- 2. Filter binding assay - Wikipedia [en.wikipedia.org]
- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 4. Discovery of Novel this compound Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
experimental setup for studying Pleuromutilin cross-resistance with other antibiotics
Application Note & Protocol: Investigating Pleuromutilin (B8085454) Cross-Resistance
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the experimental setup for studying cross-resistance between this compound antibiotics and other antimicrobial agents. It includes detailed protocols for key assays, data presentation guidelines, and visual workflows to facilitate robust and reproducible research.
Application Note
Introduction to Pleuromutilins
Pleuromutilins are a class of antibiotics that function by inhibiting protein synthesis in bacteria.[1][2][3] Their unique mechanism involves binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a site distinct from many other ribosome-targeting antibiotics.[1][4][5] This distinct mode of action means that pleuromutilins often remain effective against pathogens that have developed resistance to other major antibiotic classes like macrolides, fluoroquinolones, and beta-lactams.[4][6][7] The class includes veterinary drugs such as tiamulin (B153960) and valnemulin, as well as lefamulin (B1674695) and retapamulin, which are approved for human use.[1]
Mechanisms of Resistance and Cross-Resistance
While pleuromutilins exhibit a low propensity for resistance development, several mechanisms have been identified.[4][6] Understanding these is crucial for studying cross-resistance.
-
Target Site Mutations: Alterations in the 23S rRNA or ribosomal proteins (e.g., L3) can reduce the binding affinity of pleuromutilins.[8][9]
-
Efflux Pumps: In Gram-negative bacteria like E. coli, the AcrAB-TolC efflux pump actively removes pleuromutilins from the cell, contributing to intrinsic resistance.[4] The multiple antibiotic resistance (mar) locus can up-regulate this pump, leading to low-level resistance to multiple drug classes.[10][11]
-
Target Protection: The Cfr (chloramphenicol-florfenicol resistance) rRNA methyltransferase modifies nucleotide A2503 in the 23S rRNA. This modification can confer resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics (PhLOPSA phenotype).[8][12] Additionally, some ATP-binding cassette (ABC) proteins of the F-subtype (ARE-ABCFs) can bind to the ribosome to dislodge the antibiotic.[13]
Cross-resistance occurs when a single mechanism confers resistance to multiple, often structurally unrelated, antibiotics.[12] Conversely, collateral sensitivity is a phenomenon where resistance to one drug increases susceptibility to another.[14] A notable example is the increased sensitivity of vancomycin-resistant Enterococcus faecium (VRE) to pleuromutilins.[14]
Experimental Strategy Overview
A systematic approach is required to characterize this compound cross-resistance. The workflow begins with determining the baseline susceptibility of bacterial isolates to pleuromutilins and a panel of other antibiotics. Subsequently, interaction studies like checkerboard and time-kill assays are performed to quantify synergistic, antagonistic, or indifferent effects. Finally, molecular methods are used to identify the genetic determinants of the observed resistance phenotypes.
Experimental Workflow for Cross-Resistance Studies
Caption: A general workflow for investigating antibiotic cross-resistance.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the lowest concentration of an antibiotic that inhibits visible bacterial growth.[15][16][17]
Materials:
-
96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates
-
Antibiotic stock solutions (e.g., Lefamulin, Vancomycin, Linezolid, etc.)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement)
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[15]
-
Plate Preparation: a. Prepare serial two-fold dilutions of each antibiotic in CAMHB directly in the 96-well plate. b. Add 100 µL of CAMHB to columns 2-12. c. Add 200 µL of the starting antibiotic concentration to column 1. d. Perform a serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 serves as the positive control (inoculum only, no antibiotic). Column 12 is the negative/sterility control (broth only).
-
Inoculation: a. Inoculate 100 µL of the standardized bacterial suspension into wells in columns 1-11. The final volume in each well will be 200 µL (or adjust volumes accordingly, e.g., 50 µL antibiotic + 50 µL inoculum).
-
Incubation: a. Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye. b. The positive control (Column 11) must show turbidity, and the negative control (Column 12) must be clear.
Protocol: Checkerboard Assay for Synergy Testing
This assay assesses the interaction between two antibiotics by testing serial dilutions of each agent alone and in combination.[18][19]
Procedure:
-
Plate Setup: a. Use a 96-well plate. Antibiotic A is serially diluted horizontally (e.g., columns 1-10), and Antibiotic B is serially diluted vertically (e.g., rows A-G). b. The concentrations typically range from 4x MIC to 1/16x MIC for each antibiotic. c. Row H contains dilutions of Antibiotic A alone, and Column 11 contains dilutions of Antibiotic B alone. Well H12 is the growth control (no antibiotics).
-
Reagent Preparation & Dispensing: a. Prepare stock solutions of each antibiotic at 4x the highest concentration to be tested. b. Dispense 50 µL of CAMHB into all wells. c. Add 50 µL of Antibiotic A at 4x its desired final concentration to each well in the appropriate row, then perform serial dilutions down the columns. d. Add 50 µL of Antibiotic B at 4x its desired final concentration to each well in the appropriate column, then perform serial dilutions across the rows. e. A simplified method involves preparing intermediate plates and using a multichannel pipette for faster dispensing.[18]
-
Inoculation and Incubation: a. Prepare the inoculum as described in the MIC protocol (final density of 5 x 10⁵ CFU/mL). b. Add 100 µL of the inoculum to each well (except the sterility control). c. Incubate at 35-37°C for 16-20 hours.
-
Data Analysis: a. Determine the MIC of each antibiotic alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) Index:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FIC Index (FICI) = FIC of Drug A + FIC of Drug B c. Interpretation: [20]
- Synergy: FICI ≤ 0.5
- Additive/Indifference: 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
This compound Resistance Mechanisms
Caption: Mechanisms of resistance relevant to pleuromutilins.
Protocol: Time-Kill Kinetic Assay
This dynamic assay measures the rate of bacterial killing by antibiotics over time.[21][22][23]
Materials:
-
Flasks or tubes with CAMHB
-
Bacterial inoculum
-
Antibiotic stock solutions
-
Shaking incubator (35-37°C)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Preparation: a. Prepare a log-phase bacterial culture in CAMHB. Dilute to a starting concentration of ~5 x 10⁵ CFU/mL in several flasks. b. Prepare flasks for each condition:
- Growth Control (no antibiotic)
- This compound alone (e.g., at 1x or 2x MIC)
- Second antibiotic alone (e.g., at 1x or 2x MIC)
- Combination of both antibiotics c. Add the appropriate antibiotics to each flask at time zero (T=0).
-
Sampling and Plating: a. Immediately after adding the antibiotics (T=0), and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot (e.g., 100 µL) from each flask. b. Perform 10-fold serial dilutions of the aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto agar plates. d. Incubate plates overnight at 35-37°C.
-
Data Analysis: a. Count the colonies on the plates to determine the CFU/mL at each time point. b. Plot the log₁₀ CFU/mL versus time for each condition. c. Interpretation:
- Bactericidal activity: ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
- Synergy: ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[21]
- Antagonism: ≥2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
- Indifference: <2-log₁₀ change in CFU/mL.
Protocol: Molecular Analysis of Resistance
This protocol outlines the use of PCR and sequencing to identify genetic markers of resistance.[24][25]
Materials:
-
DNA extraction kit
-
PCR thermocycler
-
Primers for target genes (e.g., cfr, acrB, 23S rRNA gene)
-
Taq polymerase and dNTPs
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from the bacterial isolates of interest (especially those showing high MICs or antagonism) using a commercial kit.
-
PCR Amplification: a. Perform PCR using primers specific to known resistance genes (e.g., the cfr gene). b. Also, use primers to amplify and sequence the genes where mutations confer resistance (e.g., the gene for ribosomal protein L3 or domain V of the 23S rRNA gene).
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the presence and size of the amplicons.
-
DNA Sequencing: Purify the PCR products of the target genes and send them for Sanger sequencing.
-
Sequence Analysis: Compare the obtained sequences to wild-type reference sequences using bioinformatics tools (e.g., BLAST) to identify mutations associated with resistance.
Data Presentation
Quantitative data should be organized into clear, concise tables for comparison.
Table 1: Example MIC Data for S. aureus Isolates
| Isolate ID | Lefamulin (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Ciprofloxacin (µg/mL) | Phenotype |
| SA-01 | 0.25 | 1 | 2 | 0.5 | Wild-Type |
| SA-02 (MRSA) | 0.25 | 1 | 2 | >32 | MRSA |
| SA-03 (VRE*) | 0.125 | >256 | 2 | >32 | VRE, CS |
| SA-04 (LR) | >16 | 1 | 256 | >32 | Linezolid-R |
| SA-05 (cfr+) | 8 | 1 | 16 | >32 | PhLOPSA |
Note: VRE refers to Vancomycin-Resistant Enterococcus, used here as an example of collateral sensitivity (CS) principles applied to S. aureus.
Table 2: Example Checkerboard Assay Results (Lefamulin + Agent X vs. SA-05)
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI (ΣFICs) | Interpretation |
| Lefamulin | 8 | 1 | 0.125 | \multirow{2}{}{0.375 } | \multirow{2}{}{Synergy } |
| Agent X | 4 | 1 | 0.25 |
Table 3: Example Time-Kill Assay Data (log₁₀ CFU/mL reduction at 24h vs. SA-05)
| Treatment | Initial Inoculum (log₁₀ CFU/mL) | 24h Count (log₁₀ CFU/mL) | Log₁₀ Reduction | Interpretation |
| Growth Control | 5.7 | 9.2 | -3.5 (Growth) | - |
| Lefamulin (1xMIC) | 5.7 | 5.5 | 0.2 | Bacteriostatic |
| Agent X (1xMIC) | 5.7 | 4.9 | 0.8 | Bacteriostatic |
| Lefamulin + Agent X | 5.7 | 2.1 | 3.6 | Bactericidal, Synergy |
Synergy is defined as a ≥2-log₁₀ reduction compared to the most active single agent (Lefamulin + Agent X [3.6] vs. Agent X alone [0.8]).
Checkerboard Assay Interpretation
Caption: Logic for interpreting Fractional Inhibitory Concentration Index values.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. contagionlive.com [contagionlive.com]
- 3. This compound: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, biological evaluation and molecular docking study of novel this compound derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance. | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, biological activities and docking studies of this compound derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. journals.asm.org [journals.asm.org]
- 10. The multiple antibiotic resistance (mar) locus and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 13. Structural basis of ABCF-mediated resistance to this compound, lincosamide, and streptogramin A antibiotics in Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collateral sensitivity to pleuromutilins in vancomycin-resistant Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microrao.com [microrao.com]
- 16. apec.org [apec.org]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities | MDPI [mdpi.com]
- 20. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. openaccess.uoc.edu [openaccess.uoc.edu]
- 23. researchgate.net [researchgate.net]
- 24. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]
- 25. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pleuromutilin Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of pleuromutilin (B8085454) and its derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a diterpenoid antibiotic with limited water solubility, approximately 20 μg/mL.[1] It is, however, soluble in several organic solvents.[2][3]
Q2: Which organic solvents are recommended for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol, and dimethylformamide (DMF).[2][3] For in vitro assays, DMSO is a commonly used solvent to prepare stock solutions.[4]
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Direct dissolution in aqueous buffers or media is not recommended due to its low water solubility.[3] To achieve the desired concentration in aqueous solutions, it is best to first dissolve this compound in a suitable organic solvent like ethanol or DMSO and then dilute this stock solution into the aqueous buffer or media.[3]
Q4: Are there more water-soluble derivatives of this compound available?
Yes, significant research has focused on developing this compound derivatives with improved water solubility to enhance their pharmacokinetic properties and bioavailability.[5][6][7] Modifications include the addition of oligoethylene glycol chains, purine (B94841) rings, or creating phosphate (B84403) prodrugs, which have shown significantly increased aqueous solubility.[1][8][9][10][11]
Q5: What are some general strategies to enhance the solubility of poorly soluble drugs like this compound for in vitro assays?
Several techniques can be employed, including:
-
Co-solvency: Using a water-miscible solvent to dissolve the compound before adding it to the aqueous medium.[12]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can improve solubility.
-
Use of Surfactants/Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01 - 0.05%) can aid in solubilization for enzyme assays, but may not be suitable for cell-based assays due to cytotoxicity.[13]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.[12]
-
Nanotechnology Approaches: Formulating the drug into nanoparticles can increase the surface area and improve the dissolution rate.[14]
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
One of the most common issues encountered when working with this compound in aqueous-based in vitro assays is precipitation of the compound upon dilution of the organic stock solution. This can lead to inaccurate and unreliable experimental results.
Problem: My this compound solution precipitates when I add it to my cell culture medium or assay buffer.
This phenomenon, often called "crashing out," occurs when a compound highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower.[15]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the working concentration. It is advisable to first determine the maximum soluble concentration of this compound in your specific assay medium.[15] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium causes a sudden change in the solvent environment, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure even dispersion.[15] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or assay buffers when preparing your final working solutions.[15] |
| High Final DMSO Concentration | While DMSO is a common solvent, high final concentrations can be toxic to cells and can also affect the solubility of the compound. | Keep the final DMSO concentration in your culture at or below 0.5%, with 0.1% being a safer level for most cell lines.[15] If necessary, prepare a more concentrated stock in DMSO to minimize the volume added to the media. |
| pH Shift in Media | Changes in the pH of the culture medium due to cellular metabolism can alter the ionization state and solubility of the compound. | Ensure the incubator's CO2 levels are correctly calibrated to maintain the proper pH of bicarbonate-buffered media. Consider using a medium with a more stable buffering system if pH fluctuations are a concern.[15] |
| Evaporation | Evaporation of water from culture vessels increases the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[15] |
Quantitative Solubility Data
The following tables summarize the solubility of this compound and some of its derivatives in various solvents.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference(s) |
| Water | 20 µg/mL | [1] |
| Ethanol | ~50 mg/mL | [3] |
| DMSO | 25 mg/mL to ≥16.15 mg/mL | [3][16] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| 1:40 Ethanol:PBS (pH 7.2) | ~0.02 mg/mL | [3] |
Table 2: Aqueous Solubility of this compound Derivatives
| Derivative Type | Example/Modification | Improved Aqueous Solubility | Reference(s) |
| Oligoethylene Glycol (OEG) Derivatives | Hydroxy-terminated OEG chains | >200 µM (at least a 4-fold increase) | [1] |
| Purine Derivatives | Thioether this compound with a purine ring | ~50 mg/mL | [8][10][11] |
| Phosphate Prodrugs | Phenol this compound prodrug | >50 mg/mL at near-neutral pH | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound in an organic solvent.
Caption: Workflow for preparing a this compound stock solution.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[16]
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.[16]
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol outlines the steps for diluting the organic stock solution into an aqueous medium for in vitro assays.
Caption: Workflow for preparing this compound working solutions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous medium (e.g., cell culture medium, assay buffer)
-
Sterile dilution tubes
Procedure:
-
Pre-warm the aqueous medium to 37°C.[15]
-
To minimize precipitation, it is recommended to perform a serial dilution. Prepare intermediate dilutions of the stock solution in the pre-warmed medium.
-
For the final working solution, add the stock solution or the highest concentration intermediate dilution dropwise to the pre-warmed medium while gently swirling or vortexing. This ensures rapid and even dispersion.[15]
-
It is recommended to use the freshly prepared aqueous solution immediately, as this compound may not be stable in aqueous solutions for more than a day.[3]
By following these guidelines and troubleshooting steps, researchers can effectively manage the solubility of this compound in their in vitro assays, leading to more accurate and reproducible results.
References
- 1. Highly Active Oligoethylene Glycol Pleuromutilins via Systematic Linker Synthesis/One-Pot Attachment and a Microscale Solubility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Water-soluble this compound derivative with excellent in vitro and in vivo antibacterial activity against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water-soluble phosphate prodrugs of this compound analogues with potent in vivo antibacterial activity against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. benchchem.com [benchchem.com]
- 16. apexbt.com [apexbt.com]
overcoming poor yield in the synthesis of Pleuromutilin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pleuromutilin (B8085454) derivatives. The information is targeted towards researchers, scientists, and drug development professionals to help overcome poor yields and other experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Yield in the Tosylation of this compound at the C-22 Hydroxyl Group
Q: My reaction to tosylate the primary hydroxyl group of this compound is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in the tosylation of this compound are a frequently encountered issue. Several factors can contribute to this, including suboptimal reaction conditions, reagent quality, and side reactions.
Troubleshooting Guide:
-
Reagent Quality: Ensure the use of high-purity p-toluenesulfonyl chloride (TsCl) and a dry, non-nucleophilic base such as 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine (B128534) (TEA). The reaction should be conducted in an anhydrous aprotic solvent like dichloromethane (B109758) (CH2Cl2) under an inert atmosphere (e.g., Nitrogen) to prevent hydrolysis of the tosyl chloride and the tosylated product.[1][2]
-
Reaction Temperature: The reaction is typically performed at 0 °C to minimize side reactions.[1] Allowing the reaction to warm to room temperature might lead to the formation of undesired byproducts.
-
Stoichiometry: An excess of both TsCl and the base is often used to drive the reaction to completion. A common ratio is 1.2-1.5 equivalents of TsCl and 3 equivalents of DMAP relative to this compound.[1]
-
Work-up Procedure: Quenching the reaction with a mild acid (e.g., 1 N HCl) is crucial to neutralize the excess base.[1] The subsequent extraction and washing steps should be performed promptly to isolate the product.
-
Purification: The crude product often requires careful purification by flash column chromatography. Using a diol-bonded silica (B1680970) gel has been reported to be effective.[1]
Issue 2: Low Yield During Nucleophilic Substitution of this compound-22-O-tosylate
Q: I am experiencing low yields when trying to displace the tosyl group of this compound-22-O-tosylate with a nucleophile (e.g., a thiol or an amine). What are the potential reasons and solutions?
A: The nucleophilic substitution at the C-22 position is a critical step for introducing side-chain diversity. Low yields can stem from the stability of the tosylate, steric hindrance, or inadequate reaction conditions.
Troubleshooting Guide:
-
Activation of the Leaving Group: The tosyl group is a good leaving group, but in some cases, in situ conversion to a more reactive iodide intermediate can enhance the reaction rate. This is achieved by adding a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI).[1][2]
-
Choice of Base: For amine nucleophiles, a non-nucleophilic bulky base like N,N-diisopropylethylamine (DIPEA) is recommended to avoid competitive reactions.[1] For thiol nucleophiles, a base like potassium carbonate (K2CO3) can be effective.[2]
-
Solvent and Temperature: Anhydrous polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are generally suitable.[1][2] Heating the reaction mixture (e.g., to 70-80 °C) is often necessary to facilitate the substitution.[2]
-
Side Reactions: With certain amine nucleophiles, the formation of bis-pleuromutilin derivatives as byproducts has been observed, which can lower the yield of the desired monosubstituted product.[1] Optimizing the stoichiometry of the reactants can help minimize this.
Issue 3: Difficulties in Achieving High Diastereoselectivity in Total Synthesis
Q: During the total synthesis of the this compound core, I am struggling with poor diastereoselectivity, particularly in the formation of the eight-membered ring. How can this be addressed?
A: Establishing the correct stereochemistry is a major challenge in the de novo synthesis of the complex this compound scaffold.[3][4] The diastereoselectivity of key bond-forming reactions is highly dependent on the chosen synthetic strategy and reaction conditions.
Troubleshooting Guide:
-
Key Cyclization Strategy: The choice of the ring-closing strategy is critical. For instance, a Samarium(II) iodide (SmI2)-mediated ketyl radical cyclization has been shown to be highly stereoselective in forming the eight-membered ring.[4]
-
Reaction Condition Optimization: For the SmI2-mediated cyclization, the addition of water as a proton source was found to be crucial for minimizing side-product formation and achieving high diastereoselectivity.[4] The reaction should be conducted under strictly anaerobic conditions.
-
Substrate Control: The stereochemistry of the cyclization precursor can have a profound impact on the outcome of the reaction. It is important to ensure the stereochemical integrity of the substrate leading into the key cyclization step.[4]
-
Protecting Groups: The presence and nature of protecting groups can influence the conformational preferences of the substrate and, consequently, the stereochemical outcome of a reaction.[5] For example, a silyl (B83357) enol ether was used as a protecting group for a ketone to establish an optimal steric environment for a subsequent alkylation.[5]
Quantitative Data Summary
The following tables summarize reported yields for key reaction steps in the synthesis of this compound derivatives.
Table 1: Yields for the Synthesis of this compound-22-O-tosylate
| Starting Material | Reagents | Base | Solvent | Yield (%) | Reference |
| This compound | p-Toluenesulfonyl chloride | DMAP | CH2Cl2 | 57 | [1] |
| This compound | Tosyl chloride | Triethylamine | DCM | 78.3 | [2] |
Table 2: Yields for Nucleophilic Substitution of this compound-22-O-tosylate
| Nucleophile | Additive | Base | Solvent | Yield (%) | Reference |
| N,N-Diethylethylenediamine | KI | DIPEA | MeCN | 54 | [1] |
| Various Thiols | KI | DIPEA | MeCN | 34-60 | [1] |
| Piperazine | NaI | K2CO3 | THF | 75.2 | [2] |
| N-substituted-1-carboxamides | NaI | K2CO3 | MeCN | 78.3-92.3 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound-22-O-tosylate[1]
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under a nitrogen atmosphere and cool the solution to 0 °C.
-
Add 4-dimethylaminopyridine (DMAP) (3.0 eq) to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction by adding 1 N HCl.
-
Extract the aqueous layer twice with ethyl acetate (B1210297) (EtOAc).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO3).
-
Dry the organic layer over magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using diol-bonded silica gel with an EtOAc/petroleum ether gradient) to afford the title compound.
Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol[1]
-
To a solution of this compound-22-O-tosylate (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium iodide (KI) (1.1 eq).
-
Heat the mixture to 70 °C under a nitrogen atmosphere for 30 minutes (pre-incubation).
-
Add the corresponding thiol (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (8.0 eq) to the reaction mixture.
-
Stir the reaction at 70 °C for 2 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired thioether derivative.
Visualizations
Caption: General workflow for the semi-synthesis of C-14 modified this compound derivatives.
Caption: Troubleshooting decision tree for low yield in nucleophilic substitution.
References
- 1. Synthesis and Antibacterial Activity of Alkylamine-Linked this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activities and docking studies of this compound derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of structurally-diverse this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (+)-Pleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pleuromutilin Side Chain Modification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the side chain modification of Pleuromutilin (B8085454).
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for modifying the side chain of this compound?
The most prevalent and well-documented method for modifying the this compound side chain is a two-step process targeting the C22 hydroxyl group. This involves:
-
Activation of the C22 hydroxyl group: This is typically achieved through tosylation, where the hydroxyl group is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form a key intermediate, this compound-22-O-tosylate.[1][2]
-
Nucleophilic Substitution: The resulting tosylate is a good leaving group and is subsequently displaced by a nucleophile, such as a thiol-containing side chain, to introduce the desired modification.[1][2] The introduction of a thioether group at the side chain has been shown to enhance antibacterial activity.[3]
Q2: Are there alternative positions on the this compound core for side chain modification?
While the C14/C22 side chain is the primary focus for modification due to its significant impact on biological activity, other positions on the tricyclic core have been explored.[4][5] However, modifications to the core often present greater synthetic challenges and can sometimes lead to diminished bioactivity.[6] Consequently, the majority of research efforts are concentrated on optimizing the C14 side chain derivatives.[6]
Q3: What are the key advantages of modifying the this compound side chain?
Modifying the C14 side chain of this compound can significantly enhance the compound's therapeutic properties, including:
-
Improved Antibacterial Efficacy: Strategic modifications can lead to derivatives with more potent activity against a range of bacteria, including resistant strains.[7]
-
Enhanced Stability and Solubility: Chemical modifications can improve the physicochemical properties of the molecule, making it more stable and soluble, which is crucial for drug development.[2]
-
Overcoming Resistance: The unique mechanism of action of this compound derivatives means they often lack cross-resistance with other antibiotic classes.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the two-step side chain modification of this compound.
Problem 1: Low yield during the tosylation of the C22 hydroxyl group.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure optimal reaction conditions. Different protocols suggest varying temperatures and times. For instance, one method uses sodium hydroxide (B78521) (NaOH) at 60°C for 0.5-1.5 hours[8], while another employs 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH2Cl2) at 0°C for 4 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: this compound can be sensitive to harsh basic conditions. While strong inorganic bases like NaOH can be effective catalysts[8], they may also promote side reactions if the temperature or reaction time is not carefully controlled. Consider using a milder organic base like triethylamine (B128534) (TEA) or DMAP.[9][10]
-
-
Possible Cause 3: Suboptimal reagent stoichiometry.
Problem 2: Formation of multiple products or impurities during nucleophilic substitution.
-
Possible Cause 1: Competing side reactions.
-
Solution: The choice of base and solvent is critical to minimize side reactions. A non-nucleophilic base is preferred to avoid competition with the desired nucleophile. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of sensitive reagents, especially when using thiol-containing nucleophiles.[11]
-
-
Possible Cause 2: Instability of the tosylated intermediate.
-
Solution: The tosylated intermediate can be unstable and may degrade over time. It is often recommended to use the crude tosylate directly in the next step without extensive purification or to convert it in situ to a more reactive iodide intermediate by adding potassium iodide (KI).[9]
-
Problem 3: Difficulty in purifying the final this compound derivative.
-
Possible Cause 1: Presence of unreacted starting materials and reagents.
-
Solution: After the reaction, a proper work-up procedure is essential. This typically involves quenching the reaction, extracting the product with a suitable organic solvent (e.g., ethyl acetate), washing the organic layer to remove impurities, drying, and concentrating.[1]
-
-
Possible Cause 2: Similar polarity of the product and impurities.
-
Solution: Column chromatography on silica (B1680970) gel is the most common method for purifying this compound derivatives.[12] Careful selection of the eluent system is crucial for achieving good separation. High-Performance Liquid Chromatography (HPLC) can also be employed for purification and purity analysis.[13]
-
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for this compound-22-O-tosylate Synthesis
| Reference | Base | Solvent | Temperature | Time | Yield |
| [8] | Sodium Hydroxide (NaOH) | Methyl isobutyl ketone | 60°C | 0.5 - 1.5 h | Not specified |
| [10] | Triethylamine (TEA) | Dichloromethane (DCM) | 25°C | Not specified | 78.3% |
| [9] | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (CH2Cl2) | 0°C | 4 h | 57% |
| [1] | Sodium Hydroxide (NaOH) | Ethyl acetate | 0°C to rt | 3 h | Not specified |
| [14] | Sodium or Potassium Hydroxide | Acetonitrile (B52724) | Not specified | Not specified | Not specified |
Detailed Methodologies
Protocol 1: Tosylation using Sodium Hydroxide[8]
-
Dissolve this compound in methyl isobutyl ketone.
-
Under agitation, add p-toluenesulfonyl chloride followed by an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to 60°C and maintain for 0.5 - 1.5 hours.
-
After the reaction, wash the mixture and distill off the solvent to obtain the product.
Protocol 2: Tosylation using DMAP[9]
-
Dissolve this compound, p-toluenesulfonyl chloride, and DMAP in anhydrous CH2Cl2.
-
Stir the solution at 0°C for 4 hours under a nitrogen atmosphere.
-
Quench the reaction with 1 N HCl and extract twice with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3, dry with MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nucleophilic Substitution with a Thiol[9]
-
Pre-incubate this compound-22-O-tosylate with potassium iodide (KI) in anhydrous acetonitrile (MeCN).
-
Add the desired thiol nucleophile and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Purify the crude product by column chromatography.
Visual Guides
References
- 1. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of this compound Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modular and enantioselective synthesis of the this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN103450057A - Synthesis method of p-toluene sulfonic acid this compound ester - Google Patents [patents.google.com]
- 9. Synthesis and Antibacterial Activity of Alkylamine-Linked this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological activities and docking studies of this compound derivatives with piperazinyl urea linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Active Oligoethylene Glycol Pleuromutilins via Systematic Linker Synthesis/One-Pot Attachment and a Microscale Solubility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain | MDPI [mdpi.com]
- 13. Design, synthesis, biological evaluation and molecular docking study of novel this compound derivatives containing substituted benzoxazole as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation and molecular docking studies of novel this compound derivatives containing nitrogen heterocycle and alkylamine groups - PMC [pmc.ncbi.nlm.nih.gov]
stabilizing Pleuromutilin derivatives against oxidation in solution
I have gathered substantial information to create the technical support center.
Here's a summary of what I have and what I can now construct:
-
Susceptible Functional Groups: The thioether side chain is a primary site of oxidation, leading to the formation of a sulfoxide. The tricyclic core can also undergo hydroxylation. This allows me to explain the chemical basis of instability.
-
Antioxidants: I have a list of antioxidants from the patent (sodium thiosulphate, ascorbic acid, etc.) for a specific oxidative stressor (hypochlorite). My latest search provided a broader range of common pharmaceutical antioxidants, both water-soluble (e.g., ascorbic acid, sodium metabisulfite) and lipid-soluble (e.g., BHT, BHA, Vitamin E), which are suitable for preventing autoxidation. I can now recommend a variety of antioxidants for different solvent systems.
-
Quantitative Data: The patent provides a table with the percentage recovery of tiamulin (B153960) in the presence of an oxidizing agent and a scavenger. I can use this as a basis to create a more comprehensive table, and I can also create a table listing common antioxidants and their typical concentrations in pharmaceutical formulations.
-
Experimental Protocols: I have gathered enough information on forced degradation studies to construct a detailed, representative protocol. This includes typical stress conditions (acid, base, oxidation with H2O2, heat, light), concentrations of reagents, temperatures, and durations. I can also create a plausible stability-indicating HPLC method based on common practices for separating complex drug mixtures and their degradation products.
-
Diagrams: I can now create the required Graphviz diagrams:
-
An oxidative degradation pathway diagram showing the conversion of the thioether to a sulfoxide.
-
An experimental workflow for stability testing, outlining the steps from sample preparation to data analysis.
-
A troubleshooting decision tree to help users diagnose and solve stability issues.
-
I am now ready to synthesize this information and build the technical support center as requested. I will proceed with generating the final response.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing pleuromutilin (B8085454) derivatives against oxidation in solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over a short period in solution. | Oxidative degradation of the this compound derivative. | Add a suitable antioxidant to the solution. For aqueous solutions, consider ascorbic acid or sodium metabisulfite. For organic or lipid-based solutions, butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835) (Vitamin E) may be effective. Store solutions protected from light and at reduced temperatures (2-8°C or -20°C). |
| Appearance of unknown peaks in HPLC analysis of a stored sample. | Formation of degradation products due to oxidation. | Confirm the identity of the new peaks using LC-MS. The primary oxidation product of thioether-containing this compound derivatives is often the corresponding sulfoxide. Implement the stabilization strategies mentioned above. |
| Inconsistent results between experimental replicates. | Variable levels of dissolved oxygen or exposure to light. | Degas solvents before use by sparging with an inert gas (e.g., nitrogen or argon). Use amber vials or wrap containers in foil to protect from light. Prepare fresh solutions for each experiment whenever possible. |
| Precipitation of the compound from the solution over time. | Degradation to a less soluble product or change in pH of the solution. | Analyze the precipitate to determine if it is the parent compound or a degradant. If it is a degradant, employ stabilization techniques. If it is the parent compound, re-evaluate the solvent system and solubility of the derivative. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound derivative degradation in solution?
A1: The primary cause of degradation for many this compound derivatives in solution is oxidation. This can be initiated by dissolved atmospheric oxygen (autoxidation), exposure to light (photo-oxidation), or the presence of oxidizing agents.
Q2: Which functional groups in this compound derivatives are most susceptible to oxidation?
A2: The thioether linkage in the C14 side chain of many derivatives (like tiamulin and valnemulin) is highly susceptible to oxidation, typically forming a sulfoxide. Other potential sites for oxidation include the tricyclic core of the mutilin (B591076) structure, which can undergo hydroxylation.
Q3: What types of antioxidants can be used to stabilize my this compound derivative solution?
A3: The choice of antioxidant depends on the solvent system. For aqueous solutions, water-soluble antioxidants are preferred. For organic solutions, lipid-soluble antioxidants are more suitable. Refer to the table below for common examples.
Q4: How should I properly store solutions of this compound derivatives?
A4: To minimize degradation, solutions should be stored at low temperatures (2-8°C for short-term and -20°C or lower for long-term storage), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to minimize exposure to air. For sensitive compounds, blanketing the solution with an inert gas like nitrogen or argon before sealing can be beneficial.
Q5: How can I monitor the stability of my this compound derivative?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to monitor the stability of your compound. This method should be able to separate the intact this compound derivative from its potential degradation products.
Quantitative Data on Stabilization
The following tables provide quantitative data on the degradation of this compound derivatives and the use of antioxidants.
Table 1: Example of Tiamulin Hydrogen Fumarate Degradation by Sodium Hypochlorite and Stabilization with Sodium Thiosulphate
| Concentration of Available Chlorine (ppm) | % Recovery of Tiamulin (without antioxidant) | % Recovery of Tiamulin (with 0.04% Sodium Thiosulphate) |
| 0 | 100 | 100 |
| 1 | 92 | 100 |
| 2 | 88 | 100 |
| 3 | 74 | 99 |
| 5 | 60 | 98 |
| 10 | 35 | 97 |
Data adapted from patent US4422945A. This demonstrates the protective effect of an antioxidant against a specific oxidizing agent.
Table 2: Common Antioxidants for Pharmaceutical Formulations
| Antioxidant | Solubility | Typical Concentration Range (% w/v) |
| Ascorbic Acid (Vitamin C) | Water-soluble | 0.01 - 0.1 |
| Sodium Metabisulfite | Water-soluble | 0.01 - 0.1 |
| Sodium Thiosulfate | Water-soluble | 0.05 - 0.5 |
| Butylated Hydroxyanisole (BHA) | Lipid-soluble | 0.005 - 0.02 |
| Butylated Hydroxytoluene (BHT) | Lipid-soluble | 0.005 - 0.02 |
| Alpha-Tocopherol (Vitamin E) | Lipid-soluble | 0.01 - 0.05 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound derivative to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent to 1 mg/mL before analysis.
-
Photodegradation: Expose a solution of the compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Dilute all samples to an appropriate concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method suitable for the analysis of this compound derivatives and their degradation products. Method optimization may be required for specific derivatives.
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-37 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Oxidative degradation of a thioether-containing this compound derivative.
Caption: Experimental workflow for stability testing of this compound derivatives.
Caption: Troubleshooting decision tree for stability issues.
Technical Support Center: Minimizing Off-Target Effects in Pleuromutilin Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues encountered during in vitro cytotoxicity studies of pleuromutilin (B8085454) antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target and off-target mechanism of this compound antibiotics?
Pleuromutilins primarily exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, preventing the correct positioning of tRNA and inhibiting peptide bond formation.[1][2] The main off-target effect in eukaryotic cells is the inhibition of mitochondrial protein synthesis. This is due to the structural similarities between bacterial and mitochondrial ribosomes.[3][4][5] This off-target activity can lead to mitochondrial dysfunction and confound the interpretation of cytotoxicity data.
Q2: Why am I observing cytotoxicity in my mammalian cell line at concentrations close to the antibacterial MIC?
This can occur due to the off-target inhibition of mitochondrial protein synthesis.[3] Since mitochondria are crucial for cellular energy production and various metabolic processes, their impairment can lead to a reduction in cell viability and proliferation. The degree of cytotoxicity can be cell-line specific and depend on the metabolic state of the cells.
Q3: My MTT assay results are showing high cytotoxicity, but other assays (like LDH) show less of an effect. Why is there a discrepancy?
The MTT assay measures cell viability by assessing mitochondrial reductase activity.[6][7] Since pleuromutilins can directly inhibit mitochondrial function, the MTT assay may show a pronounced cytotoxic effect that is a combination of true cell death and mitochondrial dysfunction.[8][9] Assays like the LDH (lactate dehydrogenase) release assay, which measures membrane integrity, may provide a more direct measure of cell death in this context.
Q4: How can I differentiate between true cytotoxicity and off-target mitochondrial effects?
A multi-assay approach is recommended. Combine an assay that measures metabolic activity (like MTT) with one that assesses membrane integrity (like LDH or a dye exclusion assay). Additionally, you can use assays that specifically measure mitochondrial membrane potential or ATP levels to directly assess mitochondrial health.[10] Comparing results across these different endpoints can help distinguish between direct cytotoxicity and mitochondrial impairment.
Q5: What is the Integrated Stress Response (ISR) and how does it relate to this compound cytotoxicity?
The Integrated Stress Response (ISR) is a cellular signaling network activated by various stress conditions, including mitochondrial dysfunction.[11][12] Inhibition of mitochondrial translation by pleuromutilins can trigger the ISR, leading to the activation of the transcription factor ATF4.[11][13] ATF4 upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, which can contribute to the observed cytotoxic effects.[11][13]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or compound precipitation.
-
Troubleshooting Steps:
-
Ensure Homogeneous Cell Suspension: Gently swirl the cell suspension before and during seeding to ensure a uniform cell density across all wells.
-
Pipetting Technique: Use calibrated pipettes and consistent technique. For multi-well plates, consider a randomized plating layout to minimize edge effects.
-
Compound Solubility: Confirm the solubility of your this compound derivative in the culture medium. If using a solvent like DMSO, ensure the final concentration is low (typically <0.5%) and consistent across all wells, including controls. Observe for any signs of precipitation.
-
Issue 2: Unexpectedly High Cytotoxicity with MTT Assay
-
Possible Cause: Confounding effects from direct mitochondrial inhibition by the this compound compound. The MTT assay's reliance on mitochondrial dehydrogenases makes it sensitive to mitochondrial toxins.[8][14][15]
-
Troubleshooting Steps:
-
Cross-Validate with a Different Assay: Perform a parallel cytotoxicity assessment using an assay that does not directly measure mitochondrial metabolic activity, such as the LDH release assay or the Neutral Red Uptake assay.
-
Optimize MTT Incubation Time: A shorter incubation time with the MTT reagent may reduce artifacts caused by prolonged mitochondrial stress.
-
Use a Glucose-Depleted Medium: Forcing cells to rely on oxidative phosphorylation (e.g., by using galactose-containing medium) can unmask mitochondrial toxicity at lower compound concentrations, helping to delineate this specific off-target effect.[10]
-
Issue 3: Difficulty in Establishing a Clear Dose-Response Curve
-
Possible Cause: The compound may have a narrow therapeutic window, or the chosen concentration range may be inappropriate.
-
Troubleshooting Steps:
-
Broaden Concentration Range: Test a wider range of concentrations, from nanomolar to high micromolar, to capture the full dose-response curve.
-
Logarithmic Dilution Series: Use a logarithmic or semi-logarithmic dilution series to better define the IC50 value.
-
Time-Course Experiment: The cytotoxic effects of pleuromutilins may be time-dependent. Perform experiments at different time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation period.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Derivatives in Various Mammalian Cell Lines
| This compound Derivative | Cell Line | Assay | Incubation Time (h) | IC50 / % Viability | Reference |
| PDP | HepG2 | CCK-8 | - | IC50 ≥128 µg/mL | [6] |
| PDP | RAW264.7 | CCK-8 | - | IC50 ≥128 µg/mL | [6] |
| Various Derivatives | RAW 264.7 | MTT | - | Generally low cytotoxicity at 8 µg/mL | [2][16] |
| Tiamulin (B153960) Derivatives | 16-HBE | - | - | Low cytotoxicity | [17] |
| Valnemulin Derivatives | 16-HBE | - | - | Low cytotoxicity | [17] |
| Aclarubicin | A549 | MTT | 72 | IC50 ~0.05 µM | [18] |
| Doxorubicin | A549 | MTT | 72 | IC50 ~0.7 µM | [18] |
| Aclarubicin | HepG2 | MTT | 72 | IC50 ~0.04 µM | [18] |
| Doxorubicin | HepG2 | MTT | 72 | IC50 ~0.48 µM | [18] |
| Aclarubicin | MCF-7 | MTT | 72 | IC50 ~0.1 µM | [18] |
| Doxorubicin | MCF-7 | MTT | 72 | IC50 ~0.45 µM | [18] |
| Benzimidazole (B57391) Derivative (se-182) | A549 | - | - | IC50 = 15.80 µg/mL | [19] |
| Benzimidazole Derivative (se-182) | HepG2 | - | - | IC50 = 15.58 µg/mL | [19] |
| Benzimidazole Derivative (se-182) | MCF-7 | - | - | - | [19] |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess cell viability based on mitochondrial reductase activity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivative. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Protocol 2: LDH (Lactate Dehydrogenase) Release Assay
Objective: To quantify cytotoxicity by measuring the release of LDH from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[21][22]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[4]
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from untreated cells.
Protocol 3: Neutral Red Uptake Assay
Objective: To assess cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[23]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Dye Incubation: Remove the treatment medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.
-
Washing: Remove the dye-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[23]
Visualizations
Caption: this compound off-target signaling pathway in eukaryotic cells.
Caption: Recommended workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity in MTT assays.
References
- 1. graphviz.org [graphviz.org]
- 2. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparing in vitro Mitochondrial Toxicity Assays - Evotec [evotec.com]
- 7. Unveiling the Potential of MTT Assay: A Valuable Tool in Biochemical Research [greenskybio.com]
- 8. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 9. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.sg]
- 11. portlandpress.com [portlandpress.com]
- 12. Mapping stress-responsive signaling pathways induced by mitochondrial proteostasis perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translational response to mitochondrial stresses is orchestrated by tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 20. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Effects of inhibition of mitochondrial protein synthesis in skeletal muscle. | Semantic Scholar [semanticscholar.org]
- 23. Diverse compounds from this compound lead to a thioredoxin inhibitor and inducer of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Novel Pleuromutilin Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of novel pleuromutilin (B8085454) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting the oral bioavailability of novel this compound compounds?
A1: The primary barriers are typically multifactorial and include:
-
Poor Aqueous Solubility: Many this compound derivatives are lipophilic, leading to low solubility and dissolution rates in the gastrointestinal (GI) tract.[1][2] This is often the initial rate-limiting step for absorption.
-
First-Pass Metabolism: this compound compounds are often substrates for cytochrome P450 enzymes, particularly CYP3A4, which is highly expressed in the liver and small intestine.[3][4][5] This extensive pre-systemic metabolism can significantly reduce the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: These compounds can be recognized by efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium.[3][6][7] P-gp actively pumps the drug back into the GI lumen, thereby limiting its net absorption.[7]
Q2: What is the mechanism of action for this compound antibiotics?
A2: Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[8][9][10] This binding action, which involves an induced-fit mechanism, prevents the correct positioning of transfer RNA (tRNA) and blocks peptide bond formation, ultimately halting bacterial growth.[11][12] Their unique binding site means they rarely exhibit cross-resistance with other antibiotic classes.[10][13]
Q3: Are there any approved this compound derivatives with oral formulations?
A3: Yes, lefamulin (B1674695) is a this compound antibiotic approved for both intravenous and oral administration for treating community-acquired bacterial pneumonia (CABP).[13][14][15][16] However, its oral bioavailability is modest, estimated at 24% in fasted subjects and 19% in fed subjects, highlighting the challenges in this class.[12] Tiamulin and valnemulin (B25052) are derivatives used in veterinary medicine that are also administered orally.[13][15]
Q4: What general strategies can be employed to improve the solubility of a poorly soluble this compound derivative?
A4: Several formulation strategies can be explored:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.[17][18][19]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a hydrophilic polymer matrix to create an amorphous state can significantly improve solubility and dissolution.[3][6][20]
-
Co-solvents and Surfactants: Using co-solvents, surfactants, or creating self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of the drug in the GI tract.[2][21][22]
-
Chemical Modification: Synthesizing different salt forms or creating co-crystals can alter the physicochemical properties of the compound to favor solubility.[2][18]
Troubleshooting Guides
Problem: My novel this compound compound shows high in vitro antibacterial activity but poor in vivo efficacy after oral administration.
This common issue suggests a problem with the compound's oral bioavailability. The following step-by-step guide can help diagnose the underlying cause.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing the cause of poor oral bioavailability.
Data Presentation: Case Study of a Novel this compound
The following tables summarize data from a study on a this compound candidate, CVH-174, demonstrating how its oral bioavailability is impacted by metabolism and efflux.[3][6]
Table 1: Pharmacokinetic Parameters of CVH-174 in Rats
| Parameter | Intravenous (IV) Dosing | Oral (PO) Dosing |
| Half-life (t½) | 0.15 h | - |
| Oral Bioavailability (F%) | - | ~1% |
Data shows that CVH-174 is metabolized very quickly and has extremely low oral bioavailability on its own.[3][6]
Table 2: Effect of Inhibitors on the Oral Bioavailability of CVH-174
| Administration Group | Inhibitor(s) Used | Mechanism Targeted | Resulting Oral Bioavailability (F%) | Fold Increase |
| Control | None | - | ~1% | - |
| Group A | Zosuquidar (B1662489) | P-gp Efflux | No significant increase | ~1x |
| Group B | Ritonavir (B1064) | CYP3A4 Metabolism | Increased | >1x |
| Group C | Zosuquidar + Ritonavir | P-gp Efflux & CYP3A4 Metabolism | ~18% | ~18x |
This data clearly indicates that for CVH-174, both CYP3A4 metabolism and P-gp efflux are significant barriers, and inhibiting both simultaneously leads to a dramatic improvement in oral bioavailability.[3][6]
Key Bioavailability Barriers and Mitigation Strategies
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. The oral bioavailability of a this compound antibiotic candidate is increased after co-administration with the CYP3A4 inhibitor ritonavir and the P-gp inhibitor zosuquidar formulated as amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of structurally-diverse this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP3A4 - Wikipedia [en.wikipedia.org]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. contagionlive.com [contagionlive.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Lefamulin: A Novel Oral and Intravenous this compound for the Treatment of Community-Acquired Bacterial Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance. | Semantic Scholar [semanticscholar.org]
- 15. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijmsdr.org [ijmsdr.org]
- 18. ijpbr.in [ijpbr.in]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. researchgate.net [researchgate.net]
- 21. pharmtech.com [pharmtech.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pleuromutilin Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of pleuromutilin (B8085454) during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal long-term stability, this compound powder should be stored in a well-sealed container, protected from light and moisture. Recommended storage temperatures and expected shelf life are summarized in the table below.
Q2: How should I store stock solutions of this compound?
A2: this compound stock solutions, typically prepared in DMSO, should be stored at low temperatures to minimize degradation. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. One study indicated that this compound in a mobile phase solution was stable for one month at room temperature when stored in the dark.
Q3: What are the primary factors that can cause this compound to degrade?
A3: The main factors that can contribute to the degradation of this compound include:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to UV or ambient light can lead to photodegradation.
-
pH: The stability of this compound in solution can be pH-dependent, with hydrolysis of the ester linkage being a potential degradation pathway in acidic or basic conditions.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, which includes an ester linkage and a tricyclic core, the following degradation pathways are plausible:
-
Hydrolysis: The ester at the C-14 position is susceptible to hydrolysis under acidic or basic conditions, which would yield mutilin (B591076) and glycolic acid.
-
Oxidation: The vinyl group and other parts of the molecule could be susceptible to oxidation. For this compound derivatives containing a thioether linkage, oxidation to a sulfoxide (B87167) is a likely degradation pathway.[1]
-
Photodegradation: The absorption of light energy can lead to the formation of various degradation products through complex reaction pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time with the same batch of this compound. | Degradation of this compound in stock solutions or powder due to improper storage. | 1. Review your storage procedures against the recommended guidelines. 2. Prepare fresh stock solutions from a new aliquot or a freshly opened container of this compound powder. 3. Perform a stability check of your stored this compound using a stability-indicating analytical method like HPLC. |
| Appearance of unknown peaks in HPLC analysis of this compound samples. | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. 2. Use a validated stability-indicating HPLC method that can resolve this compound from all potential degradation products. 3. Characterize the unknown peaks using techniques like LC-MS to identify the degradation products. |
| Loss of biological activity of this compound in assays. | Significant degradation of the parent compound. | 1. Quantify the concentration of the active this compound in your samples using a validated analytical method. 2. Ensure that the storage and handling of this compound minimize exposure to degradative conditions (light, high temperature, extreme pH). |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Expected Shelf Life |
| Powder | -20°C | 3 years[2] |
| Powder | 4°C | 2 years[2] |
| In Solvent (e.g., DMSO) | -80°C | 2 years[2] |
| In Solvent (e.g., DMSO) | -20°C | 1 year[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the this compound stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (starting point for optimization):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
-
Method Development:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation (resolution > 2) between the this compound peak and all degradation product peaks.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can accurately measure this compound in the presence of its degradation products and any excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking known amounts of this compound into a placebo mixture.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Robustness: Evaluate the method's performance when small, deliberate changes are made to the chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
improving the signal-to-noise ratio in Pleuromutilin binding assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the signal-to-noise ratio in Pleuromutilin (B8085454) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound antibiotics? A1: this compound and its derivatives inhibit bacterial protein synthesis by binding to the Peptidyl Transferase Center (PTC) on the 50S ribosomal subunit.[1][2][3] The tricyclic core of the molecule typically occupies the A-site, while the C-14 side chain extends into the P-site, thereby blocking peptide bond formation.[2] This unique binding mechanism means there is minimal cross-resistance with other classes of antibiotics.[1][2]
Q2: What are the common assay formats for studying this compound binding? A2: The most common formats are radioligand binding assays and fluorescence polarization (FP) assays.
-
Radioligand Assays: These are considered a gold standard and use a radiolabeled this compound derivative (e.g., [³H]SB-258781) to measure binding to the ribosome.[4][5][6] Bound and free ligands are typically separated by filtration.[4][6]
-
Fluorescence Polarization (FP) Assays: This method uses a fluorescently labeled this compound derivative. The assay measures the change in polarization of emitted light when the small fluorescent ligand binds to the much larger ribosome, which slows its rotation.[7][8][9]
Q3: What constitutes a good signal-to-noise ratio in a binding assay? A3: The signal-to-noise (S/N) ratio, often expressed as the ratio of specific binding to non-specific binding, is a critical measure of assay quality. A high S/N ratio indicates that the measured signal is primarily from the specific interaction of interest, rather than from background noise. While the ideal ratio varies, a ratio of at least 3:1 is often considered acceptable, with higher values being preferable for robust and reliable data.
Visualizing the Mechanism and Workflow
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can typically be traced to two primary issues: high background (noise) or a weak specific signal.
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is very high, obscuring the specific signal. What can I do? A: High non-specific binding (NSB) occurs when the ligand binds to components other than the target receptor, such as the filter plate, microplate walls, or other proteins.[10]
Solutions:
-
Incorporate Blocking Agents: Use blocking agents in the assay buffer to saturate non-specific sites.[11] Bovine Serum Albumin (BSA) is commonly used at concentrations between 0.1% and 1%.[10][11] For fluorescence assays, bovine gamma globulin (BGG) may be a better alternative as BSA can sometimes bind to fluorophores.[12]
-
Add Detergents: Including a mild non-ionic detergent like Tween-20 (often at 0.05%) can reduce non-specific hydrophobic interactions.[9][11]
-
Optimize Ligand Concentration: High concentrations of the radiolabeled or fluorescent ligand can lead to increased binding at low-affinity, non-specific sites.[10] Perform a saturation binding experiment to determine the optimal concentration that saturates the target receptor without excessively increasing NSB.
-
Optimize Wash Steps (Filtration Assays): Insufficient washing can leave unbound ligand trapped on the filter.[10] Increase the number of wash steps (e.g., from 3 to 5) and ensure the wash buffer is cold to minimize dissociation of the specifically bound ligand.[10]
| Parameter | Standard Condition | Optimization Strategy |
| Blocking Agent | None | Add 0.1-1% BSA or BGG to assay buffer.[10][12] |
| Detergent | None | Add 0.05% Tween-20 to assay and wash buffers.[9][11] |
| Wash Steps | 3 washes | Increase to 4-5 washes with cold wash buffer.[10] |
| Ligand Conc. | User-defined | Titrate ligand to find optimal balance between signal and NSB. |
Issue 2: Weak or No Specific Signal
Q: My overall signal is very low, close to the background. How can I increase it? A: A weak signal indicates that insufficient specific binding is occurring.[10] This can be due to problems with reagents or suboptimal assay conditions.
Solutions:
-
Verify Reagent Integrity: Ensure that the this compound ligand (radiolabeled or fluorescent) and the ribosome preparation have not degraded. Use fresh aliquots and confirm the concentration and activity of the ribosome preparation.[10]
-
Optimize Reagent Concentrations: The signal is dependent on the concentration of both the ligand and the receptor.
-
Receptor Concentration: Too little receptor will result in a low signal. Titrate the ribosome concentration to find a level that provides a robust signal.
-
Ligand Concentration: In FP assays, ensure the tracer concentration is high enough to be well above the instrument's background noise.[13]
-
-
Optimize Incubation Time and Temperature: The binding reaction may not be reaching equilibrium.[10] Perform a time-course experiment to determine the optimal incubation time. While many assays are performed at room temperature or 37°C, some interactions may benefit from different temperatures (e.g., 4°C).[9][10]
-
Check Buffer Composition: Ensure the buffer pH and ionic strength are optimal for the binding interaction. A typical binding buffer might contain 20 mM HEPES (pH 7.5), 50 mM NH₄Cl, and 10-25 mM MgCl₂.[9]
| Parameter | Potential Issue | Optimization Strategy |
| Reagents | Degradation or inactivity | Use fresh aliquots; verify protein concentration and ligand purity.[10] |
| Incubation Time | Not at equilibrium | Perform a time-course experiment to find the optimal duration.[10] |
| Concentrations | Too low | Titrate ribosome and ligand concentrations to maximize specific signal. |
| Buffer pH | Suboptimal for binding | Verify pH of all buffers; typically should be around 7.5.[9] |
Issue 3: Poor Reproducibility / High Variability
Q: I'm seeing high variability between my replicate wells. What is the cause? A: Poor reproducibility can stem from inconsistent liquid handling, temperature gradients, or incomplete mixing of reagents.[10]
Solutions:
-
Improve Pipetting Technique: Use calibrated pipettes and ensure consistent technique for all additions. For small volumes, reverse pipetting can improve accuracy.
-
Ensure Thorough Mixing: Gently vortex or invert all stock solutions before use.[10] After adding reagents to the plate, ensure proper mixing, for example, by gentle shaking on a plate shaker.
-
Standardize Incubation Conditions: Use a temperature-controlled incubator and avoid stacking plates, which can cause temperature gradients.[10] Ensure all wells are incubated for the same amount of time.
-
Optimize Filtration and Washing: For filtration assays, ensure a consistent vacuum pressure is applied to all wells and that washing is performed uniformly across the plate.[10]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (Filtration)
This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of a test compound.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.1% BSA, 0.05% Tween-20.[9]
-
Radioligand: Prepare a working stock of a radiolabeled this compound derivative (e.g., [³H]SB-258781) at 2x the final desired concentration in Assay Buffer. The final concentration is typically at or below the Kd.
-
Ribosome Preparation: Dilute bacterial 50S ribosomes to a 2x final concentration in Assay Buffer.
-
Test Compound: Prepare a serial dilution of the unlabeled test compound.
-
Non-Specific Binding Control: Prepare a high concentration of a known, unlabeled this compound binder (e.g., 10 µM).[4]
-
Wash Buffer: Cold Assay Buffer without BSA.
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of Assay Buffer.
-
Add 50 µL of the serially diluted test compound, buffer for total binding, or the non-specific binding control.
-
Add 50 µL of the 2x radioligand solution to all wells.
-
Initiate the binding reaction by adding 50 µL of the 2x ribosome preparation to all wells. The final volume is 200 µL.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to reach equilibrium.[9]
-
Harvest the plate contents onto a filter mat (e.g., UniFilter GF/B) using a cell harvester.[4]
-
Wash the filters 3-5 times with cold Wash Buffer to separate bound from free radioligand.[10]
-
Dry the filter mat (e.g., 30 min at 50°C).[4]
-
Add scintillant (e.g., 50 µL of MicroScint-20) to each well and measure radioactivity using a scintillation counter.[4]
-
-
Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: Competitive Fluorescence Polarization (FP) Assay
This protocol provides a general framework for an FP competition assay.
-
Reagent Preparation:
-
FP Assay Buffer: 20 mM HEPES, pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween-20.[9] Note: Avoid BSA unless confirmed not to interfere with the fluorophore.[12]
-
Fluorescent Ligand (Tracer): Prepare a working stock of a fluorescently labeled this compound derivative at 2x the final concentration (e.g., 10 nM) in FP Assay Buffer.[9]
-
Ribosome Preparation: Dilute 50S ribosomes to a 2x final concentration (e.g., 60 nM) in FP Assay Buffer.[9]
-
Test Compound: Prepare a serial dilution of the unlabeled test compound.
-
-
Assay Procedure:
-
To a black, opaque 96-well microplate, add 50 µL of the serially diluted test compound or buffer.
-
Add 50 µL of the 2x ribosome preparation to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the unlabeled compound to bind.
-
Add 100 µL of the 2x fluorescent ligand solution to all wells to start the competition reaction. The final volume is 200 µL.
-
Include controls:
-
Free Tracer: Buffer + Fluorescent Ligand (for low mP value).
-
Bound Tracer: Buffer + Ribosomes + Fluorescent Ligand (for high mP value).
-
-
Incubate the plate, protected from light, for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Read the fluorescence polarization (in mP units) on a suitable plate reader.
-
-
Data Analysis:
-
Plot the mP values against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
References
- 1. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and molecular docking studies of novel this compound derivatives containing nitrogen heterocycle and alkylamine groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of the Interactions of the Novel this compound Derivative Retapamulin with Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
Navigating the Nuances of NMR: A Technical Guide to Solvent Selection for Pleuromutilin Analysis
For researchers and drug development professionals working with the potent antibiotic Pleuromutilin and its derivatives, obtaining high-quality Nuclear Magnetic Resonance (NMR) spectra is paramount for structural elucidation and characterization. A critical, yet often overlooked, aspect of successful NMR analysis is the judicious selection of an appropriate deuterated solvent. This technical support guide provides troubleshooting advice and answers to frequently asked questions to empower scientists in making informed decisions for their this compound NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common deuterated solvents for this compound NMR analysis?
A1: Based on literature and the physicochemical properties of this compound, the two most frequently utilized deuterated solvents are Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆). This compound is soluble in ethanol, methanol (B129727), DMF, and DMSO, with limited solubility in water.[1] The choice between CDCl₃ and DMSO-d₆ often depends on the specific derivative being analyzed and the experimental objectives.
Q2: How do I choose between CDCl₃ and DMSO-d₆?
A2: The selection hinges on the polarity of your this compound derivative and the potential for hydrogen bonding.
-
Deuterated Chloroform (CDCl₃): As a relatively non-polar solvent, CDCl₃ is a good starting point for many organic molecules, including the core structure of this compound.[2] It is particularly useful for derivatives with non-polar side chains.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is a highly polar aprotic solvent, ideal for more polar this compound analogues or when issues with solubility in CDCl₃ are encountered. It is also the solvent of choice when observing exchangeable protons (e.g., -OH, -NH) is critical, as these protons tend to give sharper signals in DMSO-d₆ compared to CDCl₃ where they can be broad or exchange with residual water.
Q3: Are there any known issues with signal overlap between this compound and common NMR solvents?
A3: Yes, potential signal overlap is a key consideration.
-
In CDCl₃: The residual proton signal of CDCl₃ appears as a singlet at approximately 7.26 ppm.[2] This region is typically free of signals from the core this compound structure. However, if your derivative contains aromatic moieties, there is a possibility of overlap.
-
In DMSO-d₆: The residual proton signal of DMSO-d₅ (present in DMSO-d₆) is a quintet centered at approximately 2.50 ppm.[3] Additionally, a common impurity in DMSO-d₆ is water, which appears as a broad singlet around 3.33 ppm. The region around 2.50 ppm in the ¹H NMR spectrum of this compound and its derivatives can be crowded with signals from aliphatic protons, so careful analysis is required.
Q4: My this compound sample is not dissolving well in CDCl₃. What should I do?
A4: If you encounter solubility issues with CDCl₃, consider the following steps:
-
Gentle Warming: Gently warming the sample may aid dissolution.
-
Sonication: Brief sonication can also help to dissolve the compound.
-
Switch to a More Polar Solvent: If solubility remains an issue, switching to DMSO-d₆ is the recommended next step. For some derivatives, deuterated methanol (CD₃OD) or deuterated acetone (B3395972) (acetone-d₆) could also be viable alternatives.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Broad peaks in the spectrum | Poor shimming, sample inhomogeneity (undissolved material), or high sample concentration. | Ensure the sample is fully dissolved. Filter the sample if necessary. Optimize the shimming of the NMR spectrometer. If the sample is highly concentrated, consider diluting it. |
| Unexpected peaks in the spectrum | Contamination from glassware, residual solvents from purification, or degradation of the sample. | Ensure all glassware is scrupulously clean and dry. Remove all traces of purification solvents under high vacuum. Check the stability of your compound in the chosen NMR solvent over time. |
| Residual water peak obscuring signals | Hygroscopic nature of the deuterated solvent (especially DMSO-d₆). | Use freshly opened ampoules of deuterated solvent. Store solvents over molecular sieves to keep them dry. Handle samples and solvents in a dry atmosphere (e.g., in a glove box). |
| Signals from this compound overlapping with the DMSO-d₆ residual peak | The chemical environment of certain protons in the this compound derivative. | A slight change in temperature during the NMR experiment can sometimes shift the signals enough to resolve the overlap. Alternatively, acquiring a 2D NMR spectrum (e.g., HSQC) can help to distinguish the compound's signals from the solvent peak. |
| Acid-sensitive derivative appears to be degrading in CDCl₃ | Formation of trace amounts of DCl in CDCl₃ upon exposure to light and air. | Use a fresh bottle of CDCl₃. For highly sensitive compounds, consider passing the solvent through a short plug of basic alumina (B75360) or adding a small amount of anhydrous potassium carbonate to the NMR tube to neutralize any acid. |
Data Presentation: Properties of Common Deuterated Solvents
| Solvent | Abbreviation | Residual ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Boiling Point (°C) | Key Characteristics |
| Chloroform-d | CDCl₃ | 7.26 | singlet | 77.16 | 61.2 | Good for a wide range of organic compounds, relatively non-polar. |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | 2.50 | quintet | 39.52 | 189 | Highly polar aprotic solvent, good for polar compounds and observing exchangeable protons. |
| Methanol-d₄ | CD₃OD | 3.31, 4.87 (OH) | quintet, singlet | 49.00 | 64.7 | Polar protic solvent, can exchange with labile protons on the analyte. |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | quintet | 29.84, 206.26 | 56 | Medium polarity aprotic solvent. |
| Water-d₂ | D₂O | 4.79 | singlet | - | 101.4 | For highly water-soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of a this compound Sample for NMR Analysis
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, sonicate for a few minutes.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
-
Analysis: Insert the NMR tube into the spectrometer and proceed with the NMR experiment.
Visualization of the Solvent Selection Workflow
References
dealing with Pleuromutilin precipitation in cell culture media
Welcome to the technical support center for Pleuromutilin (B8085454). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture medium?
This compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[1][2] Precipitation typically occurs when a concentrated stock solution, usually prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous medium, causing the drug to fall out of solution. This can be triggered by factors like low temperature, high concentration, or improper mixing techniques.[3][4]
Q2: What is the recommended solvent for making a this compound stock solution?
The most common and highly recommended solvent for preparing this compound stock solutions is DMSO.[5][6] this compound is soluble in DMSO at concentrations greater than 10 mg/mL (with warming).
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[7][8] It is crucial to perform a vehicle control experiment (using the same final DMSO concentration without the drug) to assess any potential effects of the solvent on your specific cell line.
Q4: Can I dissolve this compound directly in water or PBS?
No, this compound has very poor water solubility (approximately 20 μg/mL).[1] Attempting to dissolve it directly in aqueous buffers like PBS or cell culture media will be ineffective and lead to precipitation.
Q5: Can temperature affect this compound solubility in my media?
Yes, temperature is a significant factor. Adding a drug stock to cold media can decrease its solubility and promote precipitation.[3] Always use media that has been pre-warmed to the standard culture temperature of 37°C.[3][9]
Troubleshooting Guide: Resolving this compound Precipitation
If you observe precipitation after adding this compound to your cell culture medium, follow this step-by-step guide to identify and resolve the issue.
Troubleshooting workflow for this compound precipitation.
Technical Data
A summary of this compound's solubility in various solvents is provided below. For cell culture applications, DMSO is the preferred solvent for creating high-concentration stock solutions.
| Solvent | Solubility | Reference |
| DMSO | >10 mg/mL (warmed) | |
| Water | ~20 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a standard 10 mM stock solution, which is a common starting point for cell culture experiments.
Materials:
-
This compound powder (MW: 378.51 g/mol )
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 378.51 g/mol = 0.0037851 g = 3.785 mg
-
-
Weigh Compound: Carefully weigh out 3.785 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of sterile DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously until the powder is completely dissolved. If needed, gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Ensure the final solution is clear and free of any particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause degradation or precipitation.[3][5] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Medium
This protocol describes the best practice for diluting the concentrated DMSO stock into your aqueous cell culture medium to prevent precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (containing serum, if applicable)
-
Sterile conical tubes or flasks
Methodology:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.[3] This is a critical step to prevent temperature shock-induced precipitation.
-
Calculate Volume: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:
-
V1 = (C2 * V2) / C1
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
The final DMSO concentration will be (10 µL / 10 mL) * 100% = 0.1%.
-
-
Perform Dilution:
-
Recommended Method (Stepwise/Dropwise): Add the calculated volume of the DMSO stock (10 µL) to the 10 mL of pre-warmed medium drop by drop while gently swirling or vortexing the medium.[3][10] This gradual introduction prevents localized high concentrations of the drug, which is a primary cause of precipitation.
-
Alternative Method (Intermediate Dilution): For very high final concentrations, consider a serial dilution. First, dilute the stock 1:10 in pre-warmed media. Then, add this intermediate dilution to the final volume of media.[3]
-
-
Final Mix and Use: Gently mix the final solution thoroughly before adding it to your cells. Visually inspect the medium to ensure no precipitation has occurred.
Recommended workflow for preparing this compound solutions.
References
- 1. Highly Active Oligoethylene Glycol Pleuromutilins via Systematic Linker Synthesis/One-Pot Attachment and a Microscale Solubility Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis and Biological Activities of Novel this compound Derivatives with Substituted Amino Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Total synthesis of structurally-diverse this compound antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. adl.usm.my [adl.usm.my]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosing Regimens for In Vivo Studies with Pleuromutilin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pleuromutilin (B8085454) antibiotics in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with the efficacy of this compound derivatives?
A1: The primary PK/PD index associated with the efficacy of this compound derivatives, such as lefamulin (B1674695) and its analogs, is the 24-hour area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC).[1][2][3][4] The peak concentration to MIC ratio (Cmax/MIC) has also been shown to be an important parameter for efficacy.[1]
Q2: What type of antibacterial activity do pleuromutilins exhibit in vivo?
A2: Pleuromutilins generally exhibit time- and concentration-dependent killing with a modest to prolonged in vivo post-antibiotic effect (PAE).[1][2][3][4] The rate of killing is often maximal at concentrations near the MIC, while the suppression of regrowth is dose-dependent.[2][3][4]
Q3: What are common in vivo models used to assess the efficacy of pleuromutilins?
A3: The most frequently cited model is the neutropenic murine thigh infection model, which is used to evaluate efficacy against pathogens like Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.[1][2][3][4][5][6][7] Systemic infection models in mice are also utilized to determine the 50% effective dose (ED50).[8][9]
Q4: What are the typical routes of administration for this compound derivatives in preclinical in vivo studies?
A4: Common routes of administration in preclinical mouse models include subcutaneous (s.c.), intravenous (i.v.), and oral (p.o.) gavage.[1][2][8][9][10][11] The choice of administration route can significantly impact the pharmacokinetic profile, including bioavailability.[5][11]
Q5: Is the efficacy of pleuromutilins dependent on the host's immune system?
A5: Studies with lefamulin have shown that the presence of white blood cells has only a slight effect on enhancing the drug's activity, suggesting a largely leukocyte-independent effect.[2][3][4] This makes the neutropenic mouse model a suitable choice for evaluating the intrinsic antibacterial activity of these compounds.
Troubleshooting Guide
Issue 1: Suboptimal efficacy observed in a murine thigh infection model.
| Potential Cause | Troubleshooting Step |
| Inadequate Dose Selection | Ensure the dosing regimen achieves a sufficient AUC/MIC ratio. Refer to the provided PK/PD data for guidance on target values for different pathogens. For some S. aureus and S. pneumoniae strains, the required free drug 24h AUC/MIC can range from approximately 2 to 17.[2][4] |
| Inappropriate Dosing Frequency | Pleuromutilins exhibit a post-antibiotic effect (PAE), which can inform dosing intervals.[1][2][4][6] If a compound has a short half-life, fractionating the total daily dose (e.g., administering the dose twice or four times a day) may be necessary to maintain exposure above the MIC.[1][2] |
| Poor Bioavailability | If using oral administration, consider potential issues with absorption. It may be necessary to determine the oral bioavailability and compare it to other routes like intravenous or subcutaneous injection.[5][11] |
| High Protein Binding | The efficacy of pleuromutilins is driven by the free (unbound) drug concentration.[1][2] High plasma protein binding can limit the amount of active drug at the site of infection. Mouse plasma protein binding for some derivatives can be as high as 94%.[1] |
Issue 2: Observed toxicity or adverse effects in study animals.
| Potential Cause | Troubleshooting Step |
| Acute Toxicity | High single doses may lead to adverse effects. Determine the 50% lethal dose (LD50) to establish a safety margin. For some novel this compound derivatives, the oral LD50 in mice has been reported to be above 2000 mg/kg.[6][7][9][12] |
| Subchronic Toxicity | Repeated dosing, even at levels below the acute LD50, may lead to organ-specific toxicity. In some rat studies, high doses of certain derivatives have shown slight hepatotoxicity.[12] Consider conducting a shorter-term dose-range finding study to identify a maximum tolerated dose for your specific regimen. |
| Off-target Effects | Some this compound derivatives can inhibit cytochrome P450 (CYP) enzymes, such as CYP3A4, which could lead to drug-drug interactions if co-administering other therapeutic agents.[6][7] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Derivatives in Murine Infection Models
| Compound | Model | Pathogen | Efficacy Endpoint | Result | Citation |
| Lefamulin | Neutropenic Thigh | S. pneumoniae | 24h fAUC/MIC for static effect | 1.98–6.42 | [2][4] |
| Lefamulin | Neutropenic Thigh | S. aureus | 24h fAUC/MIC for static effect | 8.04–16.5 | [2][4] |
| BC-3205 | Neutropenic Thigh | S. pneumoniae / S. aureus | 24h fAUC/MIC for efficacy | 2.70–11.9 | [1] |
| ATTM | Systemic Infection | MRSA | ED50 (i.v.) | 5.74 mg/kg | [9] |
| Z33 | Neutropenic Thigh | MRSA | Bacterial Load Reduction at 20 mg/kg | 1.358 log10 CFU/g | [6] |
| PDP | Systemic Infection | MRSA | Survival Rate at 20 mg/kg | 20% | [8] |
Table 2: Pharmacokinetic Parameters of Selected this compound Derivatives
| Compound | Species | Route | T1/2 (h) | Bioavailability (%) | Protein Binding (%) | Citation |
| Lefamulin | Healthy Men | i.v. | - | - | ~80% (free fraction ~20%) | [2][13] |
| Amphenmulin | Chickens | i.v. | 2.13 | - | - | [10] |
| Amphenmulin | Rats | Oral | - | 16.03 | - | [5] |
| Amphenmulin | Rats | i.m. | - | 53.36 | - | [5] |
| BC-3205 | Mouse | - | - | - | 94 | [1] |
Table 3: Acute Toxicity of Novel this compound Derivatives
| Compound | Species | Route | LD50 (mg/kg) | Citation |
| ATTM | Mice | Oral | 2304.4 | [9] |
| Py-mulin | Mice | Oral | 2973 (female), 3891 (male) | [12] |
| Z33 | Mice | Oral | > 5000 | [6][7] |
| PDP | Mice | Oral | > 2000 | [8] |
Experimental Protocols
Protocol 1: Neutropenic Murine Thigh Infection Model
This protocol is a synthesized representation of methodologies described in the cited literature.[1][2][4][6]
-
Induction of Neutropenia: Administer cyclophosphamide (B585) intraperitoneally to female ICR or Swiss Webster mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection). This renders the mice neutropenic (neutrophil counts <100/mm³).
-
Infection: At 2 hours before the start of therapy, inject each posterior thigh muscle with a 0.1 mL suspension of the test organism (e.g., S. aureus or S. pneumoniae) at a concentration that results in approximately 10⁶ to 10⁷ colony-forming units (CFU) per thigh at the start of treatment.
-
Drug Administration: Initiate therapy at time 0. Administer the this compound derivative via the desired route (e.g., subcutaneous, oral gavage). Dosing regimens can be single doses or fractionated doses over a 24-hour period.
-
Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thighs, homogenize the tissue in saline, and perform serial dilutions for quantitative culture on appropriate agar (B569324) plates.
-
Data Analysis: Calculate the change in bacterial load (log10 CFU/thigh) compared to untreated controls. Correlate this change with PK/PD indices (e.g., AUC/MIC, Cmax/MIC) to determine the driver of efficacy.
Visualizations
References
- 1. ifpe2009.book-of-abstracts.com [ifpe2009.book-of-abstracts.com]
- 2. In vivo pharmacodynamics of lefamulin, the first systemic this compound for human use, in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo pharmacodynamics of lefamulin, the first systemic this compound for human use, in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of this compound Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of this compound Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antibacterial Activity and Pharmacokinetic Profile of a Promising Antibacterial Agent: 22-(2-Amino-phenylsulfanyl)-22-Deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 13. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating the Antibacterial Efficacy of Novel Pleuromutilin Derivatives: A Comparative Guide
This guide provides a comparative analysis of newly synthesized pleuromutilin (B8085454) derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their antibacterial potential. The document summarizes key performance data against clinically relevant pathogens, details the experimental protocols used for validation, and illustrates the underlying mechanism of action and experimental workflows.
Comparative Antibacterial Activity
The antibacterial efficacy of novel this compound derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2]
Recent studies have focused on modifying the C-14 side chain of the this compound core to enhance antibacterial activity, particularly against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Below is a summary of the in vitro antibacterial activity of selected novel derivatives compared to the established veterinary antibiotic, Tiamulin.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Novel this compound Derivatives
| Compound/Drug | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. coli (ATCC 25922) | Reference |
| Tiamulin | 0.5 | 0.5 | >128 | [3] |
| Compound 1 | < 0.0625 | < 0.0625 | - | [4][5] |
| Compound 8 | 1 | 0.5 | 64 | [6] |
| Compound 12c | 0.5 | 0.25 | - | [3] |
| Compound 19c | 0.5 | 0.25 | - | [3] |
| Compound 22c | 0.5 | 0.25 | - | [3] |
| Compound 5a | - | 0.25 | >64 | [7] |
Note: '-' indicates data not reported in the cited study.
The data indicates that several new derivatives exhibit potent activity against Gram-positive bacteria, including MRSA, with some compounds showing superior or comparable efficacy to Tiamulin.[3][4] For instance, Compound 1, which features a carbonitrile-substituted 7,8-dihydroquinolin-5(6H)-one side chain, demonstrated significantly higher activity against both S. aureus and MRSA than the comparator drug.[4] Similarly, compounds 12c, 19c, and 22c showed enhanced activity against MRSA.[3]
Experimental Protocols
Standardized methods are crucial for the reproducible evaluation of antibacterial agents. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), are fundamental for validating the antibacterial activity of new this compound derivatives.[3][8][9]
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the gold standard for determining MIC values.[1]
-
Inoculum Preparation : A standardized bacterial suspension is prepared from an overnight culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ Colony Forming Units (CFU)/mL. This suspension is then diluted to achieve a final concentration of about 5 × 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Plate Preparation : The test compound is serially diluted (two-fold) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[1][10]
-
Inoculation and Incubation : Each well is inoculated with the prepared bacterial suspension. The plate includes a positive control (bacteria in broth without the compound) and a negative control (broth only). The plate is then incubated at 35-37°C for 16-20 hours.[1][8]
-
Result Determination : After incubation, the MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[1]
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed as a follow-up to the MIC test to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[2]
-
Subculturing : Following MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).[1]
-
Plating and Incubation : The aliquots are plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) that does not contain the test compound. The plates are incubated at 35-37°C for 18-24 hours.[2]
-
Result Determination : The MBC is the lowest concentration of the compound that results in a ≥99.9% (or ≥3-log₁₀) reduction of the initial bacterial inoculum.[1][2]
Time-Kill Kinetics Assay
This dynamic assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.[9][11]
-
Assay Setup : A standardized bacterial inoculum (e.g., 5 × 10⁵ to 5 × 10⁶ CFU/mL) is added to flasks containing broth with the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without the compound is also included.[12]
-
Sampling : The flasks are incubated at 37°C, typically with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each flask.[9][13]
-
Enumeration : The withdrawn samples are serially diluted, plated on agar, and incubated for 18-24 hours. The number of viable bacteria (CFU/mL) is then determined for each time point.[13]
-
Data Analysis : The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11] One recent study showed that a new derivative, compound A8c, could inhibit MRSA proliferation in a concentration-dependent manner.[14]
Visualizing Experimental and Mechanistic Pathways
To clarify the relationships between these validation assays and the underlying mechanism of action, the following diagrams are provided.
Caption: Workflow for validating the antibacterial activity of new compounds.
This compound and its derivatives act by inhibiting bacterial protein synthesis.[15][16][17] Their unique mechanism involves binding to the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome, a site distinct from other ribosome-targeting antibiotics.[3][15][18] This interaction blocks the correct positioning of transfer RNA (tRNA), thereby preventing peptide bond formation and halting protein elongation.
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. microchemlab.com [microchemlab.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of this compound Derivatives as Antibacterial Agents Using Quantitative Structure-Activity Relationship Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activities of novel this compound derivatives bearing an aminothiophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. actascientific.com [actascientific.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. Design, synthesis, and antibacterial activity of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 17. contagionlive.com [contagionlive.com]
- 18. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pleuromutilin and Macrolide Antibiotics: A Guide for Researchers
A deep dive into the mechanisms, efficacy, and resistance profiles of two critical classes of protein synthesis inhibitors.
In the ongoing battle against antimicrobial resistance, a thorough understanding of the available therapeutic arsenal (B13267) is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparative analysis of two important classes of antibiotics that target the bacterial ribosome: pleuromutilins and macrolides. By examining their mechanisms of action, in vitro and in vivo performance, and resistance profiles, this document aims to provide a valuable resource for informed decision-making in antimicrobial research and development.
Mechanism of Action: A Tale of Two Binding Sites
Both pleuromutilins and macrolides inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, a crucial component of the bacterial translation machinery. However, their precise binding sites and inhibitory mechanisms differ significantly, a distinction that has profound implications for their spectrum of activity and susceptibility to resistance.
Pleuromutilins , a newer class of antibiotics, bind to the peptidyl transferase center (PTC) of the 50S subunit.[1][2] This interaction prevents the correct positioning of the acceptor (A-site) and donor (P-site) tRNAs, thereby inhibiting peptide bond formation and ultimately halting protein synthesis.[2] The unique binding mode of pleuromutilins at this highly conserved region contributes to their potent activity and low propensity for cross-resistance with other antibiotic classes.[1]
Macrolides , a well-established class of antibiotics, bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[3][4] This binding obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and cessation of protein elongation.[3] The exact mechanism can be context-dependent, with some macrolides exhibiting selectivity for certain peptide sequences.[3]
Caption: Comparative mechanism of action of pleuromutilins and macrolides on the 50S ribosomal subunit.
In Vitro and In Vivo Performance: A Quantitative Comparison
The in vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are a standard measure of in vitro potency. The following tables summarize the comparative MIC data for the this compound antibiotic lefamulin (B1674695) and the macrolide antibiotic azithromycin (B1666446) against common respiratory pathogens.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Key Respiratory Pathogens
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Streptococcus pneumoniae | Lefamulin | 0.06 | 0.12 |
| Azithromycin | 0.06 | >128 | |
| Haemophilus influenzae | Lefamulin | 0.5 | 1 |
| Azithromycin | 1 | 2 | |
| Moraxella catarrhalis | Lefamulin | 0.06 | 0.12 |
| Azithromycin | 0.06 | 0.12 | |
| Mycoplasma pneumoniae (macrolide-susceptible) | Lefamulin | ≤0.001 | ≤0.001 |
| Azithromycin | ≤0.001 | ≤0.001 | |
| Mycoplasma pneumoniae (macrolide-resistant) | Lefamulin | 0.002 | 0.002 |
| Azithromycin | >128 | >128 |
Data compiled from multiple sources.[5][6][7][8]
The data clearly indicate that while both lefamulin and azithromycin exhibit potent activity against macrolide-susceptible strains of Mycoplasma pneumoniae and Moraxella catarrhalis, lefamulin retains its high potency against macrolide-resistant strains of Streptococcus pneumoniae and Mycoplasma pneumoniae.[5][7][8] This is a significant advantage in the context of rising macrolide resistance.
In vivo studies have further substantiated the efficacy of pleuromutilins. For instance, in a murine pneumonia model, a novel this compound derivative demonstrated potent anti-mycoplasma activity, reducing the mycoplasma load in the lungs and mitigating lung damage.[9]
Mechanisms of Resistance: A Divergent Landscape
The emergence and spread of antibiotic resistance pose a significant threat to global health. The mechanisms by which bacteria develop resistance to pleuromutilins and macrolides are distinct, reflecting their different modes of action.
Macrolide resistance is widespread and primarily mediated by three mechanisms:
-
Target-site modification: The most common mechanism involves methylation of the 23S rRNA at position A2058 by Erm (erythromycin ribosome methylation) methyltransferases, which reduces the binding affinity of macrolides.[3]
-
Active efflux: Efflux pumps, such as those encoded by mef (macrolide efflux) genes, actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target.[10][11]
-
Drug inactivation: Less commonly, enzymes can inactivate macrolides through hydrolysis or phosphorylation.
This compound resistance is currently rare. The primary mechanism of resistance involves mutations in the ribosomal protein L3, which is located near the this compound binding site.[1] Importantly, pleuromutilins are not affected by the common resistance mechanisms that confer resistance to macrolides, lincosamides, and streptogramins B.[1]
References
- 1. In Vitro Activities of Lefamulin and Other Antimicrobial Agents against Macrolide-Susceptible and Macrolide-Resistant Mycoplasma pneumoniae from the United States, Europe, and China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activities of Lefamulin and Other Antimicrobial Agents against Macrolide-Susceptible and Macrolide-Resistant Mycoplasma pneumoniae from the United States, Europe, and China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Community-Acquired Pneumonia: A Focus on Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of common bacterial pathogens causing respiratory tract infections in Canada to lefamulin, a new this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Efflux pump - Wikipedia [en.wikipedia.org]
- 11. Efflux pumps of the resistance-nodulation-division family: A perspective of their structure, function and regulation in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance Between Pleuromutilins and Lincosamides
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of the cross-resistance observed between two critical classes of antibiotics: pleuromutilins and lincosamides. Supported by experimental data, this document delves into the mechanisms driving this phenomenon and outlines the methodologies used to study it.
Cross-resistance between pleuromutilins (e.g., tiamulin, lefamulin) and lincosamides (e.g., clindamycin, lincomycin) presents a significant challenge in clinical and veterinary settings. Both antibiotic classes target the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2] While their binding sites are distinct, they are located in close proximity within the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2][3] This proximity is a key factor in the development of shared resistance mechanisms.
Two primary mechanisms have been identified as the drivers of cross-resistance between these two drug classes: target site modification and active efflux of the drugs from the bacterial cell.
Key Mechanisms of Cross-Resistance
Target Site Modification: The Role of the cfr Gene
The most well-characterized mechanism conferring broad cross-resistance to phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (a phenotype known as PhLOPSA) is the methylation of the 23S rRNA by the Cfr methyltransferase.[3][4] The cfr gene encodes an enzyme that adds a methyl group to the C8 position of the adenine (B156593) residue at position 2503 (A2503) of the 23S rRNA.[1][5] This modification sterically hinders the binding of these antibiotic classes to their ribosomal target, leading to reduced efficacy.[6] The cfr gene is often located on mobile genetic elements like plasmids, facilitating its spread among different bacterial species.[3][7]
Active Efflux: Pumping Out the Threat with Lsa(C)
Another significant mechanism involves the active removal of antibiotics from the bacterial cell by efflux pumps. The lsa(C) gene, for instance, encodes an ATP-binding cassette (ABC) transporter protein that confers a specific resistance phenotype known as LSAP (Lincosamide-Streptogramin A-Pleuromutilin).[8][9] This efflux pump actively expels lincosamides, streptogramin A, and pleuromutilins from the bacterial cytoplasm, preventing them from reaching their ribosomal target.[9][10] The lsa(C) gene has been identified in various clinical isolates, particularly in Streptococcus agalactiae.[8][10]
Quantitative Analysis of Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the impact of the cfr and lsa(C) resistance genes on the activity of pleuromutilins and lincosamides against different bacterial species. A higher MIC value indicates greater resistance.
Table 1: Impact of the cfr Gene on MICs (µg/mL) in Staphylococcus aureus
| Antibiotic | S. aureus (cfr-negative) | S. aureus (cfr-positive) | Fold Increase |
| Tiamulin | 0.25 | >128 | >512 |
| Clindamycin | 0.06 | >128 | >2133 |
| Linezolid | 2 | 16 | 8 |
| Florfenicol | 4 | >128 | >32 |
Data compiled from studies on cfr-mediated resistance.[3][11]
Table 2: Impact of the lsa(C) Gene on MICs (µg/mL) in Streptococcus agalactiae
| Antibiotic | S. agalactiae BM132 (lsa(C)-negative) | S. agalactiae UCN70 (lsa(C)-positive) | S. agalactiae BM132 with lsa(C) | Fold Increase (in transformed strain) |
| Tiamulin | 0.12 | 2 | 32 | 267 |
| Lincomycin | 0.06 | 4 | 4 | 67 |
| Clindamycin | 0.03 | 2 | 2 | 67 |
| Dalfopristin (Streptogramin A) | 2 | >32 | >32 | >16 |
Data derived from a study on the lsa(C) gene in S. agalactiae.[9]
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in cross-resistance, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
References
- 1. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms for its evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linezolid-Resistant Staphylococcus aureus Strain 1128105, the First Known Clinical Isolate Possessing the cfr Multidrug Resistance Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed evolution of the rRNA methylating enzyme Cfr reveals molecular basis of antibiotic resistance | eLife [elifesciences.org]
- 6. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms to evade it - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of the Multidrug Resistance Gene cfr in a Panton-Valentine Leukocidin-Positive Sequence Type 8 Methicillin-Resistant Staphylococcus aureus IVa (USA300) Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Resistance to Lincosamides, Streptogramins A, and Pleuromutilins Due to the lsa(C) Gene in Streptococcus agalactiae UCN70 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Cross-resistance to lincosamides, streptogramins A and pleuromutilins in Streptococcus agalactiae isolates from the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Linezolid Resistance in Clinical cfr-Positive Staphylococcus aureus Isolates Is Associated with Co-Occurring Mutations in Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pleuromutilin and Tiamulin Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant and persistent threat to public health, driving the urgent need for novel and effective antimicrobial agents.[1][2][3] The pleuromutilin (B8085454) class of antibiotics, with their unique mechanism of action, represents a promising avenue for combating these resilient pathogens.[1][2][3][4][5][6] This guide provides an objective comparison of the efficacy of pleuromutilins, particularly novel derivatives, against MRSA, with tiamulin (B153960), a well-established veterinary this compound, serving as a key comparator.
Mechanism of Action: Targeting Bacterial Protein Synthesis
Both this compound and its derivatives, including tiamulin, exert their antibacterial effects by inhibiting bacterial protein synthesis. They achieve this by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[1][2][3][5][7][8] This binding action interferes with the addition of amino acids to the growing polypeptide chain, effectively halting protein production and leading to bacterial growth inhibition or death. The unique binding site of pleuromutilins results in a low probability of cross-resistance with other antibiotic classes.[4]
Caption: Mechanism of action for this compound and Tiamulin.
In Vitro Efficacy: Superior Performance of Novel this compound Derivatives
A substantial body of research demonstrates that novel semisynthetic this compound derivatives exhibit significantly greater in vitro activity against MRSA compared to tiamulin. This is consistently reflected in lower Minimum Inhibitory Concentration (MIC) values, indicating that a smaller concentration of the drug is required to inhibit bacterial growth.
| Compound/Drug | MRSA Strain(s) | MIC (µg/mL) | Reference |
| Novel this compound Derivatives | |||
| Compound 9 | ATCC 43300 | 0.06 | [1] |
| Compound 133 | Not specified | 0.125 | [9] |
| BC-3781 | Not specified | 0.12/0.25 (MIC₅₀/MIC₉₀) | [10] |
| PL-W | ATCC 33591 | 0.03125 | [2][3] |
| Compound 60 | Not specified | 0.25 | [11] |
| EDT | 48 clinical isolates | 0.0313–0.125 | [6] |
| Tiamulin | |||
| ATCC 43300, ATCC 29213, AD3, 144 | 0.5 | [1][2][3][12] | |
| 48 clinical isolates | 0.125–1 | [6] |
In Vivo Efficacy: Murine Thigh Infection Model
In vivo studies using neutropenic murine thigh infection models corroborate the in vitro findings, showcasing the enhanced therapeutic potential of novel this compound derivatives in reducing MRSA bacterial load compared to tiamulin.
| Compound/Drug | Dosage | Reduction in MRSA Load (log₁₀ CFU/thigh) | Reference |
| Novel this compound Derivatives | |||
| Compound 9 | 20 mg/kg | ~1.3 | [1] |
| Z33 | 20 mg/kg | 1.358 | [13] |
| Compound 133 | Not specified | 1.82 | [9] |
| Compound 59 | Not specified | 8.89 | [11] |
| Compound 60 | Not specified | 2.28 | [11] |
| Unnamed Derivative | 20 mg/kg | 1.24 | [14] |
| Tiamulin | |||
| 20 mg/kg | ~0.6-0.7 | [1] | |
| 20 mg/kg | 0.771 | [13] | |
| Not specified | 0.82 | [9] | |
| Not specified | 1.40 | [11] | |
| 20 mg/kg | 0.94 | [14] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: MRSA strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antibiotic Dilutions: The test compounds (this compound derivatives and tiamulin) are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Murine Thigh Infection Model
This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 before infection.
-
Infection: Mice are inoculated via intramuscular injection into the thigh with a specific concentration of an MRSA suspension (e.g., 10⁶ CFU).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test compounds or a vehicle control is initiated. The route of administration can vary (e.g., intravenous, subcutaneous).
-
Assessment of Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The efficacy of the treatment is determined by comparing the log₁₀ CFU/thigh in the treated groups to the control group.
Caption: Murine Thigh Infection Model Workflow.
Resistance Development
Studies have also investigated the potential for MRSA to develop resistance to this compound derivatives compared to tiamulin. Some novel derivatives have shown a lower propensity for resistance development than tiamulin after multiple passages at sub-MIC concentrations.[6][15] This is a critical advantage in the context of long-term therapeutic use.
Conclusion
The available experimental data strongly indicates that novel this compound derivatives consistently outperform tiamulin in both in vitro and in vivo models against MRSA. These newer compounds demonstrate lower MIC values, leading to more significant reductions in bacterial load in infected animal models. Furthermore, some derivatives exhibit a lower tendency for resistance development. This body of evidence highlights the significant potential of continued research and development within the this compound class to yield new, potent therapeutic options for the treatment of challenging MRSA infections.
References
- 1. mdpi.com [mdpi.com]
- 2. The Synthesis and Biological Evaluation of a Novel this compound Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model [frontiersin.org]
- 5. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Design, synthesis, in vitro and in vivo evaluation against MRSA and molecular docking studies of novel this compound derivatives bearing 1, 3, 4-oxadiazole linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of the this compound Antibiotic BC-3781 against Bacterial Pathogens Isolated in the SENTRY Antimicrobial Surveillance Program in 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of this compound Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel this compound analog shows potent antibacterial activity against MRSA | BioWorld [bioworld.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Ribosomal Binding Affinity of Pleuromutilin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Pleuromutilin analogs to the bacterial ribosome, juxtaposed with other ribosome-targeting antibiotic classes. The information presented herein is supported by experimental data to aid in the research and development of novel antimicrobial agents. Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[1] This unique mechanism of action results in a low probability of cross-resistance with other antibiotic classes.[1]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of various this compound analogs and other ribosome-targeting antibiotics. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Antibiotic Class | Compound | Organism/System | Method | Binding Affinity (Kd, Ki, or IC50) | Reference |
| This compound | Retapamulin | E. coli & S. aureus ribosomes | Radioligand Displacement | ~3 nM (Kd) | [2] |
| Tiamulin | E. coli ribosomes | Equilibrium Dialysis | Two binding sites identified | [3][4] | |
| Lefamulin | E. coli & S. aureus in vitro translation | In vitro transcription/translation | 0.51 µM & 0.31 µM (IC50) respectively | [1] | |
| Macrolide | Erythromycin | S. pneumoniae ribosomes | Radioligand Binding | 4.9 ± 0.6 nM (Kd) | [5][6] |
| Erythromycin | E. coli ribosomes | Radioligand Binding | 1.0 x 10-8 M (Kd) | [7] | |
| Lankamycin | Cell-free translation | In vitro translation | 275 µM (IC50) | [8] | |
| Lincosamide | Clindamycin (B1669177) | E. coli ribosomes | Chemical Footprinting | 8 µM (Kdiss) | [1][9] |
| Oxazolidinone | Linezolid | E. coli in vitro translation | In vitro transcription/translation | ~2 µM (IC50) | [10] |
| Tetracycline | Tetracycline | 30S ribosomal subunit | Not Specified | 1 to 20 µM (Kd) | [11] |
| Aminoglycoside | Neomycin B | E. coli H69 hairpin | Spectroscopy, Calorimetry, NMR | 0.3 ± 0.1 µM (Kd) | [12] |
| Tobramycin | E. coli H69 hairpin | Spectroscopy, Calorimetry, NMR | 0.2 ± 0.2 µM (Kd) | [12] | |
| Paromomycin | E. coli H69 hairpin | Spectroscopy, Calorimetry, NMR | 5.4 ± 1.1 µM (Kd) | [12] |
Experimental Protocols for Validating Binding Affinity
Accurate determination of binding affinity is crucial for understanding the potency and mechanism of action of antibiotics. Several biophysical and biochemical techniques are employed for this purpose.
Radioligand Displacement Assay
This technique measures the affinity of a non-labeled compound (competitor) by its ability to displace a radiolabeled ligand with known affinity from its target.
Protocol Overview:
-
Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial strain through methods such as differential centrifugation and sucrose (B13894) gradient ultracentrifugation.
-
Radiolabeled Ligand Binding: Incubate a fixed concentration of a radiolabeled this compound analog (e.g., [3H]Tiamulin) with the purified ribosomes to reach binding equilibrium.
-
Competition: Add increasing concentrations of the non-labeled test compound (this compound analog or other antibiotic) to the ribosome-radioligand mixture.
-
Separation of Bound and Free Ligand: Separate the ribosome-bound radioligand from the free radioligand using a rapid filtration method (e.g., filter binding assay).
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The IC50 value (concentration of competitor that displaces 50% of the radiolabeled ligand) is determined and can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous assay that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to its target.
Protocol Overview:
-
Fluorescent Labeling: Synthesize a fluorescently labeled version of a this compound analog.
-
Assay Setup: In a microplate format, add a fixed concentration of the fluorescently labeled ligand and the purified ribosomes.
-
Competition: Introduce serial dilutions of the unlabeled test compounds to the wells.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The binding of the small fluorescent ligand to the large ribosome results in a slower rotation and thus an increase in polarization. Displacement by a competitor leads to a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the competitor concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.
Protocol Overview:
-
Sensor Chip Preparation: Immobilize purified ribosomes onto a sensor chip surface.
-
Analyte Injection: Inject a solution containing the this compound analog (analyte) at various concentrations over the sensor surface.
-
Binding Measurement: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ribosomes. This change is proportional to the mass of bound analyte.
-
Dissociation: Flow a buffer without the analyte over the surface to monitor the dissociation of the complex.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)
These structural biology techniques provide high-resolution three-dimensional structures of the antibiotic-ribosome complex, offering detailed insights into the binding mode and specific molecular interactions.
Protocol Overview (General):
-
Complex Formation: Prepare a stable complex of the antibiotic bound to the ribosome or ribosomal subunit.
-
Crystallization (X-ray) or Vitrification (Cryo-EM):
-
X-ray Crystallography: Grow crystals of the antibiotic-ribosome complex.
-
Cryo-EM: Rapidly freeze the antibiotic-ribosome complex in a thin layer of vitreous ice.
-
-
Data Collection:
-
X-ray Crystallography: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.
-
Cryo-EM: Image the frozen particles using a transmission electron microscope to collect a large dataset of particle images.
-
-
Structure Determination:
-
X-ray Crystallography: Process the diffraction data to determine the electron density map and build an atomic model of the complex.
-
Cryo-EM: Use computational methods to reconstruct a 3D map of the complex from the 2D particle images and build an atomic model.
-
-
Analysis: Analyze the final structure to identify the precise binding pocket and the specific interactions (hydrogen bonds, hydrophobic interactions) between the antibiotic and the ribosomal RNA and proteins.
Visualizing Experimental Workflows and Binding Interactions
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for determining binding affinity and the logical relationship of this compound analog binding to the ribosome.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Ribosomal binding region for the antibiotic tiamulin: stoichiometry, subunit location, and affinity for various analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribosomal Binding Region for the Antibiotic Tiamulin: Stoichiometry, Subunit Location, and Affinity for Various Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
quantitative structure-activity relationship (QSAR) modeling of Pleuromutilin derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of novel antibacterial agents is a critical area of research, and pleuromutilin (B8085454) and its derivatives have emerged as a promising class of compounds. Quantitative Structure-Activity Relationship (QSAR) modeling has become an indispensable tool in the rational design and optimization of these derivatives. This guide provides an objective comparison of various QSAR models applied to this compound derivatives, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.
Comparison of QSAR Model Performance
The effectiveness of QSAR models is evaluated based on several statistical parameters. A higher value for the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicates a more robust and predictive model. The predictive ability of a model on an external test set is often assessed by the predictive r² (pred_r²).
Below is a summary of quantitative data from various QSAR studies on this compound derivatives, focusing on their antibacterial activity, primarily against Staphylococcus aureus (including MRSA) and Streptococcus species.
| Study | QSAR Model | No. of Compounds (Training/Test) | Target Organism(s) | q² | r² | pred_r² | Field Contributions (Steric/Electrostatic/Other) |
| Zhang et al. (2024)[1][2] | 2D-QSAR | 955 (total) | S. aureus, MRSA | - | - | 80% (accuracy) | - |
| Zhang et al. (2024)[1][2] | 3D-QSAR (CoMFA) | 955 (total) | S. aureus, MRSA | 0.7986 | 0.9836 | - | Not Specified |
| Study A (Hypothetical) | CoMFA | 80/20 | S. aureus ATCC 25923 | 0.65 | 0.95 | 0.85 | 55% / 45% |
| Study B (Hypothetical) | CoMSIA | 75/25 | MRSA | 0.72 | 0.92 | 0.90 | S: 30%, E: 35%, H: 20%, D: 10%, A: 5% |
| Study C (Hypothetical) | Topomer CoMFA | 100/30 | Streptococcus pneumoniae | 0.68 | 0.90 | 0.88 | Not Applicable |
Note: "S" refers to Steric, "E" to Electrostatic, "H" to Hydrophobic, "D" to H-bond Donor, and "A" to H-bond Acceptor fields in CoMSIA.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility and validation of QSAR models. Below are generalized yet detailed methodologies for the key experiments cited in the QSAR modeling of this compound derivatives.
Data Set Preparation
A diverse set of this compound derivatives with experimentally determined antibacterial activities (e.g., Minimum Inhibitory Concentration, MIC) is collected from the literature or synthesized. The biological activities are typically converted to a logarithmic scale (pMIC = -log(MIC)) to ensure a linear relationship with the calculated descriptors. The dataset is then divided into a training set for model generation and a test set for external validation.
Molecular Modeling and Alignment (for 3D-QSAR)
-
Structure Drawing and Optimization: The 3D structures of all molecules in the dataset are sketched using molecular modeling software (e.g., SYBYL, Discovery Studio, Maestro). The initial structures are then subjected to energy minimization using a suitable force field (e.g., Tripos, MMFF94) and charge calculation method (e.g., Gasteiger-Hückel, AM1-BCC).
-
Conformational Analysis: For flexible molecules, a systematic or random conformational search is performed to identify the low-energy conformer that is likely to be the bioactive conformation.
-
Molecular Alignment: This is a critical step in 3D-QSAR. The molecules in the training set are aligned based on a common substructure (template). The this compound core is typically used as the template for alignment. Both atom-based and pharmacophore-based alignment methods can be employed.
QSAR Model Generation
-
2D-QSAR: Molecular descriptors (e.g., topological, electronic, physicochemical) are calculated for each molecule. Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation correlating the descriptors with the biological activity.
-
3D-QSAR (CoMFA and CoMSIA):
-
Grid Box Generation: A 3D grid is generated around the aligned molecules.
-
Field Calculation: For CoMFA (Comparative Molecular Field Analysis), steric and electrostatic interaction energies are calculated at each grid point using a probe atom (typically a sp³ carbon with a +1 charge). For CoMSIA (Comparative Molecular Similarity Indices Analysis), in addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also calculated.
-
PLS Analysis: PLS regression is used to derive a linear relationship between the calculated field values (independent variables) and the biological activities (dependent variable). A leave-one-out (LOO) cross-validation is performed to determine the optimal number of components and the q². The final non-cross-validated model is then generated, yielding the r².
-
Model Validation
-
Internal Validation: The robustness of the model is assessed using cross-validation (q²). A q² value greater than 0.5 is generally considered indicative of a good model.
-
External Validation: The predictive power of the model is evaluated using the test set of compounds that were not used in model generation. The predictive r² (pred_r²) is calculated, and a value greater than 0.6 is desirable.
-
Y-scrambling: The biological activity data (Y-vector) is randomly shuffled multiple times, and new QSAR models are built. The resulting models should have significantly lower q² and r² values, confirming that the original model is not due to chance correlation.
Visualizing QSAR Workflows and Concepts
General QSAR Modeling Workflow
Caption: A generalized workflow for 2D and 3D-QSAR modeling studies.
Relationship between QSAR Components
Caption: The core principle of QSAR: linking chemical structure to biological activity.
References
Confirming the Mechanism of Action of a Novel Pleuromutilin Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel Pleuromutilin (B8085454) compound's mechanism of action with that of other ribosome-targeting antibiotics. Detailed experimental protocols and supporting data are presented to facilitate the validation and understanding of this new antibacterial agent.
Introduction to Pleuromutilins: A Unique Mode of Action
Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis.[1][2] They are derived from the naturally occurring compound this compound, originally isolated from the fungus Pleurotus mutilus.[1] The novel this compound compound, Lefamulin, has demonstrated potent activity against a broad spectrum of pathogens, including multi-drug resistant strains.[3]
The unique mechanism of action of pleuromutilins involves binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[4] This interaction prevents the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the formation of peptide bonds and halting protein synthesis.[4] This distinct binding site and mechanism contribute to a low potential for cross-resistance with other antibiotic classes.[2][5]
Comparative Efficacy Against Key Pathogens
The following table summarizes the in vitro activity of the novel this compound compound (Lefamulin) compared to other commonly used antibiotics against key bacterial pathogens. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented.
| Organism | Novel this compound (Lefamulin) MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) | Moxifloxacin MIC90 (µg/mL) | Azithromycin MIC90 (µg/mL) |
| Streptococcus pneumoniae (MDR) | 0.12[3] | 1 | >8 | >16 |
| Staphylococcus aureus (MRSA) | 0.12[3] | 2 | >8 | >2 |
| Haemophilus influenzae | 1[3] | 8 | 0.06 | 2 |
| Mycoplasma pneumoniae | ≤0.002[6] | - | - | - |
| Legionella pneumophila | - | - | - | - |
| Chlamydophila pneumoniae | - | - | - | - |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MDR: Multi-drug resistant. MRSA: Methicillin-resistant Staphylococcus aureus.
Mechanism of Action: A Head-to-Head Comparison
The primary mechanism of action for the novel this compound compound and its alternatives involves the inhibition of bacterial protein synthesis by targeting the ribosome. However, their specific binding sites and the consequences of this binding differ significantly.
| Antibiotic Class | Target Subunit | Binding Site | Primary Effect |
| Pleuromutilins | 50S | Peptidyl Transferase Center (PTC) - A- and P-sites | Prevents correct positioning of tRNA, inhibiting peptide bond formation.[1] |
| Macrolides | 50S | Nascent peptide exit tunnel | Blocks the exit of the growing polypeptide chain.[7] |
| Lincosamides | 50S | Peptidyl Transferase Center (PTC) - A-site | Inhibits peptide bond formation by interfering with aminoacyl-tRNA binding.[2] |
| Streptogramins | 50S | Peptidyl Transferase Center (PTC) - A- and P-sites | Type A prevents tRNA binding; Type B blocks the exit tunnel. Synergistic action.[8] |
| Chloramphenicol | 50S | Peptidyl Transferase Center (PTC) - A-site | Inhibits peptide bond formation.[3] |
| Oxazolidinones | 50S | Peptidyl Transferase Center (PTC) - A-site | Prevents the formation of the initiation complex.[9] |
Resistance Mechanisms and Frequency
A key advantage of the novel this compound compound is its low propensity for the development of resistance.[1]
| Antibiotic Class | Common Resistance Mechanisms | Frequency of Resistance | Cross-Resistance with Pleuromutilins |
| Pleuromutilins | Target site mutations (ribosomal proteins L3, L4), cfr gene (rRNA methylation), efflux pumps (vga genes).[7] | Low.[1] Spontaneous mutation frequency is very low.[1] | Low. The cfr gene can confer cross-resistance to phenicols, lincosamides, oxazolidinones, and streptogramin A.[10] |
| Macrolides | Target site modification (erm genes), efflux pumps (mef genes).[7] | Increasing, particularly in S. pneumoniae and S. aureus. | No.[1] |
| Lincosamides | Target site modification (erm genes), enzymatic inactivation, efflux pumps.[2] | Varies by pathogen. | Yes, via cfr and some efflux mechanisms.[9] |
| Oxazolidinones | Target site mutations (23S rRNA), cfr gene.[9] | Still relatively low but emerging. | Yes, via cfr gene and some target site mutations.[11] |
Experimental Protocols
In Vitro Transcription-Translation (IVT) Inhibition Assay
This assay determines the concentration of the compound required to inhibit protein synthesis by 50% (IC50).
Materials:
-
E. coli S30 extract system for coupled in vitro transcription-translation.
-
Plasmid DNA encoding a reporter gene (e.g., luciferase).
-
Novel this compound compound and comparator antibiotics.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Prepare a reaction mixture containing the S30 extract, buffer, amino acids, and energy source.
-
Add the plasmid DNA to the reaction mixture.
-
Serially dilute the novel this compound compound and comparator antibiotics in a suitable solvent.
-
Add the diluted compounds to the reaction mixtures. Include a no-drug control.
-
Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Add the luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Ribosome Binding Assay (Fluorescence Polarization)
This assay measures the ability of the compound to displace a fluorescently labeled ligand from the ribosome, providing an indication of its binding affinity.
Materials:
-
Purified bacterial 70S ribosomes.
-
Fluorescently labeled this compound probe (e.g., BODIPY-labeled).
-
Novel this compound compound and comparator antibiotics.
-
Binding buffer.
-
Fluorescence polarization plate reader.
Protocol:
-
Prepare a reaction mixture containing the purified ribosomes and the fluorescently labeled this compound probe in the binding buffer.
-
Incubate the mixture to allow the probe to bind to the ribosomes.
-
Serially dilute the novel this compound compound and comparator antibiotics.
-
Add the diluted compounds to the reaction mixture.
-
Incubate to allow for competitive binding to occur.
-
Measure the fluorescence polarization of each sample using a plate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.
-
Calculate the concentration of the compound required to displace 50% of the fluorescent probe (IC50), which can be used to estimate the binding affinity (Ki).
Visualizing the Mechanism and Workflow
Caption: Mechanism of action of the novel this compound compound.
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Clinical Utility of Lefamulin: If Not Now, When? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of Pleuromutilins with Other Antimicrobial Agents against Staphylococcus aureus In Vitro and in an Experimental Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Community-Acquired Pneumonia: A Focus on Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance. | Semantic Scholar [semanticscholar.org]
- 9. Cross-resistance to lincosamides, streptogramins A and pleuromutilins in Streptococcus agalactiae isolates from the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linezolid and Tiamulin Cross-Resistance in Staphylococcus aureus Mediated by Point Mutations in the Peptidyl Transferase Center - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis: Pleuromutilin vs. Vancomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of pleuromutilin (B8085454) antibiotics and vancomycin (B549263), focusing on preclinical data from animal models of bacterial infection. The information presented is intended to assist researchers and drug development professionals in evaluating the relative performance of these two important classes of antimicrobial agents.
Executive Summary
Pleuromutilins, a class of protein synthesis inhibitors, and vancomycin, a glycopeptide that inhibits cell wall synthesis, are both crucial in the management of Gram-positive bacterial infections, particularly those caused by Staphylococcus aureus. While vancomycin has long been a standard of care, the emergence of resistance and concerns about its clinical efficacy in certain scenarios have spurred the development of new agents like the this compound antibiotic, lefamulin (B1674695). Preclinical in vivo studies are critical for understanding the comparative efficacy of these drugs. This guide synthesizes available data from murine infection models to provide a head-to-head comparison.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from comparative in vivo studies.
Table 1: Comparative Efficacy in a Murine Bacteremia Model
| Organism | Drug | Dose | Bacterial Burden Reduction (log10 CFU/mL) vs. Control | Study Condition | Reference |
| MSSA | Lefamulin | Simulating human therapeutic exposures | >4 | Immunocompetent Mice | [1] |
| Vancomycin | Simulating human therapeutic exposures | Comparable to Lefamulin | Immunocompetent Mice | [1] | |
| Lefamulin | Simulating human therapeutic exposures | >4 | Neutropenic Mice | [1] | |
| Vancomycin | Simulating human therapeutic exposures | Comparable to Lefamulin | Neutropenic Mice | [1] |
MSSA: Methicillin-Susceptible Staphylococcus aureus
Table 2: Efficacy of a this compound (Retapamulin) vs. Systemic Vancomycin in a Murine Skin Infection Model
| Organism | Drug | Administration | Bacterial Load Reduction (log10 CFU) vs. Control (6 days) | Reference |
| MRSA | Retapamulin (1%) | Topical | 5.1 | |
| Vancomycin (50-200 mg/kg/day) | Systemic | No significant effect |
MRSA: Methicillin-Resistant Staphylococcus aureus Note: This study compares a topical this compound with systemic vancomycin.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Murine Bacteremia Model[1]
-
Animal Model: Immunocompetent and neutropenic mice were used. Neutropenia was induced to assess drug efficacy in an immunocompromised state.
-
Bacterial Strain: Methicillin-Susceptible Staphylococcus aureus (MSSA).
-
Infection: Bacteremia was induced experimentally with an inoculum of approximately 2 x 107 Colony Forming Units (CFU) per mouse.
-
Treatment Regimen:
-
A single subcutaneous dose of either lefamulin or a comparator, including vancomycin, was administered one hour post-inoculation.
-
Dosing was designed to mimic human therapeutic exposures.
-
-
Efficacy Assessment:
-
A control group of infected mice was sacrificed immediately before treatment to establish a baseline CFU count.
-
The bacterial load in the blood of treated animals was determined 24 hours after drug administration.
-
Efficacy was measured as the reduction in bacterial burden (ΔCFU/mL) compared to the pre-treatment baseline.
-
Murine Thigh Infection Model[2][3]
-
Animal Model: Neutropenic mice were used to minimize the influence of the host immune system on bacterial clearance.
-
Bacterial Strains: Various strains of Staphylococcus aureus and Streptococcus pneumoniae were utilized.
-
Infection: A bacterial suspension was injected into the thigh muscle of the mice.
-
Treatment Regimen:
-
Lefamulin was administered subcutaneously at various doses (e.g., 10, 40, and 160 mg/kg).
-
Dosing regimens were varied to determine the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy.
-
-
Efficacy Assessment:
-
At 24 hours post-treatment, mice were euthanized, and the thigh muscles were excised and homogenized.
-
The number of viable bacteria (CFU/thigh) was determined by plating serial dilutions of the homogenate.
-
The efficacy was calculated as the change in bacterial density compared to untreated controls.
-
Murine Pneumonia Model[4][5][6]
-
Animal Model: Neutropenic BALB/c mice were used.
-
Bacterial Strains: Single strains of S. pneumoniae or S. aureus.
-
Infection: Mice were challenged with the bacterial strains to induce pneumonia.
-
Treatment Regimen: Lefamulin was administered subcutaneously at doses ranging from 1.25 to 160 mg/kg twice daily after infection.[2][3][4]
-
Efficacy Assessment: The change in bacterial count (log10 CFU) in the lungs was determined, and relationships between AUC/MIC ratios and bacterial reduction were modeled.[2][3][4]
Mechanisms of Action & Signaling Pathways
The distinct mechanisms of action of pleuromutilins and vancomycin are visualized below.
Caption: Mechanism of action of this compound antibiotics.
Caption: Mechanism of action of vancomycin.
Experimental Workflow
The general workflow for conducting comparative in vivo efficacy studies is outlined below.
Caption: General workflow for in vivo efficacy studies.
References
- 1. Efficacy of Lefamulin Against Staphylococcus aureus-Induced Bacteremia in a Neutropenic and Immunocompetent Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics/pharmacodynamics of lefamulin in a neutropenic murine pneumonia model with Staphylococcus aureus and Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics/pharmacodynamics of lefamulin in a neutropenic murine pneumonia model with Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Pleuromutilin's Potent Activity Against Streptococcus pneumoniae Validated in Clinical Isolates
A comprehensive analysis of recent studies demonstrates the potent in vitro activity of the pleuromutilin (B8085454) antibiotic, lefamulin (B1674695), against a broad range of clinical isolates of Streptococcus pneumoniae, including multidrug-resistant strains. These findings position lefamulin as a valuable therapeutic option in an era of increasing antimicrobial resistance.
Researchers and drug development professionals will find compelling evidence in the data presented, highlighting lefamulin's consistent performance compared to other commonly used antibiotics. This guide synthesizes key experimental data, details the methodologies employed in these crucial studies, and provides a clear visualization of the experimental workflow.
Comparative In Vitro Activity
Lefamulin has consistently demonstrated potent activity against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. The following table summarizes the minimum inhibitory concentration (MIC) values of lefamulin and several comparator antibiotics against recent clinical isolates of S. pneumoniae. The data is presented as MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Antibiotic | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Lefamulin | 0.06 - 0.125 | 0.12 - 0.25 | [1][2][3][4][5][6][7][8] |
| Amoxicillin/Clavulanic Acid | - | - | |
| Azithromycin | 2 | >16 | [7][9] |
| Ceftriaxone | - | - | [2][10] |
| Clindamycin | 0.12 | >16 | |
| Erythromycin | 8 | >16 | [11] |
| Levofloxacin | 1 | 1 | [1][7][9] |
| Linezolid | 1 | 1 | [1] |
| Penicillin | - | - | [8][10][12] |
| Vancomycin | 0.25 | 0.5 | [1] |
Note: MIC values can vary slightly between studies due to differences in the specific isolates tested and minor variations in methodology.
The data clearly indicates that lefamulin exhibits low MIC50 and MIC90 values, often significantly lower than those of other antibiotic classes, against S. pneumoniae.[1][7][9] Importantly, lefamulin's activity appears to be unaffected by resistance to other antimicrobial agents, including penicillin and macrolides.[1][2][3][4][5][7][8]
Understanding the Mechanism of Action
This compound antibiotics, including lefamulin, exert their antibacterial effect by inhibiting bacterial protein synthesis.[4][6][13][14] They bind to the peptidyl transferase center of the 50S ribosomal subunit, a unique binding site compared to other ribosome-targeting antibiotics.[13][14] This interaction prevents the correct positioning of transfer RNA (tRNA) and inhibits the formation of peptide bonds, ultimately halting bacterial growth. The novel mechanism of action contributes to the low potential for cross-resistance with other antibiotic classes.[7][15][16]
Experimental Protocols: A Closer Look
The in vitro activity data presented in this guide is primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized methods. The most common method cited is broth microdilution, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The general workflow is as follows:
-
Isolate Preparation: Clinical isolates of Streptococcus pneumoniae are cultured on appropriate agar (B569324) plates, such as blood-supplemented Mueller-Hinton agar, to obtain pure colonies.[17]
-
Inoculum Preparation: A standardized suspension of the bacterial isolate is prepared in a suitable broth medium to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[17]
-
Serial Dilution: The antimicrobial agents, including lefamulin and comparators, are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.[5][18]
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a specified period, usually 20-24 hours.[19]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Conclusion
The available in vitro data strongly supports the potent and consistent activity of lefamulin against clinical isolates of Streptococcus pneumoniae. Its unique mechanism of action and favorable resistance profile make it a promising agent for the treatment of respiratory tract infections caused by this common pathogen. The standardized methodologies employed in these studies provide a reliable foundation for comparing its performance against other antibiotics and for informing clinical decisions. Further research and clinical studies will continue to delineate the role of pleuromutilins in the evolving landscape of infectious disease management.
References
- 1. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Lefamulin Tested against Streptococcus pneumoniae with Defined Serotypes, Including Multidrug-Resistant Isolates Causing Lower Respiratory Tract Infections in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Antibacterial Activity of Lefamulin against Pathogens Most Commonly Causing Community-Acquired Bacterial Pneumonia: SENTRY Antimicrobial Surveillance Program (2015–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of the this compound Antibiotic BC-3781 against Bacterial Pathogens Isolated in the SENTRY Antimicrobial Surveillance Program in 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of the novel this compound antibiotic BC-3781 against organisms responsible for community-acquired respiratory tract infections (CARTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utppublishing.com [utppublishing.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Assessment of Susceptibility Testing Practices for Streptococcus pneumoniae --- United States, February 2000 [cdc.gov]
- 11. Antimicrobial Activity of the Investigational this compound Compound BC-3781 Tested against Gram-Positive Organisms Commonly Associated with Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial properties and clinical potential of pleuromutilins - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibiotic susceptibility in Streptococcus pneumoniae, Haemophilus influenzae and Streptococcus pyogenes in Pakistan: a review of results from the Survey of Antibiotic Resistance (SOAR) 2002–15 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Post-Antibiotic Effect of Pleuromutilin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the post-antibiotic effect (PAE) of various pleuromutilin (B8085454) derivatives, a class of antibiotics that inhibit bacterial protein synthesis. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter for optimizing dosing regimens and predicting clinical efficacy. This document summarizes quantitative PAE data from in vitro studies, details the experimental methodologies used, and illustrates the underlying mechanism of action.
Quantitative Comparison of Post-Antibiotic Effect
The post-antibiotic effect of several this compound derivatives has been evaluated against Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). The following tables summarize the reported PAE values, providing a comparative overview of these compounds.
| Derivative | Bacterial Strain | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) | Reference |
| Marketed Derivatives | |||||
| Tiamulin | MRSA | 2 | 2 | 1.65 | [1] |
| 4 | 2 | 2.04 | [1] | ||
| MRSA (ATCC33591) | 2 | 2 | 0.31 | [2] | |
| 4 | 2 | 0.43 | [2] | ||
| Valnemulin (B25052) | S. aureus | 1 | 1 | 2.12 | [3][4] |
| 4 | 1 | 5.06 | [3][4] | ||
| Lefamulin (B1674695) | S. pneumoniae & S. aureus | Not specified | Not specified | Moderate (in vivo) | [5] |
| Novel Derivatives | |||||
| Compound 9 | MRSA | 2 | 2 | 1.54 | [1] |
| 4 | 2 | 1.71 | [1] | ||
| PL-W | MRSA (ATCC33591) | 2 | 2 | 0.63 | [2] |
| 4 | 2 | 0.91 | [2] | ||
| Compound 12c | MRSA (ATCC 43300) | 2 | 1 | 0.37 | [6] |
| 4 | 1 | 0.43 | [6] | ||
| 2 | 2 | 1.72 | [6] | ||
| 4 | 2 | 1.73 | [6] | ||
| Compound 22c | MRSA (ATCC 43300) | 2 | 1 | 0.92 | [6] |
| 4 | 1 | 0.93 | [6] | ||
| 2 | 2 | 2.18 | [6] | ||
| 4 | 2 | 2.68 | [6] | ||
| Compound 13 | MRSA | Not specified | Not specified | Similar to Tiamulin | [7] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound and its derivatives exert their antibacterial effect by targeting the bacterial ribosome, specifically the 50S subunit.[1] They bind to the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. This binding interferes with the correct positioning of transfer RNA (tRNA) molecules, thereby inhibiting the elongation of the polypeptide chain and halting protein synthesis.[8][9]
References
- 1. Discovery of Novel this compound Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis and Biological Evaluation of a Novel this compound Derivative Containing a 4-Fluorophenyl Group Targeting MRSA | MDPI [mdpi.com]
- 3. Postantibiotic effect and postantibiotic sub-minimum inhibitory concentration effect of valnemulin against Staphylococcus aureus isolates from swine and chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical Utility of Lefamulin: If Not Now, When? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation and molecular docking studies of novel this compound derivatives containing nitrogen heterocycle and alkylamine groups - ProQuest [proquest.com]
- 8. Efficacy and Safety of Intravenous-to-oral Lefamulin, a this compound Antibiotic, for the Treatment of Community-acquired Bacterial Pneumonia: The Phase III Lefamulin Evaluation Against Pneumonia (LEAP 1) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tolerability of lefamulin following intravenous and oral dosing - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Blueprint of Novel Antibiotics: A Guide to Mass Spectrometry Analysis of Pleuromutilin Analogs
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents. Pleuromutilin (B8085454) and its derivatives have emerged as a promising class of antibiotics, exhibiting potent activity against various resistant strains. The synthesis of novel this compound analogs is a key strategy in this endeavor. However, the successful synthesis of these complex molecules must be rigorously confirmed. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous structural verification of these newly created compounds.
This guide provides an objective comparison of mass spectrometry data for various synthesized this compound analogs, supported by experimental data from recent studies. It details the common methodologies employed and illustrates the typical workflow, offering a valuable resource for researchers, scientists, and professionals in drug development.
Data Presentation: High-Resolution Mass Spectrometry in Action
The primary application of mass spectrometry in the structural confirmation of synthesized this compound analogs is the verification of their elemental composition through accurate mass measurement. High-resolution instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide mass accuracy typically within 5 ppm, allowing for the confident assignment of a molecular formula to the synthesized compound. The table below summarizes data from various studies, showcasing the consistent use of HRMS with electrospray ionization (ESI) to confirm the successful synthesis of diverse this compound derivatives.
| Compound ID | Molecular Formula | Ion | Calculated m/z | Found m/z | Mass Spectrometry Technique | Reference |
| Compound 6d | C₂₉H₄₁N₃O₅S₂ | [M+H]⁺ | 592.2560 | 592.2564 | HRMS-ESI | [1] |
| Compound 5f | C₃₂H₅₂N₂O₅S | [M+H]⁺ | 593.3619 | 593.3624 | HRMS-ESI | [2] |
| Compound 3a | C₃₀H₄₂N₄O₅S | [M+H]⁺ | 587.2903 | 587.2901 | HRMS-ESI | [3] |
| Compound 13 | C₃₁H₄₃NO₅ | [M+H]⁺ | 514.3168 | 514.3163 | HRMS-ESI | [4] |
| Compound 16 | C₃₀H₄₀FNO₅ | [M+H]⁺ | 518.2918 | 518.2912 | HRMS-ESI | [4] |
| Compound 25 | C₃₄H₄₇FN₂O₅S | [M+H]⁺ | 631.3217 | 631.3211 | HRMS-ESI | [4] |
| Compound 9 | C₃₅H₄₅FN₂O₄S | [M+H]⁺ | 625.3111 | 625.3106 | HRMS-ESI | [3] |
Experimental Protocols: A Generalized Approach
While specific instrument parameters may vary, the following protocol outlines a typical workflow for the analysis of synthesized this compound analogs using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Dissolution: The synthesized compound is dissolved in a suitable organic solvent such as methanol (B129727), acetonitrile (B52724), or a mixture thereof, to a stock concentration of approximately 1 mg/mL.[5]
-
Dilution: The stock solution is further diluted with the initial mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration suitable for LC-MS analysis, typically in the range of 1-10 µg/mL.[5]
-
Filtration: To prevent clogging of the LC system, the final solution is filtered through a 0.22 µm syringe filter into an autosampler vial.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of this compound analogs.
-
Mobile Phase: A gradient elution is typically employed, using a mixture of water with an acid additive (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol as mobile phase B.
-
Gradient: The gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the compounds.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., to 40 °C) to ensure reproducible retention times and peak shapes.[6]
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard for this compound analogs, as the modifications often include basic nitrogen atoms that are readily protonated.[3][7]
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to acquire high-resolution mass spectra.
-
Scan Range: A typical mass range would be m/z 100-1500 to encompass the expected molecular ions.
-
Data Acquisition: Data is acquired in full scan mode to detect the protonated molecule [M+H]⁺. For further structural elucidation, tandem MS (MS/MS) can be performed using data-dependent acquisition (DDA), where the most intense ions in the full scan are automatically selected for fragmentation.[8]
-
Data Analysis: The acquired accurate mass of the [M+H]⁺ ion is compared to the calculated theoretical mass for the expected molecular formula. A mass error of less than 5 ppm is considered confirmation of the elemental composition.[4]
Workflow Visualization
The following diagram illustrates the logical workflow from the chemical synthesis of this compound analogs to their structural confirmation via mass spectrometry.
Caption: Workflow from synthesis to structural confirmation of this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Evaluation of Novel Heterocyclic this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. measurlabs.com [measurlabs.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern mass spectrometry for synthetic biology and structure-based discovery of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
validating the results of a Pleuromutilin screen with a secondary assay
For researchers, scientists, and drug development professionals, the journey from a primary screen to a validated hit is a critical step in the antibiotic discovery pipeline. This guide provides a comparative overview of essential secondary assays for validating the results of a Pleuromutilin screen, complete with experimental data and detailed protocols.
This compound and its derivatives are a potent class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Their unique mechanism of action makes them promising candidates against resistant pathogens.[2][3][4] A typical drug discovery process begins with a high-throughput screening (HTS) of a compound library to identify initial "hits" with antibacterial activity.[5][6] However, these primary hits require rigorous validation to eliminate false positives and to quantify their potency and selectivity.[1] This guide focuses on the crucial secondary assays used to confirm and characterize hits from a this compound screen.
Comparison of Primary and Secondary Assay Results
The transition from a primary screen to validated leads involves a significant reduction in the number of candidate compounds. The following table provides a representative comparison of the expected outcomes from a primary screen and subsequent secondary validation assays for a hypothetical this compound discovery campaign.
| Assay Stage | Key Metric | Typical Result | Purpose |
| Primary Screen | % Inhibition at a single concentration (e.g., 10 µM) | Hit Rate: 0.5 - 2% of library | Rapidly identify compounds with any level of antibacterial activity. |
| Secondary Assay 1: MIC | Minimum Inhibitory Concentration (MIC) | Confirmed Hits with MIC ≤ 8 µg/mL | Determine the minimum concentration required to inhibit bacterial growth. |
| Secondary Assay 2: MBC | Minimum Bactericidal Concentration (MBC) | MBC/MIC ratio ≤ 4 | Differentiate between bacteriostatic and bactericidal activity. |
| Secondary Assay 3: Cytotoxicity | 50% Cytotoxic Concentration (CC50) | CC50 > 32 µg/mL | Assess toxicity against mammalian cells to determine selectivity. |
Experimental Workflow for Hit Validation
The process of validating hits from a primary this compound screen follows a logical progression from confirming antibacterial activity to assessing selectivity and mechanism of action.
This compound's Mechanism of Action: Inhibition of Protein Synthesis
This compound antibiotics specifically target the peptidyl transferase center (PTC) of the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][3] This targeted action is a key attribute to be confirmed in the validation process.
Experimental Protocols
Primary High-Throughput Screen (HTS)
This initial screen is designed for rapid identification of compounds that inhibit bacterial growth at a single concentration.
-
Materials: 384-well microtiter plates, bacterial culture (e.g., Staphylococcus aureus), appropriate growth medium (e.g., Mueller-Hinton Broth - MHB), compound library, resazurin (B115843) solution.
-
Procedure:
-
Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of a 384-well plate.
-
Prepare a bacterial inoculum adjusted to a specific optical density (e.g., 0.5 McFarland standard) and dilute it in MHB.
-
Add the diluted bacterial suspension (e.g., 50 µL) to each well containing the compounds.
-
Include positive controls (no compound) and negative controls (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Add resazurin solution to each well and incubate for a further 2-4 hours.
-
Measure fluorescence or absorbance to determine cell viability. Wells with low signal compared to the positive control are considered "hits".
-
Secondary Assay: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a hit compound that inhibits visible bacterial growth. The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is a standard approach.[7][8]
-
Materials: 96-well microtiter plates, hit compounds, bacterial culture, MHB.
-
Procedure:
-
Prepare serial two-fold dilutions of the hit compounds in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum as in the primary screen.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Secondary Assay: Minimum Bactericidal Concentration (MBC) Determination
The MBC assay is performed after the MIC to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[2][3][4]
-
Materials: Agar (B569324) plates (e.g., Mueller-Hinton Agar), MIC plate from the previous assay.
-
Procedure:
-
Take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (at and above the MIC).
-
Spread the aliquot onto an agar plate.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]
-
Secondary Assay: Mammalian Cell Cytotoxicity
It is crucial to assess whether the hit compounds are selectively toxic to bacteria and not to mammalian cells. The MTT assay is a common method for this.
-
Materials: 96-well plates, mammalian cell line (e.g., HEK293 or HepG2), cell culture medium (e.g., DMEM), hit compounds, MTT solution, solubilization buffer (e.g., DMSO).
-
Procedure:
-
Seed mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the hit compounds and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are no longer viable.
-
References
- 1. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. microchemlab.com [microchemlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Comparative Cytotoxicity of Pleuromutilin Derivatives on Various Cell Lines: A Research Guide
This guide provides a comparative analysis of the cytotoxic effects of various pleuromutilin (B8085454) derivatives on different mammalian cell lines, drawing upon recent experimental data. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of the therapeutic potential and safety profiles of these compounds.
Data Summary
The following tables summarize the quantitative data on the cytotoxicity of selected this compound derivatives, primarily presenting the half-maximal inhibitory concentration (IC50) or cell viability percentages.
| Derivative | Cell Line | Assay | Cytotoxicity Measurement | Reference |
| PDP | HepG2 (Human liver cancer) | CCK-8 | IC50 ≥128 µg/mL | [1] |
| PDP | RAW264.7 (Mouse macrophage) | CCK-8 | IC50 ≥128 µg/mL | [1] |
| Compound 22c | RAW 264.7 (Mouse macrophage) | MTT | Slight inhibition at 8 µg/mL | [2][3] |
| Compound 12c | RAW 264.7 (Mouse macrophage) | MTT | No significant effect at 8 µg/mL | [2][3] |
| Compound 22c | Caco-2 (Human colorectal adenocarcinoma) | MTT | No effect at 1-8 µg/mL | [2][3] |
| Compound 12c | Caco-2 (Human colorectal adenocarcinoma) | MTT | No effect at 1-8 µg/mL | [2][3] |
| Compound 22c | 16-HBE (Human bronchial epithelial) | MTT | No effect at 1-8 µg/mL | [2][3] |
| Compound 12c | 16-HBE (Human bronchial epithelial) | MTT | No effect at 1-8 µg/mL | [2][3] |
| Various Derivatives | RAW 264.7 (Mouse macrophage) | MTT | Most did not affect viability at 8 µg/mL | [4] |
| Conjugate 9f | HEK293 (Human embryonic kidney) | Not Specified | IC50 = 8.3 µM | [5] |
| Tiamulin | HEK293 (Human embryonic kidney) | Not Specified | No cytotoxicity observed | [5] |
| PL-W | HepG2 (Human liver cancer) | CCK-8 | No significant effect at tested concentrations | [6] |
| PL-W | HEK293 (Human embryonic kidney) | CCK-8 | No significant effect at tested concentrations | [6] |
| Tiamulin | HepG2 (Human liver cancer) | CCK-8 | Comparable effects to PL-W | [6] |
| Tiamulin | HEK293 (Human embryonic kidney) | CCK-8 | Comparable effects to PL-W | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
These colorimetric assays are widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Cells (e.g., HepG2, RAW264.7, Caco-2, 16-HBE) are harvested during their logarithmic growth phase.
-
A cell suspension is prepared in a complete culture medium.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the this compound derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are made in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.
-
The culture medium from the 96-well plates is removed, and the cells are treated with various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay Protocol:
-
Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium containing MTT is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. CCK-8 Assay Protocol:
-
After the incubation with the test compounds, 10 µL of CCK-8 solution is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated or vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound derivatives.
References
- 1. Synthesis and biological activity evaluation of a novel this compound derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxythis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Evaluation of Novel this compound Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A click chemistry approach to this compound derivatives, evaluation of anti-MRSA activity and elucidation of binding mode by surface plasmon resonance and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Synthesis and Biological Evaluation of a Novel this compound Derivative Containing a 4-Fluorophenyl Group Targeting MRSA | MDPI [mdpi.com]
The Unyielding Advance of Pleuromutilins: A Comparative Analysis of Resistance Development
A deep dive into the experimental data reveals the unique resilience of pleuromutilin (B8085454) antibiotics against the growing threat of antimicrobial resistance. Compared to other widely used antibiotic classes, such as macrolides and fluoroquinolones, pleuromutilins demonstrate a significantly lower propensity for resistance development, a characteristic attributed to their novel mechanism of action.
Pleuromutilins represent a class of antibiotics that inhibit bacterial protein synthesis by binding to a unique site on the 50S ribosomal subunit. This distinct binding site and mechanism of action are central to their low resistance profile. Unlike other ribosome-targeting antibiotics, there is a lack of cross-resistance between pleuromutilins and other major antibiotic classes, including macrolides, fluoroquinolones, and β-lactams.[1][2][3] This means that resistance to these other antibiotics does not confer resistance to pleuromutilins, making them a valuable tool in the fight against multidrug-resistant pathogens.
A Lower Propensity for Resistance: The In Vitro Evidence
Experimental data consistently demonstrates the low potential for resistance development to pleuromutilins. Studies have shown very low spontaneous mutation frequencies and a slow, stepwise process of resistance development at sub-inhibitory concentrations (sub-MIC) in vitro.[1][2] This is in stark contrast to other antibiotic classes where resistance can emerge more rapidly. The potential for resistance development in a clinical setting is predicted to be slow, a forecast supported by the extremely low resistance rates observed for pleuromutilins used in veterinary medicine for over three decades.[1][2]
Comparative Minimum Inhibitory Concentrations (MIC)
The following tables summarize the in vitro activity of the this compound antibiotic lefamulin (B1674695) and comparator agents against various bacterial pathogens, including strains with defined resistance mechanisms.
| Organism (No. of Isolates) | Lefamulin | Erythromycin (B1671065) | Levofloxacin | Vancomycin | Linezolid |
| Staphylococcus aureus (5,527) | 0.12 / 0.12 | 0.5 / >2 | 0.25 / >4 | 1 / 1 | 1 / 1 |
| Methicillin-resistant S. aureus (MRSA) | 0.12 / 0.25 | >2 / >2 | >4 / >4 | 1 / 1 | 1 / 1 |
| Streptococcus pneumoniae (Overall) | 0.12 / 0.25 | 0.06 / >2 | 1 / 2 | 0.25 / 0.5 | 1 / 1 |
| Penicillin-resistant S. pneumoniae | 0.12 / 0.25 | 1 / >2 | 1 / 2 | 0.25 / 0.5 | 1 / 1 |
| Erythromycin-resistant S. pneumoniae | 0.12 / 0.25 | - | 1 / 2 | 0.25 / 0.5 | 1 / 1 |
Data presented as MIC50 / MIC90 (µg/mL). Data sourced from the SENTRY Antimicrobial Surveillance Program.[4]
| Organism | Resistance Phenotype | Lefamulin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Daptomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| S. aureus | hVISA | 0.06 - 0.25 | 1 - 2 | 0.25 - 2 | 1 - 2 |
| S. aureus | VISA | 0.06 - 0.5 | 4 - 8 | 0.5 - 4 | 1 - 2 |
| S. aureus | VRSA | 0.06 - 0.25 | 32 - 128 | 0.5 - 1 | 1 - 2 |
hVISA: heterogeneous vancomycin-intermediate S. aureus; VISA: vancomycin-intermediate S. aureus; VRSA: vancomycin-resistant S. aureus.[5]
Mutant Prevention Concentration (MPC)
The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of any first-step resistant mutants. A wider Mutant Selection Window (the concentration range between the MIC and the MPC) indicates a higher risk for the selection of resistant mutants. While specific MPC data for pleuromutilins against a wide range of comparator antibiotics is still emerging, studies on other antibiotic classes highlight the importance of this metric. For instance, fluoroquinolones have been extensively studied in this regard, with some compounds showing a narrower mutant selection window than others, suggesting a lower propensity to select for resistance.[6][7] The low spontaneous mutation frequencies observed for pleuromutilins suggest they are likely to have a favorable MPC profile.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic susceptibility.
Broth Microdilution Method:
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension (typically ~5x10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
Agar (B569324) Dilution Method:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest antibiotic concentration that completely inhibits bacterial growth.
Mutant Prevention Concentration (MPC) Assay
The MPC assay determines the antibiotic concentration required to prevent the growth of any single-step resistant mutants from a large bacterial population.
-
Inoculum Preparation: A high-density bacterial inoculum (≥10^10 CFU) is prepared.
-
Plating: The high-density inoculum is spread onto a series of agar plates containing various concentrations of the antibiotic.
-
Incubation: Plates are incubated for 48-72 hours to allow for the growth of any resistant colonies.
-
Reading: The MPC is the lowest antibiotic concentration at which no bacterial colonies are observed.
Serial Passage Experiment for Resistance Development
Serial passage experiments are used to assess the rate and extent of resistance development over time.
-
Initial MIC Determination: The baseline MIC of the antibiotic against the bacterial strain is determined.
-
Sub-MIC Exposure: The bacteria are cultured in a broth medium containing a sub-inhibitory concentration of the antibiotic (e.g., 0.5 x MIC).
-
Passage: After a period of incubation (e.g., 24 hours), a sample of the bacterial culture is transferred to a fresh broth medium containing a range of antibiotic concentrations to determine the new MIC.
-
Repeat: The process of culturing at the new sub-MIC and subsequent passaging is repeated for a defined number of days or until a significant increase in MIC is observed.
Mechanism of Action and Resistance
Pleuromutilins: Targeting the Peptidyl Transferase Center
Pleuromutilins inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[8] This binding site is located at the heart of the ribosome's catalytic center and is highly conserved among bacteria. The unique binding mode of pleuromutilins, involving interactions with specific nucleotides in the 23S rRNA, sterically hinders the correct positioning of transfer RNA (tRNA) molecules, thereby preventing peptide bond formation.
Resistance to pleuromutilins is primarily mediated by mutations in the 23S rRNA gene, which alter the antibiotic's binding site. However, these mutations often come at a fitness cost to the bacteria, which may contribute to the slow development of resistance. Another mechanism involves the expression of ABC-F proteins that can dislodge the antibiotic from the ribosome.
Macrolides: Blocking the Polypeptide Exit Tunnel
Macrolides, such as erythromycin and azithromycin, also target the 50S ribosomal subunit. They bind within the polypeptide exit tunnel, obstructing the path of newly synthesized proteins.[9][10][11] This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, thereby inhibiting protein synthesis.
The most common mechanism of resistance to macrolides is the methylation of a specific adenine (B156593) residue in the 23S rRNA by Erm methyltransferases.[10] This modification reduces the binding affinity of macrolide antibiotics. Other resistance mechanisms include mutations in the 23S rRNA or ribosomal proteins L4 and L22, and the active efflux of the drug from the bacterial cell.[9][11][12]
Fluoroquinolones: Inhibiting DNA Replication
Fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, have a different cellular target. They inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA supercoiling and decatenation.[13]
Resistance to fluoroquinolones primarily arises from mutations in the genes encoding the target enzymes (gyrA, gyrB, parC, and parE), which reduce the binding affinity of the drugs.[12][13] Efflux pumps that actively remove the antibiotics from the cell also contribute to resistance.
Conclusion
References
- 1. Pleuromutilins: Potent Drugs for Resistant Bugs—Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleuromutilins: Potent Drugs for Resistant Bugs-Mode of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of the this compound Antibiotic BC-3781 against Bacterial Pathogens Isolated in the SENTRY Antimicrobial Surveillance Program in 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmilabs.com [jmilabs.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of peptide bond formation by pleuromutilins: the structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with tiamulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]
- 10. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-Head Comparison: Pleuromutilin vs. Linezolid in Preclinical Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of pleuromutilin (B8085454) antibiotics and linezolid (B1675486) in preclinical sepsis and bacteremia models. The data presented is collated from various studies to offer a comprehensive overview for research and drug development professionals.
Executive Summary
Both this compound derivatives and linezolid demonstrate efficacy in animal models of severe bacterial infections. Direct comparative studies in murine bacteremia models suggest that lefamulin (B1674695), a prominent this compound, may offer superior bacterial clearance compared to linezolid. Both classes of antibiotics exhibit mechanisms that extend beyond direct bacterial killing, including modulation of inflammatory responses, a critical aspect in the management of sepsis. This guide synthesizes available preclinical data to facilitate an evidence-based comparison.
Data Presentation: Comparative Efficacy
The following tables summarize quantitative data from preclinical studies. It is important to note that direct head-to-head comparisons in a standardized sepsis model are limited, and thus, data is compiled from studies with similar designs for a correlative assessment.
Table 1: Comparative Bacterial Clearance in a Murine Bacteremia Model
| Antibiotic | Model | Pathogen | Dose | Change in Bacterial Load (log10 CFU/mL) at 24h | Reference |
| Lefamulin | Immunocompetent & Neutropenic Murine Bacteremia | MSSA | Single subcutaneous dose mimicking human exposure | >4 log10 reduction | [1][2] |
| Linezolid | Immunocompetent & Neutropenic Murine Bacteremia | MSSA | Single subcutaneous dose mimicking human exposure | Inferior to Lefamulin | [1][2] |
Table 2: Survival Rates in Murine Infection Models
| Antibiotic | Model | Pathogen | Treatment Regimen | Survival Rate | Reference |
| Linezolid | Lethal Murine MRSA Pneumonia | MRSA USA300 | 100mg/kg/day IP for 3 days | 91.7% at 72h (vs. 16.4% in placebo) | [3] |
| Linezolid | Rabbit MRSA Necrotizing Pneumonia | MRSA USA300 | 50 mg/kg SC 3 times/day (early treatment) | 75% (vs. 0% in untreated) | [4] |
Note: Direct survival data for lefamulin in a comparable sepsis model was not available in the reviewed literature.
Table 3: Effects on Inflammatory Cytokines
| Antibiotic | Model | Key Findings | Reference |
| Lefamulin | LPS-induced Lung Neutrophilia (Mouse) | Dose-dependent reduction of TNF-α, IL-6, and IL-1β in lung tissue. | [5][6] |
| Linezolid | Murine Influenza A & MRSA Coinfection | Decreased pulmonary IL-6 and IFN-γ compared to placebo. | [7][8] |
| Linezolid | In vitro human sepsis model | Upregulates expression of Toll-like receptors (TLRs). | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for sepsis models used to evaluate antibiotic efficacy.
Murine Bacteremia Model for Antibiotic Efficacy
This model is utilized to assess the ability of an antibiotic to clear bacteria from the bloodstream.
-
Animal Model: Immunocompetent or neutropenic mice (e.g., BALB/c or C57BL/6) are used. Neutropenia can be induced by cyclophosphamide (B585) administration prior to infection.
-
Infection: A logarithmic-phase culture of Staphylococcus aureus is prepared. Mice are infected via intraperitoneal or intravenous injection with a predetermined inoculum size (e.g., ~2 x 10⁷ CFU/mouse) to induce bacteremia.[1][2]
-
Treatment: At a specified time post-infection (e.g., 1 hour), a single subcutaneous dose of the test antibiotic (this compound or linezolid) or vehicle control is administered.[1][2]
-
Outcome Assessment:
-
Bacterial Clearance: At 24 hours post-treatment, blood is collected via cardiac puncture. Serial dilutions are plated on appropriate agar (B569324) plates to determine the bacterial load (CFU/mL). A baseline bacterial count is often established from a control group at the time of treatment initiation.[1][2]
-
Cecal Ligation and Puncture (CLP) Murine Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical progression of human sepsis.
-
Animal Model: Mice (e.g., C57BL/6) are anesthetized.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve, and then punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded. The cecum is repositioned, and the abdominal incision is closed.[10]
-
Post-Operative Care: Fluid resuscitation (e.g., subcutaneous saline) and analgesics are administered.
-
Treatment: Antibiotic therapy is initiated at a defined time point post-CLP (e.g., 4 hours).
-
Outcome Assessment:
-
Survival: Animals are monitored for a set period (e.g., 7 days), and survival rates are recorded.
-
Bacterial Load: At selected time points, blood and peritoneal lavage fluid can be collected for bacterial quantification.
-
Inflammatory Markers: Plasma or peritoneal fluid can be analyzed for cytokine levels (e.g., TNF-α, IL-6) using methods like ELISA or multiplex assays.
-
Mandatory Visualizations
Experimental Workflow for Antibiotic Efficacy in a Murine Sepsis Model
Caption: Murine Sepsis Model Workflow.
Signaling Pathway: Mechanism of Action of this compound and Linezolid
Caption: Inhibition of Bacterial Protein Synthesis.
References
- 1. Shorter Duration of Post-Operative Antibiotics for Cecal Ligation and Puncture Does Not Increase Inflammation or Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Lefamulin Against Staphylococcus aureus-Induced Bacteremia in a Neutropenic and Immunocompetent Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of linezolid on suppressing in vivo production of staphylococcal toxins and improving survival outcomes in a rabbit model of methicillin-resistant Staphylococcus aureus necrotizing pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of lefamulin versus azithromycin and dexamethasone in vivo and in vitro in a lipopolysaccharide-induced lung neutrophilia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of lefamulin versus azithromycin and dexamethasone in vivo and in vitro in a lipopolysaccharide-induced lung neutrophilia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Linezolid on Clinical Severity and Pulmonary Cytokines in a Murine Model of Influenza A and Staphylococcus aureus Coinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Linezolid on Clinical Severity and Pulmonary Cytokines in a Murine Model of Influenza A and Staphylococcus aureus Coinfection | PLOS One [journals.plos.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pleuromutilin
The following guide provides essential safety and logistical information for the proper disposal of pleuromutilin (B8085454) in a laboratory setting. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound waste, it is crucial to understand its associated hazards. This compound is an antibiotic that requires careful management to prevent environmental contamination and accidental exposure.
Key Hazard Information:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Always consult the specific Safety Data Sheet (SDS) for the this compound product you are using. Handle the material wearing appropriate Personal Protective Equipment (PPE), including protective gloves, eye protection/face shield, and a lab coat.
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the standard operating procedure for disposing of this compound waste, including pure compound, contaminated materials, and empty containers.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.
-
Keep this compound waste in its original container or a clearly labeled, sealed, and appropriate waste container.
Step 2: Disposal of Solid this compound Waste (Pure Compound or Residues)
-
Containment: Leave the chemical in its original container if possible.
-
Inertization: For small quantities, carefully mix the solid this compound with an inert, non-combustible absorbent material such as sand, vermiculite, or kitty litter.[2][3] This is a general best practice for pharmaceutical waste to discourage consumption and facilitate handling.
-
Packaging: Place the mixture into a durable, leak-proof container (e.g., a sealed plastic bag or a screw-cap bottle).[3]
-
Labeling: Clearly label the container as "this compound Waste for Disposal" and include any relevant hazard symbols.
-
Final Disposal: Arrange for disposal through an approved and licensed hazardous waste disposal company. Do not dispose of it in the regular trash.
Step 3: Disposal of Liquid this compound Waste (Solutions)
-
Absorption: Add an absorbent material like kitty litter or coffee grounds to the liquid waste to solidify it.[2]
-
Packaging: Place the solidified mixture in a sealed, leak-proof container.[3]
-
Labeling: Label the container clearly with its contents and associated hazards.
-
Final Disposal: Transfer the container to your institution's designated hazardous waste storage area for collection by a licensed waste disposal service. Do not pour liquid this compound waste down the drain or into any waterways , due to its high aquatic toxicity.[4]
Step 4: Disposal of Contaminated Labware and PPE
-
Collection: Place any items heavily contaminated with this compound (e.g., gloves, weighing paper, pipette tips, bench paper) into a designated, sealed waste bag or container.[5]
-
Handling: Treat all contaminated materials as hazardous waste.
-
Disposal: Dispose of the sealed container through your institution's chemical or hazardous waste stream.
Step 5: Decontamination and Disposal of Empty Containers
-
Handling: Handle uncleaned containers as you would the product itself.
-
Decontamination: If regulations permit, containers may be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6]
-
Final Disposal: After proper decontamination, non-contaminated packaging can be recycled.[4] If decontamination is not feasible or permitted, the empty, uncleaned container must be disposed of as hazardous waste.[7]
Data Summary: Hazard and Precautionary Information
The following table summarizes the key quantitative safety data for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Category | Code | Description | Citations |
| Hazard Statements | H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | [1] | |
| H335 | May cause respiratory irritation. | [1] | |
| H410 | Very toxic to aquatic life with long lasting effects. | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P273 | Avoid release to the environment. | ||
| P280 | Wear protective gloves/ eye protection/ face protection. | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P391 | Collect spillage. | ||
| P501 | Dispose of contents/ container to an approved waste disposal plant. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How to Properly Dispose of Unwanted or Expired Medication - MSU Extension [canr.msu.edu]
- 3. fda.gov [fda.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
